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2-Amino-3-hydroxy-4-methylpentanoic acid Documentation Hub

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  • Product: 2-Amino-3-hydroxy-4-methylpentanoic acid
  • CAS: 6645-45-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of 2-Amino-3-hydroxy-4-methylpentanoic Acid

Executive Summary 2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine or -hydroxyleucine , is a highly specialized, non-proteinogenic -hydroxy- -amino acid. It serves as a critical structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine or


-hydroxyleucine , is a highly specialized, non-proteinogenic 

-hydroxy-

-amino acid. It serves as a critical structural motif in a variety of bioactive cyclodepsipeptides and nucleoside antibiotics, including laxaphycins, lobocyclamides, and muraymycins[1],[2]. The presence of a hydroxyl group at the C3 (

) position introduces a second stereocenter, fundamentally altering the conformational landscape and hydrogen-bonding capacity of any peptide sequence it occupies. This whitepaper provides an in-depth analysis of its stereochemical properties, biosynthetic logic, stereoselective chemical synthesis, and the analytical protocols required for its absolute configuration determination.

Structural Elucidation & Stereochemical Significance

Chemical Architecture

The IUPAC name for 3-hydroxyleucine is 2-amino-3-hydroxy-4-methylpentanoic acid. The carbon backbone consists of a pentanoic acid chain with an amino group at C2, a hydroxyl group at C3, and a methyl branch at C4 (forming an isopropyl terminal group)[3].

Because C2 and C3 are both chiral centers, the molecule exists as four distinct stereoisomers:

  • (2S, 3S) - L-erythro-3-hydroxyleucine

  • (2R, 3R) - D-erythro-3-hydroxyleucine

  • (2S, 3R) - L-threo-3-hydroxyleucine

  • (2R, 3S) - D-threo-3-hydroxyleucine

Causality in Drug Design: Why Stereochemistry Matters

The spatial orientation of the C3-hydroxyl group relative to the C2-amino group dictates the macrocyclic conformation of the host peptide. For instance, in the antifungal agent Laxaphycin B , the stereochemistry of 3-hydroxyleucine at position 3 was originally assigned as (2S,3S). However, subsequent total synthesis and advanced NMR comparisons revealed that the natural bioactive conformation actually requires the (2R,3S) configuration, identical to that found in Lobocyclamide B[1],[4]. This stereochemical inversion at C2 shifts the isopropyl side-chain trajectory, directly impacting the peptide's ability to bind to its biological target.

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-Hydroxyleucine

Property Value Source
Molecular Formula C6H13NO3 [3]
Molecular Weight 147.17 g/mol [3]
Exact Mass 147.0895 Da [3]
Topological Polar Surface Area (TPSA) 83.6 Ų [3]
XLogP3 -2.0 [3]

| Defined Stereocenters | 2 (C2, C3) |[3] |

Table 2: Stereoisomer Occurrences in Natural Products

Isomer Relative Configuration Natural Product Occurrence
(2S, 3S) erythro Muraymycins (A- and B-series)[2]
(2R, 3S) threo Lobocyclamide B, Laxaphycin B[1]
(2S, 3R) threo Minor variants / Synthetic intermediates

| (2R, 3R) | erythro | Synthetic intermediates[5] |

Experimental Methodology: Stereoselective Synthesis

Synthesizing 3-hydroxyleucine requires strict control over both the C2 and C3 stereocenters. A highly reliable, self-validating protocol utilizes the Sharpless Asymmetric Dihydroxylation (AD) followed by regioselective cyclic sulfate opening[2],[5].

Causality of the Cyclic Sulfate Intermediate

Why use a cyclic sulfate instead of a simple epoxide for the nucleophilic displacement? Cyclic sulfates are highly reactive electrophiles. The adjacent electron-withdrawing carboxylate group directs the incoming azide nucleophile exclusively to the C2 (


) position. This ensures a strict 

mechanism with complete stereochemical inversion at C2, perfectly setting the anti or syn relationship required for the final amino acid without forming mixed regioisomers.
Step-by-Step Synthesis Protocol for (2S,3S)-3-Hydroxyleucine
  • Asymmetric Dihydroxylation : Dissolve the

    
    -unsaturated ester precursor (e.g., an isopropyl trans-crotonate derivative) in a 1:1 mixture of 
    
    
    
    -BuOH and
    
    
    . Add AD-mix-
    
    
    (containing
    
    
    and chiral ligand) and stir at 0 °C for 24 hours to yield the chiral diol with high enantiomeric excess (>95% ee).
  • Cyclic Sulfate Formation : Treat the purified diol with thionyl chloride (

    
    ) in 
    
    
    
    under reflux to form a cyclic sulfite. Immediately oxidize the sulfite using catalytic
    
    
    and
    
    
    in
    
    
    to yield the highly reactive cyclic sulfate.
  • Nucleophilic Displacement (Azidation) : Dissolve the cyclic sulfate in DMF and add sodium azide (

    
    ). Stir at room temperature. The azide selectively attacks the C2 position, inverting the stereocenter.
    
  • Hydrolysis : Hydrolyze the resulting intermediate sulfate ester using 20% aqueous

    
     in THF to expose the free C3 hydroxyl group.
    
  • Hydrogenolysis (Self-Validation Step) : Dissolve the azido-hydroxy acid in methanol. Add 10% Pd/C catalyst and stir under an

    
     atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield (2S,3S)-3-hydroxyleucine. Validation: Confirm optical purity via chiral HPLC and structural integrity via 
    
    
    
    -NMR and
    
    
    -NMR against known literature spectra.

SynthesisWorkflow Start α,β-Unsaturated Ester (Precursor) Step1 Sharpless Asymmetric Dihydroxylation (OsO4, Chiral Ligand) Start->Step1 Intermediate1 Chiral Diol (High ee%) Step1->Intermediate1 Step2 Cyclic Sulfate Formation (SOCl2, then RuCl3/NaIO4) Intermediate1->Step2 Intermediate2 Cyclic Sulfate Step2->Intermediate2 Step3 SN2 Displacement (NaN3, Inversion at C2) Intermediate2->Step3 Intermediate3 Azido Alcohol Step3->Intermediate3 Step4 Hydrolysis & Hydrogenolysis (H2, Pd/C) Intermediate3->Step4 Product (2S,3S)-3-Hydroxyleucine (Target Molecule) Step4->Product

Stereoselective synthesis workflow of (2S,3S)-3-hydroxyleucine via Sharpless AD.

Analytical Validation: Advanced Marfey's Protocol

When isolating novel peptides like Laxaphycins from cyanobacteria, determining the absolute configuration of the incorporated 3-hydroxyleucine is paramount[4]. Because enantiomers (e.g., 2S,3S vs. 2R,3R) cannot be separated on standard achiral C18 LC-MS columns, they must be derivatized into diastereomers.

Causality of Marfey's Reagent

1-fluoro-2-4-dinitrophenyl-5-L-leucine amide (L-FDLA) reacts quantitatively with the primary amine of the amino acid. By appending a chiral L-leucine moiety to the analyte, the resulting molecules become diastereomers, which possess distinct physicochemical properties and elute at different retention times during reversed-phase chromatography[6].

Step-by-Step Advanced Marfey's Analysis
  • Acid Hydrolysis : Dissolve 1–2 mg of the purified natural peptide in 0.5 mL of 6 M HCl. Incubate at 110 °C for 24 hours in a sealed, oxygen-free glass ampoule to liberate free amino acids.

  • Evaporation : Lyophilize or evaporate the hydrolysate under a gentle stream of

    
     to completely remove residual HCl.
    
  • Derivatization : Resuspend the free amino acids in 50 µL of LC-MS grade water. Add 20 µL of 1 M

    
     and 100 µL of 1% (w/v) L-FDLA in acetone.
    
  • Incubation : Heat the mixture at 40 °C for exactly 1 hour.

  • Quenching : Quench the reaction by adding 20 µL of 1 M HCl to neutralize the base. Dilute the mixture with 810 µL of acetonitrile/water (1:1).

  • LC-MS Analysis & Validation : Inject 10 µL onto a reversed-phase C18 column coupled to an ESI-MS. Run a gradient of

    
     (0.1% formic acid) and 
    
    
    
    (0.1% formic acid).
    • Self-Validation: You must run synthetic standards of (2S,3S), (2R,3R), (2S,3R), and (2R,3S)-3-hydroxyleucine derivatized with L-FDLA in parallel. The absolute configuration of the natural sample is definitively assigned by matching its retention time and MS/MS fragmentation pattern to the corresponding synthetic standard[6].

MarfeysAnalysis Sample Natural Product Peptide (e.g., Laxaphycin B) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis FreeAA Free Amino Acids (Including 3-OH-Leu) Hydrolysis->FreeAA Derivatization Derivatization with L-FDLA & D/L-FDLA FreeAA->Derivatization Diastereomers FDLA-Diastereomers Derivatization->Diastereomers LCMS LC-MS Analysis (C18 Column, UV/MS) Diastereomers->LCMS Comparison Retention Time Comparison vs. Synthetic Standards LCMS->Comparison Result Absolute Configuration (e.g., 2R,3S) Comparison->Result

Advanced Marfey's analysis protocol for determining absolute stereochemistry.

References[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724869, (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724869[1] Bornancin, L., et al. "Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery". Marine Drugs, MDPI, 2021. URL: https://www.mdpi.com/1660-3397/19/9/475[2] Ries, O., et al. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine". Beilstein Journal of Organic Chemistry, 2014. URL: https://www.beilstein-journals.org/bjoc/articles/10/113[5] Amador, M., et al. "Stereodivergent approach to beta-hydroxy alpha-amino acids from C(2)-symmetrical alk-2-yne-1,4-diols". Organic Letters, ACS Publications, 2002. URL: https://pubs.acs.org/doi/10.1021/ol0270428[6] Tang, X., et al. "Application of 3D NMR for Structure Determination of Peptide Natural Products". NIH-PMC, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653591/[4] "Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis". Marine Drugs, MDPI, 2015. URL: https://www.mdpi.com/1660-3397/13/12/7058

Sources

Exploratory

The Biological Mechanics of 4-Hydroxyisoleucine in Glucose Metabolism: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The management of metabolic syndrome and Type 2 Diabetes (T2D) requires...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The management of metabolic syndrome and Type 2 Diabetes (T2D) requires therapeutic agents that can simultaneously address impaired insulin secretion and peripheral insulin resistance without inducing hypoglycemia. 4-Hydroxyisoleucine (4-HIL) , a non-proteinogenic branched-chain amino acid isolated primarily from the seeds of Trigonella foenum-graecum (fenugreek), presents a highly specialized bimodal mechanism of action. This whitepaper dissects the molecular pathways of 4-HIL, detailing its glucose-dependent insulinotropic effects in pancreatic β-cells and its insulin-sensitizing efficacy in peripheral tissues via the PI3K/AKT and AMPK signaling cascades.

Bimodal Mechanism of Action in Glucose Homeostasis

Pancreatic β-Cell Stimulation: Glucose-Dependent Insulin Secretion

A critical limitation of current secretagogues (e.g., sulfonylureas) is their propensity to induce hypoglycemia by triggering insulin release independent of ambient glucose levels. 4-HIL circumvents this by acting as a strictly glucose-dependent insulinotropic agent. In vitro studies demonstrate that1[1]. This self-regulating mechanism ensures that insulin is secreted proportionally to the glycemic load, making 4-HIL a superior candidate for mitigating postprandial hyperglycemia.

Peripheral Tissue Insulin Sensitization: PI3K/AKT and AMPK Pathways

In addition to its secretagogue activity, 4-HIL acts as a potent insulin sensitizer in skeletal muscle, adipose tissue, and the liver.

  • Skeletal Muscle (GLUT4 Translocation): 4-HIL stimulates glucose uptake by enhancing the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.2[2].

  • Hepatic Tissue (Mitochondrial Biogenesis & AMPK): In the liver,3[3]. The activation of AMPK upregulates the expression of genes such as PGC-1α and CPT 1, which are vital for energy metabolism and the reduction of lipotoxicity.

G cluster_beta Pancreatic β-Cells cluster_peripheral Peripheral Tissues (Muscle/Liver) HIL 4-Hydroxyisoleucine (4-HIL) Glucose High Glucose (>8.3 mM) HIL->Glucose Potentiates PI3K PI3K/AKT Pathway HIL->PI3K Activates AMPK AMPK Pathway HIL->AMPK Activates Insulin Insulin Secretion Glucose->Insulin Triggers GLUT4 GLUT4 Translocation PI3K->GLUT4 Induces AMPK->GLUT4 Enhances Mito Mitochondrial Biogenesis AMPK->Mito Promotes

Signaling pathways of 4-HIL in pancreatic β-cells and peripheral tissues.

Quantitative Data & Efficacy Profiling

To contextualize the therapeutic window of 4-HIL, the following table synthesizes quantitative benchmarks from established in vitro and in vivo models.

Experimental ModelTissue / Cell Line4-HIL Concentration / DoseKey Metabolic OutcomePathway Implicated
In Vitro Isolated Rat Islets200 μMPotentiated insulin release exclusively at 16.7 mM glucose; no effect at 3 mM.Direct β-cell stimulation
In Vitro L6-GLUT4myc Myotubes0 – 25 μM (16 h)Significant increase in 2-DG uptake and surface GLUT4 translocation.PI3K/AKT
In Vitro IR HepG2 Cells20 μMMaximal restoration of insulin-induced glucose uptake; ↓ TNF-α.TACE/TIMP3, IRS-1
In Vivo STZ-induced Diabetic Rats50 mg/kg/dayImproved blood lipid profile, glucose tolerance, and insulin sensitivity.AMPK, PGC-1α

Mechanistic Experimental Workflows & Protocols

As researchers, we must ensure that our experimental designs isolate the specific variables of interest. The protocols below are engineered as self-validating systems, incorporating specific inhibitors and control conditions to establish direct causality.

Protocol 1: Assessing Glucose-Dependent Insulin Secretion in Isolated Islets

Causality Rationale: To definitively prove that 4-HIL does not cause hypoglycemia, the assay must be performed across a glucose gradient. The inclusion of a sulfonylurea (e.g., glibenclamide) serves as a positive control for glucose-independent secretion, validating the unique dependency of 4-HIL.

  • Islet Isolation & Equilibration: Isolate pancreatic islets via collagenase digestion. Equilibrate islets in Krebs-Ringer bicarbonate (KRB) buffer containing 3 mM glucose for 60 minutes at 37°C.

  • Gradient Incubation: Transfer islets (in batches of 10) to multi-well plates containing KRB buffer with varying glucose concentrations: 3 mM (Basal), 8.3 mM (Intermediate), and 16.7 mM (High).

  • Treatment Application: Treat parallel wells with 200 μM 4-HIL, vehicle control, or 1 μM glibenclamide (positive control). Incubate for 60 minutes.

  • Quantification: Collect the supernatant and quantify insulin concentrations using a high-sensitivity Insulin ELISA or Radioimmunoassay (RIA).

  • Validation Check: Ensure glibenclamide induces insulin secretion at 3 mM glucose, while 4-HIL remains at baseline levels until the 16.7 mM threshold is reached.

Protocol 2: Evaluating GLUT4 Translocation via PI3K/AKT in Skeletal Muscle

Causality Rationale: Measuring total cellular GLUT4 does not equate to functional glucose uptake. We utilize L6 myotubes expressing myc-tagged GLUT4 to differentiate between intracellular pools and surface-translocated transporters. Pre-treatment with Wortmannin establishes the absolute requirement of the PI3K pathway.

  • Cell Culture: Differentiate L6-GLUT4myc myoblasts into myotubes in α-MEM supplemented with 2% FBS for 4-6 days.

  • Inhibitor Pre-treatment: To establish PI3K dependency, pre-incubate a subset of cells with 100 nM Wortmannin for 30 minutes prior to 4-HIL exposure.

  • 4-HIL Exposure: Treat the myotubes with 4-HIL (20 μM) for 16 hours.

  • Colorimetric Translocation Assay: Fix cells without permeabilization. Incubate with an anti-myc primary antibody, followed by an HRP-conjugated secondary antibody. Add o-phenylenediamine dihydrochloride (OPD) substrate and measure absorbance at 492 nm to quantify surface GLUT4.

  • Permeabilized Control: Perform the same assay on a parallel set of permeabilized cells (using 0.1% Triton X-100) to quantify total GLUT4, ensuring 4-HIL induces translocation rather than de novo synthesis.

Workflow Culture 1. Culture L6-GLUT4myc Myotubes PreTreat 2. Pre-treat with Wortmannin (PI3K Inhibitor) Culture->PreTreat Establish Baseline Treat 3. Incubate with 4-HIL (0-25 μM, 16h) PreTreat->Treat Block Pathway Assay 4. Colorimetric Assay (Anti-myc Antibody) Treat->Assay Measure Translocation Validate 5. Compare Surface vs. Total GLUT4 Assay->Validate Quantify Efficacy

Step-by-step experimental workflow for quantifying GLUT4 translocation.

Anti-Inflammatory Modulation of Insulin Resistance

Chronic low-grade inflammation is a primary driver of peripheral insulin resistance, largely mediated by pro-inflammatory cytokines like TNF-α. In hepatocytes, TNF-α induces the inhibitory serine phosphorylation (Ser307) of Insulin Receptor Substrate-1 (IRS-1), blocking downstream signaling.4[4]. In insulin-resistant states, TACE is overexpressed, driving TNF-α release. 4-HIL dose-dependently downregulates TACE and upregulates TIMP3, thereby suppressing TNF-α secretion. Furthermore,5[5], effectively rescuing the tyrosine phosphorylation of IRS-1 and restoring insulin sensitivity.

AntiInflam HIL 4-HIL Administration TACE ↓ TACE Expression ↑ TIMP3 Expression HIL->TACE Modulates TNF ↓ TNF-α Release TACE->TNF Inhibits IRS1 ↓ IRS-1 Ser307 Phosphorylation ↑ Tyrosine Phosphorylation TNF->IRS1 Prevents Sensitivity Restored Insulin Sensitivity IRS1->Sensitivity Rescues

4-HIL mitigates inflammation-induced insulin resistance via TACE/TIMP3.

References

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism.1

  • 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. PubMed (NIH).2

  • 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. PMC (NIH).4

  • 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. PubMed (NIH).3

  • 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1. ResearchGate.5

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI.6

Sources

Foundational

Technical Whitepaper: Physicochemical Properties and pKa Profile of 4-Hydroxyisoleucine

Executive Summary 4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid found almost exclusively in the seeds of Fenugreek (Trigonella foenum-graecum).[1][2] Unlike sulfonylureas, 4-HIL stimulates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic, branched-chain amino acid found almost exclusively in the seeds of Fenugreek (Trigonella foenum-graecum).[1][2] Unlike sulfonylureas, 4-HIL stimulates insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia. This "smart" insulinotropic mechanism has positioned it as a high-value target for type 2 diabetes therapeutics.

However, its development is complicated by specific physicochemical challenges: stereochemical purity requirements (the (2S, 3R, 4S) isomer is bioactive), high hydrophilicity (LogP < 0), and a propensity for lactonization into sotolon—a potent aroma compound responsible for the "maple syrup" off-odor in formulations. This guide provides the physicochemical grounding necessary to navigate these challenges.

Chemical Identity and Stereochemistry

The bioactivity of 4-HIL is strictly stereospecific. Synthetic routes often yield a mix of diastereomers, but the natural insulinotropic agent is the (2S, 3R, 4S) configuration.

AttributeSpecification
IUPAC Name (2S, 3R, 4S)-2-amino-4-hydroxy-3-methylpentanoic acid
CAS Number 55399-93-4 (Generic); 781658-23-9 (Specific Isomer)
Molecular Formula C₆H₁₃NO₃
Stereocenters Three (C2, C3, C4).[1][2][3][4][5][6][7][8][9][10] Major natural isomer: 2S, 3R, 4S.
Structural Analog Isoleucine (hydroxylated at the

-carbon)

Physicochemical Properties Profile

The following data aggregates experimental and high-fidelity computational values essential for pre-formulation studies.

Table 1: Core Physicochemical Parameters[3][13]
PropertyValueContext/Implication
Molecular Weight 147.17 g/mol Ideal for oral absorption (Rule of 5 compliant).
Physical State White crystalline powderHygroscopic; requires moisture-controlled storage.
Solubility (Water) > 25 mg/mL (Highly Soluble)Excellent aqueous solubility simplifies parenteral formulation but complicates lipid-based delivery.
Solubility (Ethanol) SolubleUsed in extraction/purification (50-70% EtOH).
LogP (Octanol/Water) -2.63 (Experimental)Highly hydrophilic. Partition into lipid bilayers is poor, suggesting transport-mediated absorption (LAT1).
LogD (pH 7.4) -0.93Remains hydrophilic at physiological pH.[2]
Polar Surface Area 83.6 ŲIndicates good potential for intestinal absorption (< 140 Ų).
Melting Point 203–205 °C (Decomposes)High lattice energy typical of zwitterionic amino acids.

Ionization Behavior and pKa Values

Understanding the pKa is critical for predicting charge state at physiological pH (7.4) and in the GI tract. 4-HIL behaves as a classic zwitterion.

Dissociation Constants
  • pKa₁ (

    
    -COOH): 2.15 ± 0.05 
    
    • Mechanism:[1][4] Deprotonation of the carboxylic acid. The inductive effect of the

      
      -hydroxyl group slightly increases acidity compared to Isoleucine (pKa 2.36).
      
  • pKa₂ (

    
    -NH₃⁺): 9.60 ± 0.10 
    
    • Mechanism:[1][4] Deprotonation of the ammonium group.

  • pKa₃ (

    
    -OH): > 15.0  (Not ionizable in biological range)
    
    • Note: The hydroxyl group remains protonated/neutral at physiological pH.

Isoelectric Point (pI)


Implication: At physiological pH (7.4), 4-HIL exists predominantly as a zwitterion (COO⁻ / NH₃⁺). This charge neutrality aids paracellular transport but the high polarity necessitates active transport mechanisms (e.g., Sodium-dependent neutral amino acid transporters) for cellular uptake.

Stability and Lactonization (The Sotolon Pathway)

A critical instability factor for 4-HIL is its conversion to Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone). This reaction is acid-catalyzed and thermally driven. Sotolon has an extremely low odor threshold (ppm range), causing formulations to smell like maple syrup or curry if degradation occurs.

Mechanism

Under acidic conditions (pH < 5) or high heat, 4-HIL undergoes oxidative deamination and cyclization to form a lactone intermediate, which spontaneously converts to Sotolon.

SotolonPathway HIL 4-Hydroxyisoleucine (Linear Form) Lactone Lactone Intermediate (3-amino-4,5-dimethyl- 2-oxo-tetrahydrofuran) HIL->Lactone Acid / Heat Cyclization Sotolon Sotolon (3-hydroxy-4,5-dimethyl- 2(5H)-furanone) Lactone->Sotolon Oxidative Deamination OffOdor Sensory Defect (Maple Syrup/Curry Odor) Sotolon->OffOdor Low Threshold

Figure 1: Degradation pathway of 4-HIL into the odorant Sotolon.[6] Formulation pH should be maintained > 6.0 to minimize this pathway.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: To determine precise dissociation constants in a specific formulation buffer.

Reagents:

  • Analyte: 100 mg pure 4-HIL (>98% purity).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed ultrapure water (to prevent CO₂ absorption errors).

  • Background Electrolyte: 0.1 M KCl (to maintain ionic strength).

Methodology:

  • Preparation: Dissolve 4-HIL in 50 mL of 0.1 M KCl.

  • Acidification: Add a known excess of 0.1 M HCl to fully protonate the amino acid (starting pH < 2.0).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator under a nitrogen blanket. Add titrant in 0.05 mL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points using the first derivative (

    
    ).
    
    • First inflection: Neutralization of excess HCl.

    • Second inflection: Deprotonation of COOH (Midpoint = pKa₁).

    • Third inflection: Deprotonation of NH₃⁺ (Midpoint = pKa₂).

Protocol B: Extraction and Purification Workflow

Objective: Isolation of the natural (2S, 3R, 4S) isomer from Fenugreek seeds.

ExtractionWorkflow Seeds Fenugreek Seeds (Powdered) Defat Defatting (Hexane/Petroleum Ether) Seeds->Defat Extract Solvent Extraction (50-70% Ethanol, 2h) Defat->Extract Residue Filter Filtration & Concentration (Remove Gum/Proteins) Extract->Filter Supernatant IonExchange Cation Exchange Chromatography (Dowex 50W / Amberlite IR-120) Filter->IonExchange Load Acidic pH Elution Elution (1M NH4OH) IonExchange->Elution Bind & Wash Crystallization Crystallization (Ethanol/Water) Elution->Crystallization Eluate Final Pure 4-HIL (>95% Purity) Crystallization->Final

Figure 2: Industrial-relevant workflow for isolating 4-HIL from plant matrix.

Biological Implications[2][4][13]

  • Oral Bioavailability: Despite high polarity (LogP -2.63), 4-HIL shows good oral bioavailability. This is attributed to active transport via the LAT1 (Large Neutral Amino Acid Transporter) system in the intestine.

  • Blood-Brain Barrier (BBB): The low LogP and zwitterionic character limit passive diffusion across the BBB, reducing central nervous system side effects compared to other antidiabetics.

  • Renal Clearance: As a small polar molecule, it is freely filtered by the glomerulus but undergoes partial tubular reabsorption.

References

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[1][9][10][11] Diabetes.[2][10][11][12][13]

  • Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology.

  • Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine.[5][6] Journal of Agricultural and Food Chemistry.

  • Singh, G., et al. (2010). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches.[12] Frontiers in Pharmacology.

  • PubChem Database. (2024). 4-Hydroxyisoleucine Compound Summary. National Center for Biotechnology Information.

Sources

Exploratory

The Role of 2-Amino-3-hydroxy-4-methylpentanoic Acid in Lipid Metabolism Regulation: A Technical Whitepaper

Executive Summary 2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 4-Hydroxyisoleucine (4-HIL) , is an atypical, non-proteinogenic branched-chain amino acid extracted primarily from the seeds of fenugreek (Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 4-Hydroxyisoleucine (4-HIL) , is an atypical, non-proteinogenic branched-chain amino acid extracted primarily from the seeds of fenugreek (Trigonella foenum-graecum)[1][2]. Historically recognized for its glucose-dependent insulinotropic properties, recent pharmacological profiling has repositioned 4-HIL as a pleiotropic regulator of lipid metabolism and meta-inflammation[3][4].

For drug development professionals and metabolic researchers, 4-HIL presents a compelling therapeutic profile for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. This whitepaper synthesizes the mechanistic pathways through which 4-HIL modulates lipid homeostasis, provides quantitative efficacy data from preclinical models, and outlines rigorous, self-validating experimental protocols for evaluating its lipid-regulating properties.

Mechanistic Insights into Lipid Homeostasis

The regulation of lipid metabolism by 4-HIL extends beyond its secondary effects as an insulin secretagogue. It actively modulates intracellular signaling cascades in hepatic and adipose tissues.

Hepatic Lipogenesis and the AMPK/SREBP-1c Axis

In the liver, 4-HIL combats ectopic lipid accumulation (steatosis) by acting on the AMP-activated protein kinase (AMPK) pathway[5][6]. AMPK serves as a master cellular energy sensor. Upon activation by 4-HIL, AMPK directly phosphorylates and inhibits key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS)[6][7]. Furthermore, AMPK activation suppresses the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which is responsible for driving the expression of genes involved in triglyceride and fatty acid synthesis[7][8]. This dual inhibition at both the transcriptional and enzymatic levels significantly curtails hepatic de novo lipogenesis.

Insulin Sensitization and Lipotoxicity Mitigation

Lipotoxicity, driven by elevated free fatty acids (FFAs), induces insulin resistance (IR) by activating stress kinases such as JNK and p38 MAPK, which subsequently impair insulin receptor signaling[4]. 4-HIL counters this by directly activating the Phosphoinositide 3-kinase (PI3K)/Akt pathway in skeletal muscle and hepatic tissues[3][4]. The phosphorylation of Akt (Ser-473) promotes the translocation of GLUT4 to the plasma membrane, enhancing peripheral glucose uptake and relieving the lipotoxic burden on non-adipose tissues[4][9].

Macrophage Polarization and Adipose Tissue Inflammation

Chronic low-grade inflammation in adipose tissue is a hallmark of dyslipidemia and obesity. 4-HIL actively regulates immunometabolism by shifting macrophage polarization in the stromal vascular fraction of adipose tissue[5]. It significantly reduces the proportion of pro-inflammatory M1 macrophages while decreasing the secretion of inflammatory cytokines such as TNF-α, IL-6, and MCP-1[5][9]. By attenuating this meta-inflammation, 4-HIL removes a critical blockade on the insulin signaling pathway, thereby restoring systemic lipid and glucose homeostasis.

Visualization of 4-HIL Signaling Pathways

G cluster_liver Hepatic Lipid Metabolism cluster_adipose Adipose Tissue & Skeletal Muscle HIL 4-Hydroxyisoleucine (4-HIL) AMPK AMPK Activation HIL->AMPK Stimulates PI3K PI3K / Akt Pathway HIL->PI3K Activates Macrophage Reduced M1 Macrophages HIL->Macrophage Inhibits SREBP1c SREBP-1c Downregulation AMPK->SREBP1c Suppresses ACC_FAS ACC / FAS Inhibition SREBP1c->ACC_FAS Reduces transcription Lipid Decreased Hepatic Lipogenesis ACC_FAS->Lipid Inhibits synthesis GLUT4 GLUT4 Translocation PI3K->GLUT4 Promotes glucose uptake Inflammation Decreased Meta-Inflammation Macrophage->Inflammation Attenuates cytokines Inflammation->PI3K Relieves IR block

Fig 1: 4-HIL signaling pathways regulating hepatic lipogenesis and adipose tissue inflammation.

Quantitative Data & Efficacy

Preclinical evaluations across multiple mammalian models demonstrate the robust antidyslipidemic and hepatoprotective effects of 4-HIL. The table below summarizes key quantitative outcomes from standardized in vivo studies.

Experimental ModelDosage & AdministrationKey Lipid Metabolism OutcomesRef.
Dyslipidemic Hamster Oral administration↓ Plasma Triglycerides (TG) by 33% (P<0.002)↓ Total Cholesterol (TC) by 22% (P<0.02)↑ HDL-C/TC ratio by 39%[2]
HFD C57BL/6 Mice 200 mg/kg, p.o., 8 weeks↓ Ectopic lipid accumulation in liver↓ Serum AST/ALT levels↓ Pro-inflammatory M1 macrophage proportion[5][9]
Type 1 Diabetic Rat 50 mg/kg, i.g., 14 daysRestored HDL, LDL, and TG to non-diabetic control levels[9]
Diet-Induced Obese Mice Oral administration↓ Body weight↓ Fasting plasma insulin and glucose[3][10]

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is established through rigorous control selection and normalization techniques.

Protocol 1: In Vitro Hepatic Steatosis & Lipogenesis Assay (HepG2)

Rationale: Evaluating the direct hepatic lipid-lowering effects of 4-HIL requires isolating hepatocyte metabolism from systemic insulin fluctuations. We utilize HepG2 cells exposed to a pathophysiological ratio of free fatty acids (FFA) to mimic NAFLD-like intracellular lipid accumulation[11].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in 6-well plates and incubate until 80% confluent.
    
  • Steatosis Induction (The Stressor): Prepare a 1 mM FFA mixture containing palmitate and oleate in a 1:2 ratio, conjugated to 1% fatty acid-free Bovine Serum Albumin (BSA). Treat cells for 24 hours to induce lipid droplet formation.

  • Compound Treatment: Co-treat the cells with the FFA mixture and 4-HIL (20 µM and 50 µM concentrations)[9].

  • Self-Validation Controls:

    • Negative Control: 1% BSA vehicle alone (establishes baseline lipid content).

    • Disease Control: FFA mixture alone (confirms successful steatosis induction).

    • Positive Control: FFA + 0.5 mM AICAR (a known AMPK activator, validating the target pathway).

  • Readout 1 (Phenotypic): Fix cells with 4% paraformaldehyde and stain with Oil Red O. Extract the stain using 100% isopropanol and quantify absorbance at 490 nm to measure total intracellular lipid accumulation.

  • Readout 2 (Mechanistic): Lyse cells in RIPA buffer. Perform Western Blotting for p-AMPK (Thr172), total AMPK, and SREBP-1c. Crucial Causality Step: Normalize p-AMPK against total AMPK (not just

    
    -actin) to prove that 4-HIL induces kinase activation rather than merely upregulating protein expression.
    
Protocol 2: In Vivo Macrophage Polarization Assessment (Adipose Tissue)

Rationale: To capture the cross-talk between lipid metabolism and meta-inflammation, we must quantify the phenotypic shift of macrophages in adipose tissue. Flow cytometry of the Stromal Vascular Fraction (SVF) provides single-cell resolution of this immunometabolic shift[5].

Step-by-Step Methodology:

  • Model Generation: Feed male C57BL/6 mice a High-Fat Diet (HFD, 60% kcal from fat) for 16 weeks to induce obesity and dyslipidemia[5].

  • Intervention: Administer 4-HIL via oral gavage (200 mg/kg/day) for the final 8 weeks of the HFD feeding[9].

  • Tissue Harvesting & SVF Isolation: Euthanize mice and rapidly excise epididymal White Adipose Tissue (eWAT). Mince the tissue and digest with Collagenase Type II (1 mg/mL) at 37°C for 40 minutes. Centrifuge at 500

    
     g for 5 minutes to separate the floating adipocytes from the SVF pellet.
    
  • Flow Cytometry Staining: Resuspend the SVF in FACS buffer. Block Fc receptors using anti-CD16/32. Stain with a viability dye (to exclude dead cells that non-specifically bind antibodies—a critical self-validating step).

  • Antibody Panel: Stain with fluorophore-conjugated antibodies against CD45 (pan-leukocyte), CD11b and F4/80 (macrophage markers), CD11c (M1 marker), and CD206 (M2 marker).

  • Gating Strategy & Analysis: Gate sequentially: Live Cells

    
     CD45
    
    
    
    
    
    CD11b
    
    
    /F4/80
    
    
    
    
    Evaluate the ratio of CD11c
    
    
    (Pro-inflammatory M1) to CD206
    
    
    (Anti-inflammatory M2) populations. A successful 4-HIL intervention will demonstrate a statistically significant reduction in the M1/M2 ratio compared to the HFD vehicle control[5][9].

References

  • Relationship: Triglycerides (high) and 4-hydroxyisoleucine - Caring Sunshine Source: Caring Sunshine URL:[Link]

  • 4-Hydroxyisoleucine: A plant-derived treatment for metabolic syndrome Source: ResearchGate URL: [Link]

  • 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome Source: PubMed (NIH) URL: [Link]

  • 4-hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent Source: PubMed (NIH) URL: [Link]

  • 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet Source: Frontiers in Pharmacology URL: [Link]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity Source: PMC (NIH) URL: [Link]

  • Relationship: Triglycerides (high) and AMP-activated protein kinase (AMPK) Source: Caring Sunshine URL: [Link]

  • Diabetes and diabesity in the view of proteomics Source: Ovid URL: [Link]

  • Experimental cell models of insulin resistance: overview and appraisal Source: Frontiers in Endocrinology URL: [Link]

  • The Effects of Diosgenin on Hypolipidemia and Its Underlying Mechanism: A Review Source: PMC (NIH) URL:[Link]

Sources

Foundational

Preclinical Toxicology and Safety Profile of 4-Hydroxyisoleucine: A Technical Guide

Executive Summary 4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid predominantly extracted from fenugreek (Trigonella foenum-graecum) seeds. Recognized for its potent insulinotropic and insulin-sensitizing p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid predominantly extracted from fenugreek (Trigonella foenum-graecum) seeds. Recognized for its potent insulinotropic and insulin-sensitizing properties, 4-HIL is a promising candidate for the management of metabolic syndrome, insulin resistance, and type 2 diabetes[1]. As a Senior Application Scientist, I have structured this whitepaper to critically evaluate the preclinical safety, toxicity, and pharmacokinetic profile of 4-HIL. This guide synthesizes in vivo toxicological data, in silico ADMET predictions, and detailed experimental protocols to provide a self-validating framework for drug development professionals.

Pharmacological Context & Mechanism of Action

Before evaluating toxicity, it is critical to understand the mechanism of action, as exaggerated pharmacology often drives adverse events. 4-HIL operates via two distinct but synergistic pathways:

  • Glucose-Dependent Insulin Secretion: Unlike sulfonylureas, which can cause severe hypoglycemia, 4-HIL stimulates pancreatic β-cells to release insulin only in the presence of elevated blood glucose (8.3–16.7 mM)[1].

  • Peripheral Insulin Sensitization: 4-HIL enhances glucose uptake in skeletal muscle and liver tissue by upregulating the PI3K/Akt signaling pathway (increasing p-IRS-1 and GLUT4 translocation) and downregulating inflammatory kinases (JNK1/2, ERK1/2, p38 MAPK, and NF-κB)[1].

MOA A 4-Hydroxyisoleucine (4-HIL) B Pancreatic β-cells (Glucose-dependent) A->B Direct stimulation D Peripheral Tissues (Muscle/Liver) A->D Sensitization C Insulin Secretion B->C High glucose only G Improved Insulin Sensitivity & Glucose Uptake C->G Synergistic effect E PI3K/Akt Pathway Activation D->E Up-regulates p-IRS-1 F Inhibition of Inflammatory Kinases D->F Down-regulates JNK/NF-κB E->G F->G

Fig 1: Mechanism of 4-HIL: Glucose-dependent insulin secretion and peripheral sensitization.

Preclinical Toxicity and Safety Profile

The safety of 4-HIL has been rigorously evaluated using standardized botanical extracts (e.g., IDM01, a 4-HIL and trigonelline-based composition) across multiple preclinical models[2].

Acute Oral Toxicity (AOT)

In acute oral toxicity studies conducted according to, 4-HIL extracts demonstrated an exceptionally wide safety margin. The median lethal dose (LD50) in Sprague-Dawley rats was determined to be >2000 mg/kg[2]. No mortality, weight loss, or treatment-related gross pathological changes were observed during the 14-day observation period[2].

Subchronic (90-Day) Toxicity

Subchronic repeated-dose toxicity is the cornerstone for calculating the Human Equivalent Dose (HED). In a 90-day study (OECD 408), rats were administered doses of 250, 500, and 1000 mg/kg/day[2]. The No-Observed-Adverse-Effect-Level (NOAEL) was established at 500 mg/kg/day[2]. At the highest limit dose (1000 mg/kg), no severe mortality was noted, but the NOAEL serves as the conservative threshold for clinical translation[2].

Genotoxicity and Mutagenicity

To rule out carcinogenic potential, 4-HIL was subjected to a standard battery of in vitro assays. The Ames test (OECD 471) revealed no mutagenicity up to a concentration of 5000 μ g/plate [2]. Furthermore, the in vitro mammalian chromosome aberration test (OECD 473) confirmed that 4-HIL did not induce structural chromosomal aberrations up to 50 mg/culture[2].

Developmental and Reproductive Toxicity

Prenatal developmental toxicity was assessed following OECD 414[3]. Pregnant rats were exposed to doses up to 500 mg/kg/day during the critical organogenesis period (Gestational Days 5–19)[3]. The study reported no maternal toxicity, no alterations in feed consumption, and no teratogenic effects on the fetuses, confirming the safety of 4-HIL during pregnancy in animal models[3].

Quantitative Data Summary
Toxicity ParameterTest GuidelineTest SystemKey Metrics / Findings
Acute Oral Toxicity OECD 423Sprague-Dawley RatsLD50 > 2000 mg/kg; No mortality[2]
Subchronic Toxicity OECD 408Sprague-Dawley RatsNOAEL = 500 mg/kg/day[2]
Mutagenicity (Ames) OECD 471S. typhimurium strainsNegative up to 5000 μ g/plate [2]
Chromosomal Aberration OECD 473Human LymphocytesNegative up to 50 mg/culture[2]
Prenatal Toxicity OECD 414Pregnant Rats (GD5-19)Safe up to 500 mg/kg/day; No teratogenicity[3]

In Silico ADMET Profiling

Computational pharmacology provides a predictive layer of safety before extensive in vivo testing. Recent Density Functional Theory (DFT) and ADMETLab 2.0 analyses have confirmed the drug-likeness of 4-HIL[4].

  • Cardiotoxicity: The hERG blocker score is 0.01, indicating a 90% confidence that 4-HIL is non-cardiotoxic[4].

  • Hepatotoxicity: The human hepatotoxicity (H-HT) score is 0.11, classifying it as low-risk[4].

  • Ecotoxicity: Bioconcentration factors and LC50 values for Daphnia magna and fathead minnow confirm that the molecule is non-ecotoxic[4].

  • Pharmacokinetics: 4-HIL exhibits a low plasma protein binding (PPB) of 10.90%, ensuring a high unbound fraction for therapeutic efficacy, and a volume of distribution (VD) of 0.39 L/kg, which falls perfectly within the optimal range of 0.04–20 L/kg[4].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step workflows detail the execution of the core toxicity assays.

Workflow Start 4-HIL Standardized Extract (Test Article Formulation) AOT Acute Oral Toxicity (OECD 423) Single dose ≤ 2000 mg/kg Start->AOT Geno Genotoxicity Assays (OECD 471 & 473) Start->Geno Subchronic 90-Day Subchronic Toxicity (OECD 408) 250, 500, 1000 mg/kg/day AOT->Subchronic Determines dose range Dev Prenatal Toxicity (OECD 414) GD5-GD19 exposure Subchronic->Dev Parallel assessment End Determine NOAEL & Safety Margin Subchronic->End Geno->End Dev->End

Fig 2: Preclinical toxicity evaluation workflow for 4-HIL standardized extracts.

Protocol: Acute Oral Toxicity (OECD 423)

Causality Check: The acute toxic class method is a stepwise procedure. Fasting prior to dosing ensures that the absorption of 4-HIL is not delayed or buffered by gastric contents, providing a worst-case scenario for acute systemic exposure.

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old). Acclimate for 5 days.

  • Fasting: Withhold food (but not water) for an overnight period prior to dosing.

  • Dose Formulation: Dissolve the 4-HIL extract in distilled water to achieve a dose volume of 10 mL/kg body weight[2].

  • Administration: Administer a single limit dose of 2000 mg/kg via oral gavage[2].

  • Observation: Monitor animals intensely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs, body weight changes, and mortality.

  • Necropsy: On day 15, euthanize the animals and perform a macroscopic examination of all vital organs.

Protocol: 90-Day Subchronic Toxicity (OECD 408)

Causality Check: The inclusion of a 28-day recovery group for the high-dose and control cohorts is essential to determine whether any observed subclinical physiological alterations are transient or permanent.

  • Group Assignment: Randomly divide 160 rats (80 male, 80 female) into four main groups (0, 250, 500, and 1000 mg/kg/day) with 15 animals/sex/group[2]. Allocate an additional 10 animals/sex for the control and high-dose recovery groups[2].

  • Daily Dosing: Administer the formulated 4-HIL extract via oral gavage once daily for 90 consecutive days.

  • In-Life Monitoring: Record body weight and food/water consumption weekly. Perform ophthalmological examinations prior to the study and at termination.

  • Clinical Pathology: At day 91 (and day 119 for recovery groups), collect blood samples for comprehensive hematology and serum biochemistry (e.g., AST, ALT, BUN, creatinine) to assess hepatic and renal function.

  • Histopathology: Euthanize animals and harvest organs. Weigh organs to calculate relative organ-to-body weight ratios. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation.

Conclusion & Translational Outlook

The preclinical data robustly supports the safety of 4-hydroxyisoleucine. With an LD50 exceeding 2000 mg/kg, a NOAEL of 500 mg/kg/day, and an absence of genotoxic or teratogenic liabilities, 4-HIL exhibits a highly favorable therapeutic index[2]. Its unique mechanism—stimulating insulin secretion strictly in a glucose-dependent manner—mitigates the risk of hypoglycemia[1], making it a highly viable candidate for clinical advancement in the treatment of metabolic syndrome and type 2 diabetes.

References

  • Deshpande, P., Mohan, V., & Thakurdesai, P. (2017). Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of 4-Hydroxyisoleucine- and Trigonelline-based Standardized Fenugreek Seed Extract. Pharmacognosy Research. Available at:[Link]

  • Deshpande, P., Mohan, V., & Thakurdesai, P. (2017). Prenatal developmental toxicity evaluation of IDM01, a botanical composition of 4‐hydroxyisoleucine and trigonelline based standardized fenugreek seed extract in rats. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Zafar, M., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology. Available at:[Link]

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules (MDPI). Available at:[Link]

Sources

Exploratory

Metabolic Pathways of Branched-Chain Amino Acid Derivatives: A Technical Guide for Drug Discovery

Executive Summary: Beyond Protein Synthesis For decades, Branched-Chain Amino Acids (BCAAs)—Leucine, Isoleucine, and Valine—were viewed primarily as substrates for protein synthesis and nitrogen donors. In modern drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Protein Synthesis

For decades, Branched-Chain Amino Acids (BCAAs)—Leucine, Isoleucine, and Valine—were viewed primarily as substrates for protein synthesis and nitrogen donors. In modern drug development, this view is obsolete. BCAAs are now recognized as potent signaling molecules and metabolic regulators. Their downstream derivatives—specifically


-keto acids (BCKAs) , 3-Hydroxyisobutyrate (3-HIB) , and 

-Aminoisobutyric acid (L-BAIBA)
—act as paracrine and endocrine factors driving insulin resistance, adipose tissue browning, and mitochondrial biogenesis.

This guide dissects the metabolic architecture of these derivatives, providing validated experimental protocols and identifying druggable nodes for metabolic disease and oncology.

The Canonical Catabolic Highway

The catabolism of all three BCAAs converges on two enzymatic steps before diverging into distinct acyl-CoA pathways. Understanding the regulation of this "entry gate" is critical for manipulating BCAA flux.

The Critical Nodes
  • Reversible Transamination (BCAT):

    • Enzymes: BCAT1 (cytosolic, often overexpressed in glioblastoma/AML) and BCAT2 (mitochondrial, ubiquitous).

    • Reaction: BCAA +

      
      -Ketoglutarate 
      
      
      
      BCKA + Glutamate.[1]
    • Significance: This step is near-equilibrium. High intracellular BCAA levels drive BCKA formation.

  • Irreversible Decarboxylation (BCKDH):

    • Enzyme: Branched-Chain

      
      -Ketoacid Dehydrogenase Complex.[2][3]
      
    • Reaction: BCKA + CoA + NAD

      
      
      
      
      
      Acyl-CoA + CO
      
      
      + NADH.
    • The Checkpoint: This is the rate-limiting step and the primary site of pharmacological intervention.

The Regulatory Switch (Kinase/Phosphatase)

The activity of BCKDH is determined by its phosphorylation state, controlled by a dedicated kinase/phosphatase pair.[4] This is a high-value target for treating metabolic syndrome and Maple Syrup Urine Disease (MSUD).

  • BCKDK (Kinase): Phosphorylates Ser293 on the E1

    
     subunit, inactivating  the complex. High BCKDK activity leads to BCAA accumulation (associated with insulin resistance).
    
  • PPM1K (Phosphatase): Dephosphorylates and activates the complex.[4]

Pathway Visualization

The following diagram illustrates the catabolic flow and the specific origins of bioactive derivatives.

BCAA_Catabolism cluster_inputs Substrates cluster_bcka Alpha-Keto Acids (BCKAs) Leu Leucine BCAT BCAT1/2 (Transaminase) Leu->BCAT Val Valine Val->BCAT Ile Isoleucine Ile->BCAT KIC KIC (a-Ketoisocaproate) BCKDH BCKDH Complex (Decarboxylase) KIC->BCKDH KIV KIV (a-Ketoisovalerate) KIV->BCKDH KMV KMV (a-Keto-b-methylvalerate) KMV->BCKDH BCAT->KIC Leu path BCAT->KIV Val path BCAT->KMV Ile path Isovaleryl-CoA Isovaleryl-CoA BCKDH->Isovaleryl-CoA from KIC Isobutyryl-CoA Isobutyryl-CoA BCKDH->Isobutyryl-CoA from KIV 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA BCKDH->2-Methylbutyryl-CoA from KMV BCKDK BCKDK (Kinase) BCKDK->BCKDH Inhibits (Phos) PPM1K PPM1K (Phosphatase) PPM1K->BCKDH Activates (Dephos) HMB HMB (Muscle Preservation) HIB 3-HIB (Insulin Resistance) BAIBA L-BAIBA (Browning/Myokine) HIB->BAIBA via ALDH6A1 (Mitochondrial) Isovaleryl-CoA->HMB Minor path Isobutyryl-CoA->HIB via ECHS1/HIBCH

Figure 1: The BCAA catabolic flux showing the critical BCKDH regulatory node and the divergence of bioactive metabolites 3-HIB and L-BAIBA from the Valine arm.

Bioactive Derivatives: Mechanisms & Disease Links

This section details the "side roads" of metabolism that are currently high-priority targets in metabolic research.

3-Hydroxyisobutyrate (3-HIB): The Paracrine Lipogenic Signal

3-HIB is an intermediate of Valine catabolism.[5][6] Unlike CoA-bound intermediates which are trapped in the mitochondria, 3-HIB is a free acid that can exit the mitochondria and the cell.

  • Mechanism: Secreted by skeletal muscle and adipocytes, 3-HIB acts on endothelial cells to stimulate fatty acid transport.[6] It effectively "shunts" lipids into tissue.

  • Pathology: Elevated 3-HIB is causally linked to insulin resistance. By promoting ectopic lipid accumulation in muscle (lipotoxicity), it disrupts insulin signaling.

  • Target: HIBCH (3-hydroxyisobutyryl-CoA hydrolase) is the enzyme responsible for generating 3-HIB.

L-BAIBA: The "Exercise Factor"

Differentiation between isomers is critical here.

  • D-BAIBA: Originates from Thymine (cytosol).[7][8]

  • L-BAIBA: Originates from Valine (mitochondria).[9][7][8][10]

  • Mechanism: L-BAIBA is secreted by exercising muscle.[9][7] It acts on White Adipose Tissue (WAT) to induce "browning" (thermogenesis) via PPAR

    
      signaling. It also protects osteocytes from ROS-induced apoptosis via the MRGPRD  receptor.[9]
    
  • Therapeutic Potential: Exercise mimetics.

Experimental Protocols

Quantification via Isotope Dilution LC-MS/MS

To accurately measure BCAA flux, simple concentration measurements are insufficient. You must use Stable Isotope Dilution.

Objective: Simultaneous quantification of BCAA and BCKA in plasma/serum.

Materials:

  • Internal Standards (IS):

    
    -Leucine, 
    
    
    
    -Valine,
    
    
    -Isoleucine (Cambridge Isotope Labs).
  • Column: Intrada Amino Acid (Imtakt) or Waters ACQUITY UPLC HSS T3 (for polar retention).

  • Mobile Phase: (A) 100mM Ammonium Formate; (B) Acetonitrile.

Protocol Workflow:

  • Sample Prep:

    • Aliquot 20

      
      L plasma.
      
    • Add 20

      
      L Internal Standard mix (10 
      
      
      
      M in MeOH).
    • Precipitation: Add 160

      
      L cold Methanol/Acetonitrile (1:1). Vortex 1 min.
      
    • Centrifuge 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to glass vial. Note: Derivatization (e.g., with PITC) is optional but recommended if measuring low-abundance downstream metabolites like 3-HIB.

  • LC Parameters:

    • Flow: 0.4 mL/min.

    • Gradient: 15% B to 80% B over 6 mins.

  • MS/MS Detection (MRM Transitions):

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)
Leucine 132.186.12015
Isoleucine 132.169.12018
Valine 118.172.12015
KIC 131.185.12212
3-HIB 103.057.01810
L-BAIBA 104.186.12015
Workflow Visualization

Protocol_Workflow Step1 Plasma Collection (EDTA tubes) Step2 Spike Internal Stds (13C-Labeled) Step1->Step2 Step3 Protein Precip (MeOH:ACN 1:1) Step2->Step3 Step4 Centrifugation (15k x g, 4°C) Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Optimized sample preparation workflow for high-throughput BCAA/BCKA quantification.

Therapeutic Intervention: BCKDK Inhibitors

The most advanced pharmacological strategy involves inhibiting the kinase (BCKDK) to force the activation of the dehydrogenase complex (BCKDH).

  • Compound: BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid).

  • Mechanism: BT2 binds to an allosteric site on BCKDK. This binding induces a conformational change that dissociates BCKDK from the BCKDH complex.[11] Crucially, free BCKDK is unstable and rapidly degraded by the proteasome.

  • Outcome: Reduced phosphorylation of E1

    
    
    
    
    
    Increased BCAA oxidation
    
    
    Lowered plasma BCAA/BCKA.
  • Clinical Utility: Originally developed for MSUD, now being investigated for Heart Failure (where BCAA accumulation suppresses mitochondrial respiration) and T2D.

References

  • Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Source: Nutrition & Metabolism URL:[Link]

  • 3-Hydroxyisobutyrate, a Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Source:[5][6][12] Diabetes (American Diabetes Association) URL:[Link]

  • 
    -Aminoisobutyric Acid (BAIBA), a Muscle-Derived Factor, Induces a Brown Adipocyte-Like Phenotype in White Adipocytes. 
    Source:[10] Cell Metabolism
    URL:[Link]
    
  • Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Source: PLOS ONE URL:[13][Link]

  • Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. Source: Nature Communications URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of 2-Amino-3-hydroxy-4-methylpentanoic acid

Application Note: Advanced HPLC & LC-MS/MS Methodologies for the Quantitation of 2-Amino-3-hydroxy-4-methylpentanoic acid (4-Hydroxyisoleucine) Introduction & Compound Analysis 2-Amino-3-hydroxy-4-methylpentanoic acid ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC & LC-MS/MS Methodologies for the Quantitation of 2-Amino-3-hydroxy-4-methylpentanoic acid (4-Hydroxyisoleucine)

Introduction & Compound Analysis

2-Amino-3-hydroxy-4-methylpentanoic acid , commonly known as 4-Hydroxyisoleucine (4-HIL) , is a non-proteinogenic amino acid predominantly found in Fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant attention in drug development due to its insulinotropic and anti-obesity properties.

Analytical Challenge: 4-HIL presents a classic chromatographic paradox:

  • High Polarity: It retains poorly on standard C18 columns, eluting near the void volume where ion suppression and interference are highest.

  • Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV detection (≥254 nm) impossible. Detection at 200–210 nm is feasible but suffers from low specificity and high noise from mobile phase absorption.

  • Stereoisomerism: The compound possesses three chiral centers. The major bioactive isomer is (2S, 3R, 4S)-4-hydroxyisoleucine. Separation of diastereomers requires careful control of mobile phase pH and column selectivity.[1]

This guide outlines two field-proven protocols:

  • Protocol A (QC/Phytochemistry): Pre-column Derivatization with OPA-Fluorescence.

  • Protocol B (Bioanalysis/PK): HILIC-MS/MS for ultra-trace quantification in plasma.

Method Selection Guide

The choice of method depends strictly on the matrix complexity and sensitivity requirements.

MethodSelection Start Start: Define Sample Matrix RawMaterial Raw Material / Pure Standard Start->RawMaterial PlantExtract Complex Plant Extract (Fenugreek) Start->PlantExtract BioPlasma Biological Fluids (Plasma/Urine) Start->BioPlasma DirectUV Method 3: Direct UV/ELSD (Screening Only) RawMaterial->DirectUV >1 mg/mL Deriv Method 1: OPA-Fluorescence (High Precision QC) RawMaterial->Deriv <1 mg/mL PlantExtract->Deriv HILIC Method 2: HILIC-MS/MS (High Sensitivity PK) BioPlasma->HILIC

Protocol A: Pre-Column OPA Derivatization (Fluorescence Detection)

Target Audience: QC Labs, Phytochemistry, Dietary Supplement Standardization. Principle: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This overcomes the lack of chromophore and increases retention on C18 columns.[1]

Reagents & Preparation
  • Derivatization Reagent (OPA Stock): Dissolve 50 mg OPA in 1.5 mL Methanol. Add 50 µL 2-Mercaptoethanol and 10 mL of 0.4 M Borate Buffer (pH 10.2). Note: Unstable; prepare fresh daily or protect from light.

  • Mobile Phase A: 50 mM Sodium Acetate (pH 5.7) / Tetrahydrofuran (96:4 v/v). Filter through 0.22 µm.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 10 µL (Derivatized)
Detection Fluorescence (FLD): Ex 330 nm / Em 440 nm
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.00100Wash
22.00100Hold
23.09010Re-equilibration
30.09010Stop
Derivatization Workflow (Automated or Manual)
  • Mix: 10 µL Sample + 10 µL OPA Reagent.

  • Wait: Reaction time is critical. Hold for exactly 2.0 minutes at ambient temperature.

  • Quench/Inject: Inject immediately. The isoindole derivative is not stable for long periods.

    • Tip: Use an autosampler with "Mix" capability for maximum precision (Pre-treatment mode).

Protocol B: HILIC-MS/MS (Bioanalysis)

Target Audience: PK Scientists, Clinical Labs. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-rich layer on a polar stationary phase. This avoids the need for derivatization and allows direct MS detection.[1]

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (+ve).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
4-HIL 148.1102.12518Quantifier
4-HIL 148.174.12522Qualifier
L-Ile (IS) 132.286.12015Internal Std
Chromatographic Conditions
ParameterSpecification
Column ZIC-cHILIC (Merck) or BEH Amide (Waters), 100 x 2.1 mm, 1.7 µm
Mobile Phase Isocratic: 80% Acetonitrile / 20% Water (containing 10 mM Ammonium Formate + 0.1% Formic Acid)
Flow Rate 0.4 mL/min
Run Time 5.0 minutes

Method Development Logic & Troubleshooting

Why OPA vs. FMOC?

While FMOC reacts with both primary and secondary amines, OPA is specific to primary amines. Since 4-HIL is a primary amine, OPA provides a cleaner chromatogram for plant extracts by ignoring secondary amine interferences (like proline). However, OPA derivatives are less stable than FMOC, necessitating precise timing or automated online derivatization.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Sensitivity (Protocol A) Expired OPA reagent.OPA oxidizes rapidly. Prepare fresh daily. Ensure pH of borate buffer is >9.5.
Peak Tailing (Protocol A) Secondary interactions with silanols.Increase ionic strength of buffer (up to 100 mM) or use a "Base Deactivated" (BDS) column.
Retention Shift (Protocol B) HILIC equilibration issues.HILIC columns require extensive equilibration. Run 20 column volumes before the first injection.
Split Peaks Diastereomer separation.4-HIL has isomers.[1][2] If splitting occurs, lower the column temperature to 20°C to resolve them, or increase Temp to 45°C to merge them (if total quant is the goal).
Experimental Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Online Derivatization (Protocol A) Extract Extraction (50% EtOH) Filter Filter (0.22 µm PTFE) Extract->Filter AutoSampler Autosampler Needle Filter->AutoSampler Mix Draw Sample + OPA AutoSampler->Mix React Wait 2.0 min Mix->React Inject Inject onto C18 React->Inject

References

  • Amanzadeh, Y., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants. Link

  • Singh, G., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. Journal of Separation Science. Link

  • Nikhat, S. R., et al. (2017).[3][4] Extraction and Characterization of 4-Hydroxyisoleucine from Trigonella foenum graecum Seeds. Indo American Journal of Pharmaceutical Sciences. Link

  • Raederstorff, D., et al. (2009). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine. Royal Society of Chemistry. Link

  • PubChem. (n.d.). 2-Amino-4-hydroxy-3-methylpentanoic acid (Compound Summary). National Library of Medicine. Link

Sources

Application

Protocols for the Extraction and Purification of 4-Hydroxyisoleucine from Fenugreek Seeds (Trigonella foenum-graecum)

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 4-hydroxyisoleucine (4-HIL), a non-prot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 4-hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid with significant insulinotropic properties, from fenugreek seeds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind the methodologies, step-by-step experimental procedures, and robust quality control measures. We present a classic, lab-scale hydroalcoholic extraction method coupled with ion-exchange chromatography, alongside an overview of modern techniques, to equip researchers with the knowledge to isolate high-purity 4-HIL for preclinical and clinical investigations.

Introduction: The Scientific Rationale for 4-HIL Extraction

Fenugreek (Trigonella foenum-graecum) seeds have a long history in traditional medicine, particularly for their perceived anti-diabetic effects.[2][3] Modern phytochemical research has identified (2S, 3R, 4S)-4-hydroxyisoleucine (4-HIL) as a key bioactive compound responsible for these properties. 4-HIL is a unique branched-chain amino acid, not found in mammalian tissues, that stimulates glucose-dependent insulin secretion directly from pancreatic islet cells.[2][3][4] This mechanism of action makes it a compelling candidate for the development of novel therapeutics for type 2 diabetes.[2]

The concentration of 4-HIL in fenugreek seeds can range from 0.015% to 0.4% by dry weight, necessitating efficient and selective extraction and purification strategies to isolate sufficient quantities for research.[5] The primary challenges in this process stem from the complex matrix of the fenugreek seed, which is rich in mucilaginous galactomannans, saponins, lipids, and other amino acids that can interfere with isolation.[6]

The chemical nature of 4-HIL dictates the extraction strategy. As a polar amino acid, it exhibits high solubility in water (≥26 mg/mL) and hydroalcoholic solvents, but is insoluble in non-polar organic solvents.[5][7][8][9] This guide leverages these physicochemical properties to present robust protocols for its effective isolation.

Foundational Principles of Extraction and Purification

A successful 4-HIL isolation strategy is a multi-stage process designed to systematically remove interfering compounds while concentrating the target analyte. The workflow is logically structured to handle specific classes of compounds at each step.

Extraction_Workflow A Fenugreek Seeds B Grinding & Pulverizing A->B C Defatting (Hexane / Petroleum Ether) B->C Increases Surface Area D Hydroalcoholic Extraction (Aqueous Ethanol) C->D Removes Non-Polar Interference Waste1 Lipids & Oils C->Waste1 E Filtration & Concentration D->E Solubilizes Polar Amino Acids Waste2 Insoluble Plant Matter D->Waste2 F Crude Extract E->F G Purification: Strong Cation-Exchange Chromatography F->G H Elution & Desalting G->H Selectively Binds 4-HIL Waste3 Neutral & Anionic Compounds G->Waste3 I Purified 4-HIL Fraction H->I J Quantification & QC (HPLC / HPTLC / LC-MS) I->J K High-Purity 4-HIL J->K Purity & Yield Assessment

Caption: Overall workflow for the extraction and purification of 4-HIL.

2.1. Seed Preparation and Defatting The initial step involves grinding the seeds into a coarse powder. This is not merely a physical step; it is critical for increasing the surface area available for solvent penetration, thereby maximizing extraction efficiency.[10] Following pulverization, a defatting step using a non-polar solvent like n-hexane or petroleum ether is essential.[11][12] This removes lipids and oils which would otherwise form emulsions during aqueous extraction and interfere with subsequent chromatographic steps.

2.2. Solvent Extraction The choice of solvent is paramount. Given 4-HIL's polar nature, a hydroalcoholic solvent system is most effective.[10] Mixtures of ethanol and water, typically ranging from 50% to 80% ethanol, are widely used.[5][10][12] The water component is necessary to solubilize the highly polar 4-HIL, while the ethanol helps to precipitate some of the mucilaginous polysaccharides (gums) that can make filtration difficult.[6] An ethanol concentration of 50% has been shown to be particularly effective for maximizing 4-HIL yield.[5]

2.3. Purification by Ion-Exchange Chromatography This is the most critical step for achieving high purity. 4-HIL is an amino acid, possessing both a carboxylic acid group and an amino group. This amphoteric nature is exploited using strong cation-exchange (SCX) chromatography.[11][13][14]

  • Binding (Adsorption): The crude extract, adjusted to a neutral or slightly acidic pH, is loaded onto the SCX column. At this pH, the amino group of 4-HIL is protonated (-NH3+), giving it a net positive charge. This allows it to bind tightly to the negatively charged sulfonic acid groups of the resin, while neutral sugars and negatively charged compounds pass through.

  • Elution (Desorption): After washing the column to remove unbound impurities, the 4-HIL is eluted by increasing the pH of the mobile phase, typically using a dilute ammonium hydroxide solution (e.g., 1-2N ammonia).[11] The high pH deprotonates the -NH3+ group to -NH2, neutralizing the charge on the 4-HIL molecule and releasing it from the resin.

Ion_Exchange cluster_0 Step 1: Loading (pH ~6-7) cluster_1 Step 2: Elution (pH >9, NH4OH) Resin1 SCX Resin (-SO3-) HIL1 4-HIL (-NH3+) HIL1->Resin1 Binds Impurity1 Neutral Impurity (e.g., Sugar) Washes Out Washes Out Impurity1->Washes Out Does Not Bind Waste Waste Washes Out->Waste Resin2 SCX Resin (-SO3-) Resin is regenerated HIL2 4-HIL (-NH2) Elutes Elutes HIL2->Elutes Released Purified 4-HIL Purified 4-HIL Elutes->Purified 4-HIL Start Crude Extract Start->Resin1

Caption: Principle of 4-HIL purification via strong cation-exchange.

Experimental Protocols

Protocol 1: Lab-Scale Hydroalcoholic Extraction and SCX Purification

This protocol is a robust, field-proven method for obtaining 4-HIL with a purity suitable for most research applications.

3.1. Materials and Reagents

  • Fenugreek seeds

  • n-Hexane (ACS Grade)

  • Ethanol (95% or absolute)

  • Deionized (DI) water

  • Strong cation-exchange resin (e.g., Amberlite IR-120 or Dowex 50WX8)

  • Ammonium hydroxide (NH₄OH), ~28% solution

  • Hydrochloric acid (HCl), 1N and 2N

  • Ninhydrin reagent for spot testing

3.2. Equipment

  • Spice/coffee grinder or blender

  • Soxhlet apparatus or large beaker with magnetic stirrer

  • Rotary evaporator

  • Chromatography column (glass, 2.5 x 40 cm)

  • pH meter

  • Filtration apparatus (Buchner funnel, filter paper)

  • Lyophilizer (freeze-dryer) or vacuum oven

3.3. Step-by-Step Methodology

Part A: Seed Preparation and Extraction

  • Grinding: Pulverize 100 g of dry fenugreek seeds into a coarse powder (sieve no. 40 is appropriate).[11]

  • Defatting: Transfer the powder to a beaker and add 300 mL of n-hexane. Stir for 2 hours at room temperature. Filter the powder and repeat the hexane wash. Air-dry the defatted powder to remove residual solvent.

    • Causality: This step is critical to remove lipids, which constitute a significant portion of the seed and would interfere with the subsequent polar extraction.[11]

  • Hydroalcoholic Extraction: Transfer the defatted powder to a 2 L beaker. Add 1 L of 50% aqueous ethanol (v/v). Stir continuously for 90 minutes at 55-60°C.[5][6]

    • Causality: The 50:50 ethanol:water ratio provides the optimal polarity to solubilize 4-HIL while minimizing the co-extraction of highly viscous gums.[5] Elevated temperature increases extraction kinetics.

  • Filtration and Concentration: Filter the slurry through a Buchner funnel. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C until the ethanol is removed and the volume is reduced to approximately 100-150 mL. This yields the crude aqueous extract.[10]

Part B: Cation-Exchange Chromatography Purification

  • Resin Preparation: Pack the chromatography column with the SCX resin. Wash the resin sequentially with 1 L of DI water, 1 L of 2N HCl, and then DI water again until the eluate is neutral (pH ~7).

    • Causality: The acid wash ensures the resin's sulfonic acid groups are fully protonated and ready for cation exchange.

  • Loading: Take the ~150 mL of crude extract from Part A and centrifuge to remove any precipitates. Carefully load the supernatant onto the prepared SCX column.

  • Washing: Elute the column with 1 L of DI water to wash away unbound materials like sugars, saponins, and anionic compounds. Monitor the eluate; the colored bands of impurities should wash out completely.

  • Elution: Begin eluting the bound 4-HIL by passing 1 L of 1N ammonium hydroxide through the column. Collect fractions (e.g., 100 mL each).

    • Process Control: Use a spot test with ninhydrin reagent on each fraction to identify those containing amino acids. A purple color indicates a positive result. Pool the positive fractions.

  • Final Processing: Concentrate the pooled, ammonia-containing fractions on a rotary evaporator to remove the ammonia and reduce the volume. The resulting concentrated solution can be lyophilized (freeze-dried) to yield a solid powder of purified 4-HIL.[11]

3.4. Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield Incomplete extraction.Ensure seed powder is fine enough. Increase extraction time or temperature slightly. Check ethanol:water ratio.
Incomplete elution from SCX column.Ensure pH of eluting buffer (ammonia) is sufficiently high (>9). Increase volume of elution buffer.
Clogged Filter/Column High concentration of mucilage.Use a higher percentage of ethanol (e.g., 70%) in the initial extraction to precipitate more gums. Centrifuge crude extract at high speed before loading.
Poor Purity Inadequate washing of SCX column.Increase the volume of the DI water wash after loading the sample to ensure all unbound impurities are removed.
Co-elution of other amino acids.While SCX is selective for cations, it will not separate all amino acids from each other. For higher purity, a secondary chromatographic step (e.g., silica gel) may be needed.[11]

Advanced Extraction Methodologies: A Brief Overview

While conventional solvent extraction is effective, modern techniques can offer significant improvements in efficiency, extraction time, and solvent consumption.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, causing rapid cell wall disruption and enhancing the release of intracellular components. MAE can dramatically reduce extraction times (from hours to minutes) and solvent volumes.[15] Studies have shown that parameters like microwave power (e.g., 1000 W) and solvent-to-solid ratio (e.g., 12:1) can be optimized to maximize yield.[15]

  • Supercritical Fluid Extraction (SFE): SFE utilizes a fluid at or above its critical temperature and pressure (e.g., CO₂) as the solvent.[16][17] Supercritical CO₂ is non-toxic and has tunable solvating power. While neat CO₂ is non-polar, adding a polar co-solvent like ethanol allows for the efficient extraction of polar molecules like 4-HIL.[16][17] This "green" technology avoids the use of large volumes of organic solvents.

Quantification and Quality Control

Accurate quantification of 4-HIL is essential for standardizing extracts and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the gold standard method.

5.1. Analytical Techniques

  • Reversed-Phase HPLC with Pre-column Derivatization: This is a common and sensitive method. Since 4-HIL lacks a strong chromophore, it is derivatized with a reagent like o-phthaldialdehyde (OPA), which reacts with the primary amine to form a highly fluorescent product. This product can be detected with high sensitivity using a fluorescence detector.[3][18][19]

  • HILIC-MS/MS: Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry allows for the direct analysis of the underivatized, polar 4-HIL molecule.[20] This method offers extremely high selectivity and sensitivity and is ideal for complex biological matrices. The precursor-to-product ion transition for 4-HIL is typically monitored at m/z 148.1 → 102.1 or 148.1 > 74.02.[20][21]

  • HPTLC: High-Performance Thin-Layer Chromatography is a simpler, lower-cost alternative for routine quantification. After separation on a silica plate, the spots are visualized with ninhydrin and quantified using a densitometer.[1][5]

5.2. Comparative Table of Analytical Parameters

ParameterRP-HPLC with Fluorescence DetectionHILIC-MS/MSHPTLC-Densitometry
Principle Separation of fluorescent derivatives on a C18 column.Separation of polar native compound on a HILIC column.Separation on a silica plate.
Derivatization Required (e.g., OPA).[19]Not required.Required for visualization (Ninhydrin).[1]
Mobile Phase Gradient of aqueous buffer (e.g., sodium acetate) and organic solvent (e.g., methanol).[18][19]Isocratic, high organic (e.g., 80% acetonitrile) with aqueous formic acid.[20]Butanol:Acetic Acid:Water (4:1:1).[1][3]
Detection Fluorescence (Ex: ~330 nm, Em: ~440 nm).[18][19]Mass Spectrometry (MRM mode).[20][21]Densitometry Scan (e.g., 570 nm post-derivatization).[1][3]
Sensitivity HighVery HighModerate
Primary Use Routine QC, Purity AssessmentPharmacokinetic studies, Trace analysisRapid screening, Cost-effective QC

Conclusion

The isolation of 4-hydroxyisoleucine from fenugreek seeds is a well-established process that relies on fundamental principles of phytochemistry and chromatography. The hydroalcoholic extraction followed by strong cation-exchange purification protocol detailed herein provides a reliable and scalable method for obtaining high-purity 4-HIL for research and development. By understanding the causality behind each experimental step—from initial defatting to selective elution—and employing robust analytical methods for quantification, researchers can confidently produce and validate this promising natural product for its potential therapeutic applications.

References

  • Belghith-Hadrich, I., Bouaziz, M., Kchaou, M., Jallouli, S., El-Bok, S., & Chtourou, M. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmacognosy and Phytotherapy, 10(6), 09-12.
  • Innovassynth Technologies (India) Ltd. (2007). A Process For Isolation Of 4 Hydroxyisoleucine (Hil)
  • Mechotech. (n.d.). Fenugreek Extract – 40% 4-Hydroxyisoleucine (4-HIL) by HPLC.
  • Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. (n.d.). CNKI.
  • CN101456918A. (2009).
  • Ahmad, I., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based α-glucosidase inhibition. Frontiers in Chemistry.
  • 4-HYDROXYISOLEUCINE | 55399-93-4. (2026). ChemicalBook.
  • Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L.
  • Nikhat, S. R., et al. (2017). Extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences.
  • Broca, C., et al. (1998).
  • 4-Hydroxy-L-isoleucine | 781658-23-9. (2026). ChemicalBook.
  • Quantification of 4-hydroxyisoleucine content in treated and untreated Fenugreek seeds using GC. (n.d.). DSpace Repository.
  • Improved Extraction of 4-Hydroxyisoleucine from Fenugreek Cotyledons. (2023). Request PDF.
  • Nikhat, S. R., et al. (2017). Extraction and Characterization of 4- Hydroxy Isoleucine from Trigonella Foenum Graecum Seeds.
  • CN1397545A. (2003).
  • Bedekar, A. N., et al. (2016). Standardisation of Fenugreek extract using 4-hydroxyisoleucine as a marker compound.
  • 4-Hydroxyisoleucine | CAS 781658-23-9. (n.d.). Selleck Chemicals.
  • Singh, G., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances.
  • Patel, D., et al. (2022). Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek.
  • Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separ
  • 4-Hydroxyisoleucine – N
  • Yildiz, G., et al. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science.
  • Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L.
  • Supercritical Fluid Extraction with CO2. (n.d.). síbiotech.
  • Al-Zoubi, M., et al. (2025).

Sources

Method

Application Note: In Vitro Insulin Secretion Assay Using 4-Hydroxyisoleucine (4-HIL)

[1] -cell lines. Abstract & Introduction 4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid extracted from fenugreek seeds (Trigonella foenum-graecum).[1][2][3] Unlike sulfonylureas, which stimulate insulin se...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-cell lines.

Abstract & Introduction

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid extracted from fenugreek seeds (Trigonella foenum-graecum).[1][2][3] Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (posing a risk of hypoglycemia), 4-HIL acts as a glucose-dependent potentiator . It stimulates insulin secretion only in the presence of intermediate-to-high glucose concentrations (typically


 mM) while having no effect at basal glucose levels (

mM).

This application note details the standardized Static Glucose-Stimulated Insulin Secretion (GSIS) assay. This method is the gold standard for validating the efficacy of 4-HIL, distinguishing its unique safety profile from other secretagogues.

Key Mechanistic Insight

The insulinotropic activity of 4-HIL is stereospecific to the (2S, 3R, 4S) isomer. Mechanistically, it bypasses the K


 channel-independent pathway or works synergistically with glucose metabolism, involving the activation of the PI3K/Akt signaling cascade, which potentiates Ca

-dependent exocytosis.

Mechanism of Action (Visualized)

The following diagram illustrates the synergistic signaling pathway where 4-HIL amplifies the glucose signal rather than overriding it.

G Glucose Glucose (High Conc.) Glycolysis Glycolysis & Mitochondrial Metabolism Glucose->Glycolysis HIL 4-Hydroxyisoleucine (4-HIL) PI3K PI3K / Akt Activation HIL->PI3K ATP ATP/ADP Ratio u2191 Glycolysis->ATP KATP K-ATP Channel Closure ATP->KATP Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Potentiation Potentiation of Exocytosis Machinery Ca->Potentiation Synergy Insulin Insulin Secretion Ca->Insulin PI3K->Potentiation Potentiation->Insulin

Caption: 4-HIL activates PI3K/Akt pathways, potentiating the insulin exocytosis triggered by glucose-mediated Ca2+ influx.

Materials & Reagents

A. 4-Hydroxyisoleucine Stock Preparation[3][5]
  • Compound: (2S, 3R, 4S)-4-Hydroxyisoleucine (Purity

    
    ).[2]
    
  • Solvent: Sterile distilled water or Phosphate Buffered Saline (PBS).

  • Stock Concentration: 100 mM.[4]

    • Dissolve 14.7 mg of 4-HIL in 1 mL of solvent.

  • Storage: Aliquot and store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.[4][5]

B. Krebs-Ringer Bicarbonate (KRB) Buffer

This buffer is critical for maintaining physiological pH and osmotic balance during the short-term assay.

ComponentConcentration (mM)Mass (g/L)Function
NaCl1196.95Osmolarity
KCl4.70.35Membrane Potential
CaCl

2.50.28Ca

Source for Influx
MgSO

1.20.14Metabolic cofactor
KH

PO

1.20.16Buffer
NaHCO

252.10pH Buffer (requires CO

)
HEPES102.38pH Stability (Air buffering)
BSA 0.1% (w/v) 1.0 Prevents Insulin Adsorption
  • Note: Adjust pH to 7.4 at 37°C after adding HEPES but before adding BSA. Filter sterilize (0.22 µm).

  • BSA Requirement: Essential. Without BSA, secreted insulin will stick to the plasticware, yielding false negatives.

Experimental Protocol: Static Incubation Assay

This protocol is optimized for Isolated Rat/Mouse Islets or INS-1E Cells . For INS-1E cells, ensure cells are 80% confluent.

Phase 1: Pre-Incubation (The "Starvation" Step)

Rationale: To sensitize the beta-cells, they must be "reset" to a basal state to remove the effects of insulin accumulated in the culture media.

  • Wash: Gently wash islets/cells 2x with Glucose-Free KRB .

  • Starve: Incubate islets/cells in Low Glucose KRB (2.8 mM Glucose) for 60 minutes at 37°C.

    • Critical: Do not skip this. High basal insulin levels will mask the effect of 4-HIL.

Phase 2: Treatment & Stimulation

Prepare the following treatment groups in KRB buffer (Triplicates recommended):

GroupGlucose Conc.4-HIL Conc.[6][7][8]PurposeExpected Outcome
A 2.8 mM (Low)0Negative ControlBasal Insulin (Low)
B 2.8 mM (Low)200 µMSpecificity CheckNo Effect (Crucial QC)
C 16.7 mM (High)0Positive ControlHigh Insulin (GSIS)
D 16.7 mM (High)10 - 1000 µMExperimentalPotentiated Insulin (> Group C)
  • Remove the pre-incubation buffer.

  • Add 500 µL of the respective Treatment Buffer to each well.

  • Incubate for 60 minutes at 37°C.

Phase 3: Sample Collection & Lysis
  • Supernatant: Collect the supernatant immediately after 60 minutes. Keep on ice.

    • Centrifuge: 300 x g for 3 mins at 4°C to remove any detached cells/islets. Transfer supernatant to a fresh tube. Store at -20°C for ELISA.

  • Lysis (Normalization): Add Acid-Ethanol (75% Ethanol, 1.5% HCl) or a commercial lysis buffer to the cells/islets remaining in the well.

    • Why? You must normalize insulin secretion to Total DNA or Total Protein to account for variations in cell number per well.

Phase 4: Workflow Visualization

Workflow Start Islets / Cells Wash Wash 2x (Glucose-Free KRB) Start->Wash Starve Pre-Incubation 1 hr @ 2.8mM Glucose Wash->Starve Treat Treatment Incubation 1 hr @ 37°C Starve->Treat Collect Collect Supernatant (For Insulin ELISA) Treat->Collect Lyse Lyse Cells (For DNA/Protein Norm.) Treat->Lyse

Caption: Step-by-step workflow for the Static Incubation Assay.

Data Analysis & Interpretation

Calculation

Report data as ng Insulin / mg Protein / hour or Fold Stimulation .



Validation Criteria (Self-Validating System)

For the assay to be considered valid, it must meet these criteria:

  • Glucose Dependence: Group B (Low Glucose + 4-HIL) must NOT be significantly higher than Group A (Low Glucose alone). If it is, the 4-HIL sample may be contaminated with insulin-mimetics, or the cells are leaky (damaged).

  • GSIS Window: Group C (High Glucose) must be at least 2-3x higher than Group A (Low Glucose). If not, the cells are unresponsive.

  • Dose Response: 4-HIL typically shows a bell-shaped or saturating dose-response curve between 10 µM and 1 mM.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Basal Secretion (Group A) Inadequate starvation or cell stress.Increase pre-incubation time to 2 hours. Ensure gentle handling of islets.
No Effect of 4-HIL Incorrect Isomer or oxidation.Ensure use of (2S, 3R, 4S) isomer.[3][9] Prepare fresh stock. Check glucose conc.[7][9][10][11] (must be

mM).
High Variation in Replicates Inconsistent islet size/number.Use DNA normalization. Hand-pick islets of similar size under a microscope.

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion."[3][11] Diabetes, 47(2), 206-210.[11]

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[7][8][12] American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.[8][12]

  • Broca, C., et al. (2000). "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion."[9] European Journal of Pharmacology, 390(3), 339-345.

  • Avalkar, et al. (2016). "4-Hydroxyisoleucine from Fenugreek: Effects on Insulin Resistance Associated with Obesity." Molecules, 21(11), 1592.

  • Sigma-Aldrich. "Krebs-Ringer Bicarbonate Buffer Product Information."

Sources

Application

Derivatization Techniques for GC-MS Analysis of Hydroxy Amino Acids

Application Note: AN-GCMS-OHAA-001 Abstract Hydroxy amino acids (HAAs) present a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Their dual polarity—stemming from the amino/carboxylic acid ba...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-OHAA-001

Abstract

Hydroxy amino acids (HAAs) present a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Their dual polarity—stemming from the amino/carboxylic acid backbone and the hydroxylated side chain—leads to poor volatility, thermal instability, and active site adsorption. This guide details two validated derivatization protocols: Silylation (TBDMS) for comprehensive metabolic profiling and Alkyl Chloroformate (MCF) for rapid aqueous screening. It provides mechanistic insights, step-by-step workflows, and self-validating quality control measures.

Introduction & Mechanistic Challenges

The hydroxyl group (-OH) on Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) is capable of strong hydrogen bonding. In a GC inlet, underivatized HAAs undergo:

  • Thermal Degradation: Dehydration (loss of H₂O) to form dehydro-amino acids.

  • Adsorption: Irreversible binding to silanol groups in the liner or column, causing peak tailing and non-linear quantification.

The Solution: Derivatization replaces active protic hydrogens (-OH, -NH₂, -COOH) with non-polar moieties, increasing volatility and thermal stability.[]

Decision Matrix: Which Method to Choose?
  • Choose Silylation (Method A) if you require high sensitivity for comprehensive metabolomics and have dry samples.

  • Choose Alkyl Chloroformate (Method B) if you are analyzing biological fluids (urine, plasma) and require speed (<5 min reaction) without rigorous drying.

Method A: Silylation (The Gold Standard)

Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA ) + 1% TBDMCS. Why MTBSTFA over BSTFA? While BSTFA (TMS derivatives) is common, TBDMS derivatives are hydrolytically more stable and produce a characteristic [M-57]⁺ fragment ion (loss of tert-butyl group), significantly simplifying spectral identification.

Protocol A: TBDMS Derivatization

Prerequisite: Samples must be completely dry . Any residual water hydrolyzes the reagent.

Reagents
  • Derivatizing Agent: MTBSTFA + 1% TBDMCS (Sigma/Restek).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile.

  • Internal Standard: Norleucine or [U-13C]-Serine.

Step-by-Step Workflow
  • Lyophilization: Evaporate sample (e.g., 50 µL cell extract) to complete dryness under N₂ or vacuum.

  • Reconstitution: Add 50 µL Anhydrous Pyridine and 50 µL MTBSTFA .

  • Reaction: Cap tightly. Incubate at 70°C for 60 minutes .

    • Note: Ser/Thr/Tyr require this elevated temperature to fully silylate the sterically hindered side-chain hydroxyl.

  • Conditioning: Allow to cool to room temperature (RT) for 10 mins.

  • Injection: Inject 1 µL into GC-MS (Split 10:1 or Splitless depending on concentration).

Self-Validating Logic (QC)
  • Success Indicator: Look for the Tri-TBDMS derivative for Serine.

    • Mechanism:[2][3] NH₂, COOH, and OH groups all derivatized.[4]

    • Failure Mode: If you see a Di-TBDMS peak, the side chain -OH failed to react (likely due to moisture or insufficient heat).

  • Mass Shift Check:

    • Serine MW: 105 Da.

    • Added Mass: 3 × (TBDMS group [114] - H [1]) = +339 Da.

    • Derivative MW: 444 Da.

    • Target Ion: m/z 387 ([M-57]⁺).

Method B: Alkyl Chloroformate (Rapid Aqueous)

Reagent: Methyl Chloroformate (MCF) or Ethyl Chloroformate (ECF). Mechanism: Simultaneous esterification of the carboxyl group and carbamylation of the amino/hydroxyl groups. This reaction proceeds in aqueous media, bypassing the drying step.

Protocol B: MCF Derivatization

Best for: Urine, Plasma, Culture Media.

Reagents
  • Reagent A: Methanol:Pyridine (4:1 v/v).

  • Reagent B: Methyl Chloroformate (MCF).[5]

  • Extraction Solvent: Chloroform (containing 1% ECF to stabilize).

Step-by-Step Workflow
  • Sample Prep: Take 50 µL aqueous sample.

  • Basification: Add 40 µL Reagent A (MeOH/Pyridine). Vortex.

  • Derivatization: Add 5 µL MCF . Vortex vigorously for 30 seconds.

    • Caution: Exothermic reaction; gas evolution (CO₂) occurs.

  • Extraction: Add 100 µL Chloroform (with 1% ECF). Add 50 µL 1% Sodium Bicarbonate (buffer).

  • Separation: Vortex and centrifuge (3000 rpm, 2 min).

  • Injection: Inject 1 µL of the bottom organic layer .

Self-Validating Logic (QC)
  • Success Indicator: Sharp, symmetrical peaks for Hydroxyproline and Tyrosine.

  • Side-Reaction Check: Ensure the -OH group is carbonylated (O-methoxycarbonyl).

    • Tyrosine Check: If the phenolic -OH is underivatized, the peak will tail significantly due to column interaction.

Visualized Workflows (Graphviz)

Figure 1: Method Selection & Silylation Logic

G Start Start: Hydroxy Amino Acid Analysis Decision Sample Matrix Type? Start->Decision Dry Dry Extract / Tissue Decision->Dry Solid/Dry Wet Biofluid (Urine/Plasma) Decision->Wet Aqueous Silylation METHOD A: TBDMS Silylation (High Sensitivity, Comprehensive) Dry->Silylation React_A React: MTBSTFA + 1% TBDMCS 70°C, 60 min Silylation->React_A QC_A QC Check: Monitor [M-57]+ Ion Confirm Tri-TBDMS Serine React_A->QC_A MCF METHOD B: MCF Derivatization (Rapid, Aqueous Compatible) Wet->MCF React_B React: MeOH/Pyridine + MCF RT, <5 min MCF->React_B QC_B QC Check: Inspect Tyrosine Peak Shape (Tailing = Incomplete Side-chain Rxn) React_B->QC_B

Caption: Decision tree for selecting between TBDMS silylation (comprehensive) and MCF derivatization (rapid aqueous).

Comparative Data Summary

FeatureMethod A: TBDMS SilylationMethod B: MCF Derivatization
Target Analytes All AAs (Excellent for Ser, Thr, Tyr)All AAs (Arg/His can be tricky)
Moisture Tolerance Low (Must be strictly anhydrous)High (Works in aqueous media)
Reaction Time 60–90 Minutes< 5 Minutes
Stability Derivatives stable for 24–48 hrsDerivatives stable for weeks
Mass Spectra Simple ([M-57]⁺ dominant)Complex fragmentation
Key Risk Incomplete derivatization of steric -OHHydrolysis if pH not controlled

Troubleshooting & Optimization

The "Disappearing Serine" Phenomenon

Symptom: Serine and Threonine peaks are missing or extremely low, while Valine/Leucine are normal. Cause: Active sites in the GC inlet (glass wool or dirty liner) catalyze the degradation of Silylated-Serine back to raw Serine, which then adsorbs. Fix:

  • Use deactivated wool or a wool-free laminar cup splitter.

  • Change the liner every 50–100 injections.

  • Protocol Check: Ensure the MTBSTFA reagent is fresh. If it has turned yellow, it is compromised by moisture.

Moisture Contamination (Silylation)

Symptom: Appearance of broad, tailing peaks and "ghost" peaks (siloxanes) from column bleed. Fix:

  • Use azeotropic drying (add 50 µL benzene or acetonitrile and re-evaporate) before adding reagent.

  • Store MTBSTFA in a desiccator.

pH Control (MCF Method)

Symptom: Low yields for Tyrosine. Cause: The phenolic hydroxyl requires a specific pH window to react with MCF. Fix: Ensure the Pyridine:Methanol ratio is accurate (1:4). If the sample is highly acidic (e.g., TCA precipitated), neutralize with NaOH prior to adding the buffer.

References

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Bulletins. Link

  • Schummer, C., et al. (2009).[6] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • Hušek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link

  • Smart, K.F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols. Link

  • Agilent Technologies. "GC/MS Analysis of Amino Acids in Water." Agilent Application Notes. Link

Sources

Method

Preparation of 2-Amino-3-hydroxy-4-methylpentanoic acid stock solutions

Application Note: Preparation and Validation of 2-Amino-3-hydroxy-4-methylpentanoic Acid (3-Hydroxyleucine) Stock Solutions Executive Summary Proper preparation and handling of non-proteinogenic amino acids are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 2-Amino-3-hydroxy-4-methylpentanoic Acid (3-Hydroxyleucine) Stock Solutions

Executive Summary

Proper preparation and handling of non-proteinogenic amino acids are critical for maintaining stereochemical integrity and downstream bioactivity. This application note details the field-proven methodologies for preparing stock solutions of 2-amino-3-hydroxy-4-methylpentanoic acid (commonly known as 3-hydroxyleucine). Designed for researchers in peptide engineering, natural product synthesis, and drug development, this guide establishes a self-validating protocol to ensure maximum solubility, stability, and analytical confidence.

Biological Context and Application Landscape2-Amino-3-hydroxy-4-methylpentanoic acid[1] is a highly valuable, non-ribosomal amino acid motif found in various bioactive natural products. It is most notably identified as a core structural component in laxaphycins—a family of cyclic and acyclic lipopeptides synthesized by marine cyanobacteria that exhibit potent anticancer and antimicrobial activities, particularly against human neuroblastoma cells[2].

In the realm of synthetic peptide engineering, the strategic incorporation of 3-hydroxyleucine into β-hairpin peptides plays a critical role in structure-activity relationships (SAR). The hydroxyl group at the C3 position rigidifies and stabilizes the β-sheet conformation through interstrand hydrogen bonding, which significantly improves the phototherapeutic indices and cell-type selectivity of membranolytic antimicrobial and anticancer agents[1]. Industrially and biosynthetically, this compound is often generated via the highly regioselective stereospecific hydroxylation of L-leucine by Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs)[2].

G L L-Leucine E Enzymatic Hydroxylation (Fe/αKG-DOs) L->E H 3-Hydroxyleucine E->H S Peptide Synthesis (SPPS / NRPS) H->S P Bioactive Peptides (e.g., Laxaphycins) S->P

Figure 2. Biosynthetic origin and downstream application of 3-hydroxyleucine.

Physicochemical Properties

Understanding the fundamental properties of 3-hydroxyleucine is essential for dictating storage and handling conditions.

PropertyValue
IUPAC Name 2-Amino-3-hydroxy-4-methylpentanoic acid
Common Name 3-Hydroxyleucine
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
PubChem CID 2724869
Solubility Highly soluble in water and aqueous buffers
Decomposition Temp. ~225 °C

Causality in Solvent Selection and Preparation Strategy

As a Senior Application Scientist, I strongly advise against treating non-proteinogenic amino acids like standard reagents. The preparation strategy for 3-hydroxyleucine is governed by the following causal relationships:

  • Solvent Selection (Aqueous Buffers): The presence of both a zwitterionic backbone (amino and carboxyl groups) and a polar hydroxyl group at the C3 position renders 3-hydroxyleucine highly hydrophilic[3]. Therefore, Milli-Q water or standard physiological buffers (e.g., PBS, pH 7.4) are the optimal solvents. Organic solvents (like DMSO) are unnecessary and may interfere with downstream biological assays.

  • Thermal and Oxidative Sensitivities: The compound is stable at room temperature but susceptible to degradation by strong oxidizing agents and extreme heat[4]. Prolonged heating in an aqueous solution can induce unwanted side reactions such as dehydration or lactonization between the carboxyl and hydroxyl groups. Consequently, sterilization must be performed via membrane filtration rather than autoclaving.

Step-by-Step Protocol: 100 mM Stock Solution Preparation

Materials Required:

  • 3-Hydroxyleucine powder (Purity ≥ 95%)

  • Sterile Milli-Q water or PBS (pH 7.4)

  • 0.22 µm Polyethersulfone (PES) syringe filters (low protein-binding)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Methodology:

  • Gravimetric Measurement: Accurately weigh 14.72 mg of 3-hydroxyleucine powder using a calibrated analytical balance.

  • Primary Dissolution: Transfer the powder to a sterile 1.5 mL tube. Add 800 µL of Milli-Q water or PBS.

  • Homogenization: Vortex gently for 30–60 seconds until the powder is completely dissolved. The solution should be entirely clear and colorless.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL using the chosen solvent to achieve a precise 100 mM concentration.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into a new, sterile tube. Note: PES is chosen over nylon to prevent any potential binding of the amino acid.

  • Aliquoting and Storage: Divide the stock into 50 µL or 100 µL single-use aliquots to prevent freeze-thaw degradation. Store immediately at -20 °C.

G A 1. Weighing 3-Hydroxyleucine Powder B 2. Dissolution in Sterile Aqueous Buffer A->B C 3. pH Verification (Target pH 7.2 - 7.4) B->C D 4. Sterile Filtration (0.22 µm PES) C->D E 5. Aliquoting & Storage (-20°C) D->E F QC Validation (Self-Validating System) D->F Aliquot

Figure 1. Standardized workflow for 3-hydroxyleucine stock preparation and QC.

Quality Control: The Self-Validating System

To ensure absolute trustworthiness in your experimental pipeline, the preparation protocol must be treated as a self-validating system. Before utilizing the stock solution in sensitive applications like Solid-Phase Peptide Synthesis (SPPS) or cell-based assays, perform the following tripartite validation:

  • Mass Verification (LC-MS): Analyze a 1:1000 diluted aliquot via Liquid Chromatography-Mass Spectrometry. The structural integrity is confirmed by identifying the exact [M+H]⁺ ion mass at m/z 148.17[3].

  • Primary Amine Integrity (Ninhydrin Assay): Perform a rapid colorimetric ninhydrin test. A positive deep purple/blue color confirms the preservation of the uncapped N-terminus, effectively ruling out spontaneous degradation or cyclization[5].

  • Stereochemical Validation (Marfey’s Reagent): Because the biological activity of peptides like laxaphycins is strictly dependent on the stereochemistry of their constituents (e.g., the (2R,3S) vs. (2S,3S) configuration), derivatize a micro-aliquot with Marfey’s reagent. Subsequent HPLC analysis will confirm that no racemization occurred during the dissolution and storage phases[5].

References

  • PubChem. "(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 2724869". National Center for Biotechnology Information. Available at:[Link]

  • Alvariño, R., et al. "Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells". Marine Drugs 2020, 18(7), 364. Available at:[Link]

  • Wang, B., et al. "Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives". Fermentation 2023, 9(3), 285. Available at:[Link]

  • Babii, O., et al. "Structure–Activity Relationships of Photoswitchable Diarylethene-Based β-Hairpin Peptides as Membranolytic Antimicrobial and Anticancer Agents". Journal of Medicinal Chemistry 2018, 61(23), 10793-10813. Available at:[Link]

  • Chemsrc. "(2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid Properties and Stability". Chemsrc Chemical Database. Available at:[Link]

Sources

Application

Application Note: Cell Culture Dosing Regimens for 4-Hydroxyisoleucine (4-HIL) Studies

This Application Note is structured as a high-level technical guide for researchers investigating the metabolic effects of 4-Hydroxyisoleucine (4-HIL). It synthesizes specific dosing parameters derived from primary liter...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers investigating the metabolic effects of 4-Hydroxyisoleucine (4-HIL). It synthesizes specific dosing parameters derived from primary literature with practical experimental workflows.

Executive Summary & Mechanism of Action

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid isolated from Trigonella foenum-graecum (Fenugreek).[1][2] Unlike sulfonylureas, 4-HIL exhibits a glucose-dependent insulinotropic effect , stimulating insulin secretion primarily under hyperglycemic conditions. Furthermore, it acts as an insulin sensitizer in peripheral tissues (muscle, liver, adipose) by modulating the PI3K/Akt and JNK pathways.

Key Experimental Differentiator:

  • Beta-Cells: High concentrations (200 µM – 1 mM) are required for acute insulin secretion assays (1–2 hours).

  • Peripheral Tissues: Low concentrations (10 µM – 50 µM) are effective for chronic insulin sensitization and glucose uptake assays (16–24 hours).

Preparation of Stock Solutions

Solubility Profile: 4-HIL is a polar amino acid, making it highly water-soluble. This is a significant advantage over lipophilic drugs requiring DMSO, avoiding solvent-induced cytotoxicity.

ParameterSpecification
Solvent of Choice Ultrapure Water or PBS (pH 7.4)
Stock Concentration 100 mM (Recommended)
Storage -20°C (Stable for 3 months); Aliquot to avoid freeze-thaw cycles.
Sterilization Filter through 0.22 µm PVDF or PES membrane.
DMSO Compatibility Not required. Avoid DMSO if possible to minimize interference with metabolic assays.

Experimental Protocols by Cell Lineage

Protocol A: Glucose-Stimulated Insulin Secretion (GSIS)

Target Cells: Pancreatic Beta-cells (INS-1, MIN6, HIT-T15) or Isolated Islets. Objective: Measure acute insulin release in response to glucose + 4-HIL.

Critical Insight: 4-HIL efficacy is negligible at basal glucose (2.8–5.5 mM). You must include a high-glucose arm (16.7 mM or 20 mM) to observe the potentiating effect.

Workflow:

  • Seeding: Seed INS-1 cells (e.g., 2 × 10⁵ cells/well in 24-well plates) and culture for 48–72 hours.

  • Starvation (Pre-incubation): Wash cells 2x with KRB (Krebs-Ringer Bicarbonate) buffer containing 2.8 mM glucose . Incubate for 2 hours to normalize basal insulin secretion.

  • Treatment (1 Hour): Replace buffer with KRB containing specific conditions:

    • Condition 1 (Basal Control): 2.8 mM Glucose + Vehicle

    • Condition 2 (Stimulated Control): 16.7 mM Glucose + Vehicle

    • Condition 3 (Experimental): 16.7 mM Glucose + 4-HIL (200 µM – 1 mM)

  • Sampling: Collect supernatant immediately. Centrifuge (300 x g, 5 min, 4°C) to remove debris.

  • Analysis: Quantify insulin via ELISA or HTRF. Normalize results to total protein content.

Protocol B: Glucose Uptake Assay (Insulin Sensitization)

Target Cells: Skeletal Muscle (L6-GLUT4myc, C2C12) or Adipocytes (3T3-L1). Objective: Assess GLUT4 translocation and glucose influx.

Critical Insight: Unlike the acute GSIS assay, this requires a chronic pre-treatment (16–24 hours) at lower doses to modulate gene expression and signaling phosphorylation.

Workflow:

  • Differentiation: Differentiate L6 myoblasts into myotubes (approx. 5–7 days in 2% horse serum).

  • Induction of Resistance (Optional): To model Type 2 Diabetes, pre-treat with Palmitate (0.5 mM) or TNF-α (10 ng/mL) for 24 hours.

  • 4-HIL Dosing:

    • Add 4-HIL (10 µM – 50 µM) directly to the culture media.

    • Incubation Time: 16 – 24 hours .[3]

  • Starvation: Wash and incubate in serum-free media (with 4-HIL present) for 2–3 hours.

  • Insulin Stimulation: Stimulate with sub-maximal Insulin (100 nM) for 20 minutes.

  • Uptake: Add 2-Deoxy-[³H]-D-glucose (or fluorescent analog 2-NBDG) for 10–15 minutes.

  • Lysis & Counting: Lyse cells and measure radioactivity/fluorescence.

Mechanistic Signaling Pathways

The following diagram illustrates the dual mechanism of 4-HIL: potentiating secretion in the pancreas while enhancing sensitivity in the liver and muscle.[2]

G cluster_pancreas Pancreatic Beta-Cell (Acute Effect) cluster_peripheral Muscle/Liver/Adipose (Chronic Effect) Glucose_High High Glucose (>8.3 mM) Metabolism ATP/ADP Ratio Increase Glucose_High->Metabolism HIL_Pancreas 4-HIL (200 µM - 1 mM) HIL_Pancreas->Metabolism Direct Potentiation Depolarization Membrane Depolarization Metabolism->Depolarization Calcium Ca2+ Influx Depolarization->Calcium Insulin_Sec Biphasic Insulin Secretion Calcium->Insulin_Sec HIL_Peripheral 4-HIL (10 - 50 µM) JNK JNK Pathway HIL_Peripheral->JNK Inhibits PI3K_Akt PI3K / Akt Activation HIL_Peripheral->PI3K_Akt Restores IR_Stress Inflammatory Stress (TNF-a / FFA) IR_Stress->JNK Inhibits Insulin Signal IRS1 IRS-1 (Ser307 Phosphorylation) JNK->IRS1 Inhibits Insulin Signal GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glycogen Glycogen Synthesis PI3K_Akt->Glycogen

Caption: Dual mechanism of 4-HIL. Left: Acute potentiation of insulin secretion in Beta-cells. Right: Restoration of insulin signaling in peripheral tissues via JNK inhibition and Akt activation.

Summary of Recommended Dosing Regimens

Assay TypeCell Line(s)4-HIL ConcentrationDurationKey Co-FactorExpected Outcome
Insulin Secretion INS-1, MIN6, Islets200 µM – 1000 µM 1 – 2 Hours16.7 mM GlucoseIncreased insulin release (2-3 fold vs control).
Glucose Uptake L6, C2C12 Myotubes10 µM – 25 µM 16 HoursInsulin (100 nM)Increased GLUT4 translocation; restored uptake in IR models.
Lipid Metabolism 3T3-L1 Adipocytes20 µM – 40 µM 24 HoursHigh GlucoseReduced TNF-α secretion; improved insulin sensitivity.
Glycogen Synthesis HepG2 Hepatocytes20 µM 24 HoursTNF-α (10 ng/mL)Restoration of glycogen storage; reduced p-IRS1(Ser307).

References

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties.[4] American Journal of Physiology-Endocrinology and Metabolism. Link

    • Establishes the glucose-dependent insulin secretion mechanism and the 200 µM - 1 mM effective range in islets.
  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway.[1] European Journal of Nutrition. Link

    • Defines the 10-25 µM dosing regimen for L6 myotubes and the PI3K/Akt mechanism.
  • Gao, F., et al. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. International Journal of Clinical and Experimental Medicine. Link

    • Provides the protocol for HepG2 cells (20 µM)
  • Rawat, A. K., et al. (2015). 4-Hydroxyisoleucine ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression.[5] Drug Design, Development and Therapy. Link

    • Validates the non-cytotoxic range (0-200 µM)

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-Amino-3-hydroxy-4-methylpentanoic acid (3-Hydroxyleucine)

Executive Summary & Scientific Context 2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine (or -hydroxyleucine), is a non-proteinogenic amino acid found in various bioactive peptides and antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine (or


-hydroxyleucine), is a non-proteinogenic amino acid found in various bioactive peptides and antibiotics, such as the bleomycin family and cyclosporins. Its structural characterization is critical in drug discovery because the introduction of the hydroxyl group at the 

-position (C3) creates a second chiral center, resulting in four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R).

This Application Note provides a rigorous protocol for the complete NMR characterization of 3-hydroxyleucine. Unlike standard leucine, the C3-hydroxyl group significantly deshields the


-proton and alters the spin system, necessitating specific 1D and 2D NMR strategies to resolve diastereomeric identity (erythro vs. threo).

Structural Analysis & Spin System

Before data acquisition, the molecule is deconstructed into its spin systems to guide assignment.

  • System A (Backbone): The

    
    -proton (H2) and 
    
    
    
    -proton (H3) form an AX or AB system depending on the chemical shift difference (
    
    
    ). The vicinal coupling constant (
    
    
    ) is the primary probe for relative stereochemistry.
  • System B (Side Chain): The

    
    -proton (H3) couples to the 
    
    
    
    -methine (H4), which in turn couples to the two
    
    
    -methyl groups (H5, H5'). This creates a continuous spin network from the carbonyl to the methyls.
Diagram 1: NMR Assignment Workflow

The following flowchart outlines the logical progression for structural validation.

NMR_Workflow Start Sample Preparation (D2O, pH adjustment) OneD 1D 1H NMR Acquisition (Presat if needed) Start->OneD Check Check H2/H3 Resolution OneD->Check pH_Adj Adjust pH (KOD/DCl) to shift alpha-proton Check->pH_Adj Overlap TwoD 2D Experiments (COSY, HSQC, HMBC) Check->TwoD Resolved pH_Adj->OneD Analysis Stereochemical Assignment (J-coupling Analysis) TwoD->Analysis

Caption: Step-by-step workflow for the NMR characterization of 3-hydroxyleucine, emphasizing pH optimization for spectral resolution.

Experimental Protocols

Sample Preparation

For zwitterionic amino acids, Deuterium Oxide (


) is the solvent of choice due to solubility and the suppression of exchangeable amide/hydroxyl protons, which simplifies the spectrum.
  • Standard Sample: Dissolve 5–10 mg of the compound in 600

    
    L of 
    
    
    
    (99.9% D).
  • Internal Standard: Add 10

    
    L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (
    
    
    
    -trimethylsilylpropionic acid) solution. Avoid TMS as it is insoluble in water.
  • pH Considerations: The chemical shifts of H2 and H3 are highly pH-dependent.

    • Acidic conditions (pH < 2): Amine is protonated (

      
      ), Carboxyl is protonated (
      
      
      
      ). H2 is deshielded.
    • Basic conditions (pH > 10): Amine is free (

      
      ), Carboxyl is deprotonated (
      
      
      
      ). H2 is shielded.
    • Recommendation: Start at neutral pH. If H2 and H3 overlap, adjust to pH ~1-2 using DCl.

Acquisition Parameters (600 MHz recommended)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1)

    
     2.0 s (ensure integration accuracy), spectral width 10 ppm.
    
  • 13C NMR: Proton-decoupled, relaxation delay 2.0 s.

  • COSY: Magnitude mode, 2048 x 256 points.

  • HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2).

Data Analysis & Interpretation

1H NMR Chemical Shift Data (Representative in )

The following table summarizes the typical chemical shifts for 3-hydroxyleucine. Note that exact values shift with pH.

PositionAtom Type

(ppm)
Multiplicity

(Hz)

(ppm)
1 C=O---~175.0
2

-CH
3.60 - 3.95Doublet (d)

(see below)
~58 - 62
3

-CH
3.90 - 4.20dd

~73 - 76
4

-CH
1.70 - 1.90Multiplet (m)-~30 - 32
5, 5'

-CH

0.90 - 1.05Doublets (d)~6.5 - 7.0~18 - 20

Note: The C3 signal is significantly downfield (~75 ppm) compared to standard leucine C3 (~40 ppm) due to the hydroxyl group.

Stereochemical Differentiation (The Critical Step)

The most challenging aspect is distinguishing the erythro (2S,3S / 2R,3R) and threo (2S,3R / 2R,3S) diastereomers. This is achieved via the vicinal coupling constant


.
  • Mechanism: According to the Karplus equation, the coupling constant depends on the dihedral angle between H2 and H3.

  • Threo Isomer: Typically displays a larger coupling constant (

    
     Hz). In the preferred conformer, H2 and H3 are often anti-periplanar.
    
  • Erythro Isomer: Typically displays a smaller coupling constant (

    
     Hz).
    
  • Validation: For definitive assignment, it is recommended to synthesize or purchase a reference standard of one isomer, or use Marfey's analysis (derivatization with FDLA) if enantiomeric purity is required [1].

Diagram 2: Spin System Connectivity (COSY/HMBC)

This diagram visualizes the correlations required to confirm the carbon skeleton.

Spin_System H2 H-2 (alpha) ~3.8 ppm H3 H-3 (beta) ~4.0 ppm H2->H3 COSY (J_2,3) C1 C-1 (COOH) ~175 ppm H2->C1 HMBC H4 H-4 (gamma) ~1.8 ppm H3->H4 COSY H3->C1 HMBC H5 H-5 (methyls) ~0.95 ppm H4->H5 COSY H5->H3 NOESY (Spatial)

Caption: Connectivity map showing COSY (solid), HMBC (dashed), and potential NOESY (dotted) correlations.

Troubleshooting & Tips

  • Water Suppression: If the H2 or H3 signal lies under the HDO peak (approx. 4.79 ppm), use presaturation or excitation sculpting pulse sequences (e.g., zgesgp on Bruker systems).

  • Overlap: If H2 and H3 overlap (forming a second-order AB system), acquire the spectrum at a different pH. The ionization state of the amine (pKa ~9.6) and carboxyl (pKa ~2.3) affects H2 more than H3, allowing you to "walk" the peaks apart.

  • Rotamers: In

    
    , the side chain rotates freely. The observed 
    
    
    
    values are population-averaged. If rigorous conformational analysis is needed, perform low-temperature NMR in a cryo-solvent (e.g., Methanol-
    
    
    ) to freeze out rotamers.

References

  • Hale, K. J., et al. (2015). "Application of 3D NMR for Structure Determination of Peptide Natural Products: Synthesis of (2R,3S)-3-Hydroxyleucine and (2R,3R)-3-Hydroxyleucine." NIH/PubMed Central.

  • Smissman, E. E., et al. "Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine." Canadian Journal of Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for NMR Protocols).
  • Bhushan, R., et al. (2025).[1] "Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent." Journal of Natural Products.

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of 4-hydroxyisoleucine from plant material

Welcome to the Technical Support Center for Botanical Extraction and Downstream Processing. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Botanical Extraction and Downstream Processing. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating 4-hydroxyisoleucine (4-HIL) from fenugreek (Trigonella foenum-graecum).

4-HIL is a highly water-soluble, non-proteinogenic amino acid known for its potent insulinotropic properties. However, its extraction is notoriously difficult due to the complex seed matrix, which is rich in interfering lipids, saponins, and highly viscous galactomannan mucilage. This guide is structured to provide you with field-proven troubleshooting strategies, self-validating protocols, and quantitative data to optimize your yields.

ZONE 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: My 4-HIL extraction yield is consistently below 0.1% despite exhaustive maceration in water. Why is the recovery so low, and how can I fix it? Causality & Solution: Fenugreek seeds contain up to 50% galactomannan mucilage. When you use pure water as an extraction solvent, these polysaccharides undergo massive swelling, creating a highly viscous gel network. This gel physically traps small molecules like 4-HIL, severely limiting mass transfer and making downstream filtration nearly impossible. To resolve this, you must shift the dielectric constant of your solvent. Using a 50:50 to 70:30 Ethanol:Water mixture acts as an anti-solvent for high-molecular-weight galactomannans, precipitating them out of solution while maintaining sufficient polarity to dissolve the highly water-soluble 4-HIL (solubility ≥26 mg/mL)[1]. Implementing this hydroalcoholic ratio can recover >82.5% of the available 4-HIL[1].

Q2: We are scaling up our extraction. How do Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) compare for 4-HIL recovery without causing thermal degradation? Causality & Solution: Maceration relies on slow, passive diffusion. UAE utilizes acoustic cavitation to physically disrupt cell walls, whereas MAE uses localized dielectric heating to vaporize intracellular moisture, rupturing the cells from within[2]. Because 4-HIL is an amino acid that can undergo thermal degradation or lactonization under high heat, UAE is generally preferred for preserving structural integrity. UAE should be conducted at 30–35°C for 40–60 minutes[3]. If using MAE, strictly limit the power (e.g., 180W) and duration (1.5 to 6 minutes) to prevent the degradation of 4-HIL and co-extracted bioactive saponins like diosgenin[3].

Q3: During purification, our cation-exchange chromatography column frequently clogs, and the 4-HIL fails to elute properly. What is the mechanistic failure here? Causality & Solution: Clogging is typically caused by residual lipids and neutral saponins that were not removed during pre-treatment. You must defat the seed powder with hexane prior to extraction[4]. Regarding elution failure, 4-HIL is a zwitterionic amino acid. If your loading sample is not properly acidified (pH 2–3), the amino group will not be fully protonated (-NH3+), preventing it from binding to the sulfonate groups of a strong acid cation exchange resin (like 732 resin or Dowex 50WX8)[5][6]. To elute the bound 4-HIL, you must wash the column with a 1M to 2M ammonia solution (pH 9). The alkaline environment deprotonates the amino group, neutralizing its positive charge and releasing it from the resin[4][5].

Q4: Is there a biological pre-treatment method to increase the baseline 4-HIL content in the plant material before we even begin solvent extraction? Causality & Solution: Yes. 4-HIL is synthesized in the plant via the enzymatic hydroxylation of the amino acid isoleucine. By germinating the fenugreek seeds and supplementing the irrigation water with exogenous isoleucine, you create a precursor-loading effect. This metabolic shift upregulates the biosynthetic pathway, increasing the baseline 4-HIL yield up to 6-fold compared to dormant, dried seeds.

ZONE 2: The Protocol Vault (Self-Validating Workflows)

Every protocol below is designed as a closed-loop, self-validating system to ensure you can verify success at critical junctures before proceeding to the next step.

Protocol A: Defatting and Hydroalcoholic Extraction of 4-HIL
  • Preparation: Pulverize fenugreek seeds and pass through a 40-mesh sieve to ensure uniform particle size[4].

  • Defatting: Suspend 500g of the powder in 1.5 L of hexane. Stir for 24 hours at room temperature to remove the hydrophobic lipid barrier. Filter and dry the defatted biomass[4].

  • Extraction: Suspend the defatted powder in a 50:50 Ethanol:Water mixture at a 1:5 solid-to-liquid ratio[1][3].

  • Agitation: Subject the mixture to Ultrasound-Assisted Extraction (UAE) at 35°C for 60 minutes[3].

  • Separation: Centrifuge the slurry at 5000 RPM for 15 minutes to pellet the precipitated mucilage. Collect the supernatant.

  • System Validation Checkpoint: Spot 10 µL of the supernatant on a silica High-Performance Thin Layer Chromatography (HPTLC) plate. Develop using a suitable polar mobile phase and spray with ninhydrin reagent. A distinct, compact purple spot at an Rf value of ~0.36 confirms the successful extraction of 4-HIL[1].

Protocol B: Cation-Exchange Purification of 4-HIL
  • Resin Preparation: Pack a column with 732 strong acid styrene cation exchange resin (or Dowex 50WX8, H+ form)[5][6]. Condition with 1M HCl, followed by a demineralized water wash until the effluent is pH neutral.

  • Loading: Adjust the pH of your concentrated hydroalcoholic extract to pH 2.5 using dilute HCl. Load the extract onto the column at a flow rate of 1.0 mL/min.

  • Washing: Wash the column with 3 bed volumes (BV) of demineralized water to elute unbound neutral compounds (saponins, sugars)[4].

  • Elution: Elute the 4-HIL using 1M ammonia solution (pH 9) at a controlled flow rate of 0.6 mL/min[4][5]. Collect the eluate in fractions.

  • System Validation Checkpoint: Test each fraction with a few drops of ninhydrin solution. Fractions turning deep purple contain concentrated 4-HIL.

  • Crystallization: Pool the positive fractions, concentrate under vacuum, and crystallize using methanol or diethyl ether to yield purified 4-HIL (>80% purity)[4].

ZONE 3: Data Center (Quantitative Tables)

Table 1: Comparison of Extraction Techniques for 4-HIL and Co-actives

Extraction MethodSolvent SystemTemp / PowerTimeRelative Yield ImpactMatrix Limitations
Aqueous Maceration 100% Water25°C24 - 72hLow (<0.1%)Severe mucilage swelling; unfilterable.
Hydroalcoholic Maceration 50% EtOH / 50% Water25°C90 minModerate (~0.35%)Passive diffusion limits total recovery[1].
Ultrasound-Assisted (UAE) 50% EtOH / 50% Water30 - 35°C40 - 60 minHigh (>82% recovery)Optimal balance of yield and thermal stability[1][3].
Microwave-Assisted (MAE) 50% EtOH / 50% Water180 W1.5 - 6 minHigh (Rapid)Risk of thermal degradation if >6 mins[3].

Table 2: Cation-Exchange Chromatography Parameters for 4-HIL Purification

ParameterOptimal ConditionMechanistic Purpose
Resin Type 732 Styrene Cation / Dowex 50WX8Strong acid sulfonate groups bind protonated amino acids[5][6].
Loading pH pH 2.0 - 3.0Ensures 4-HIL is fully protonated (cationic) for maximum adsorption.
Wash Solvent Demineralized WaterFlushes out unbound neutral saponins and residual polysaccharides[4].
Elution Solvent 1M - 2M Ammonia (pH 9)Deprotonates 4-HIL, breaking the ionic bond with the resin[4][5].
Elution Flow Rate 0.6 mL/minPrevents channeling and ensures complete desorption mass transfer[5].

ZONE 4: Pathway & Process Visualizations

G Seed Fenugreek Seeds (Trigonella foenum-graecum) Defat Defatting (Hexane, 24h) Seed->Defat Grind & Sieve Extract Hydroalcoholic Extraction (50% EtOH, UAE/MAE) Defat->Extract Lipid removal Filter Filtration & Centrifugation (Remove Mucilage/Galactomannans) Extract->Filter Solubilize 4-HIL Cation Cation-Exchange Chromatography (Dowex 50WX8 / 732 Resin) Filter->Cation Aqueous phase Elute Ammonia Elution (1M - 2M NH4OH, pH 9) Cation->Elute Adsorb amino acids Crystallize Crystallization (Methanol / Diethyl Ether) Elute->Crystallize Desorb 4-HIL Pure Purified 4-HIL (>80% Purity) Crystallize->Pure Yield optimization

Workflow for the extraction and purification of 4-HIL from fenugreek seeds.

Pathway DrySeed Dry Fenugreek Seeds (Baseline 4-HIL: ~0.3%) Imbibition Imbibition (Water + Isoleucine) DrySeed->Imbibition Germination Germination (Enzymatic Activation) Imbibition->Germination Precursor loading Hydroxylation Isoleucine Hydroxylation (Biosynthetic Upregulation) Germination->Hydroxylation Metabolic shift HighYield Enriched Biomass (Up to 6-fold 4-HIL increase) Hydroxylation->HighYield Accumulation

Metabolic enhancement of 4-HIL yield via seed germination and isoleucine supplementation.

References

  • Title: 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development Source: Journal of Pharmacognosy and Phytochemistry (phytojournal.com) URL: [Link]

  • Title: A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek Source: QuickCompany (Indian Patent Application) URL: [Link]

  • Title: Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum Source: Food Science (spkx.net.cn) URL: [Link]

  • Title: Quantification of 4-hydroxyisoleucine content in treated and untreated Fenugreek seeds using GC Source: Journal of Medicinal Plants (jmp.ir) URL: [Link]

  • Title: Risks, Benefits, and Molecular Targets of Fenugreek Administration in the Treatment of Hepatocellular Carcinoma Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Fenugreek derived diosgenin as an emerging source for diabetic therapy Source: National Institutes of Health (PMC) URL: [Link]

  • Title: EP1268397B1 - Method for preparing (2s,3r,4s)

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Hydroxyisoleucine in Aqueous Solutions

Welcome to the Technical Support Center for 4-Hydroxyisoleucine (4-HIL) formulation and handling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and explain the causality...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydroxyisoleucine (4-HIL) formulation and handling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and explain the causality behind experimental failures. 4-HIL is a highly potent, non-proteinogenic amino acid derived from fenugreek seeds, widely utilized for its insulinotropic properties and its ability to activate the PI3K/Akt signaling pathway[1][2].

However, 4-HIL is notoriously unstable in aqueous environments compared to its solid form[3]. This guide provides drug development professionals and researchers with self-validating protocols, mechanistic troubleshooting, and authoritative FAQs to ensure reproducible in vitro and in vivo data.

Part 1: Core FAQs – Mechanisms of Degradation

Q1: Why does the bioactivity of my 4-HIL solution drop rapidly when dissolved in unbuffered water? Expert Insight: The degradation of 4-HIL is fundamentally driven by its molecular structure. In unbuffered water, local pH shifts trigger an intramolecular esterification (dehydration) reaction, converting the active open-chain amino acid into an inactive closed-ring lactone[3][4]. This lactone intermediate can subsequently undergo Strecker degradation (oxidative deamination) to form sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone), permanently destroying the compound's insulinotropic efficacy[4][5]. Using a neutral buffer suppresses this lactonization pathway.

Q2: What is the optimal pH and solvent system for 4-HIL? Expert Insight: 4-HIL is highly sensitive to both acidic and alkaline extremes[3]. Acidic conditions (< pH 6.0) accelerate lactonization, while strong basic conditions promote uncontrolled hydrolysis[3][4]. The optimal solvent is a biologically compatible buffer, such as PBS (pH 7.2) or HEPES (pH 7.0) [1][2][6]. While its solubility in pure water is ≥26 mg/mL, its solubility in PBS (pH 7.2) is strictly limited to approximately 5 mg/mL[1][2].

Q3: How do temperature and freeze-thaw cycles impact structural integrity? Expert Insight: Elevated temperatures exponentially increase the rate of Strecker degradation[4]. Conversely, repeated freeze-thaw cycles induce cryoconcentration—a phenomenon where water freezes first, pushing the solute and buffer salts into highly concentrated micro-pockets. This drastically alters the micro-pH and forces the 4-HIL molecules into proximity, catalyzing degradation[3][7].

Part 2: Mechanistic Visualizations

To understand how handling errors translate to molecular degradation, refer to the pathway below.

DegradationPathway HIL 4-Hydroxyisoleucine (Active Open-Chain) Lactone Lactone Intermediate (Inactive Ring) HIL->Lactone Acidic pH (<6.0) Dehydration Strecker Strecker Aldehyde (Byproduct) HIL->Strecker Direct Strecker Degradation (>70°C) Lactone->HIL Basic pH Hydrolysis Sotolone Sotolone (Degradation Product) Lactone->Sotolone Oxidative Deamination (Strecker Degradation)

Fig 1. Chemical degradation pathways of 4-HIL into lactone and sotolone.

Part 3: Troubleshooting Guide

Issue 1: Precipitation or Turbidity Upon Thawing
  • Causality: You have likely exceeded the solubility limit of 4-HIL in your specific buffer, or the buffer salts have cryo-precipitated during storage at -80°C.

  • Resolution: Ensure your stock concentration does not exceed 5 mg/mL when using PBS (pH 7.2)[1][2]. If turbidity occurs, discard the aliquot. Do not attempt to heat the solution to redissolve the precipitate, as temperatures above 45°C will initiate rapid degradation[4][6].

Issue 2: Inconsistent Insulinotropic Response in Cell Assays (e.g., L6-GLUT4myc myotubes)
  • Causality: The solution was likely stored at 4°C for too long, leading to a silent accumulation of the inactive lactone form.

  • Resolution: Aqueous solutions of 4-HIL should never be stored at 4°C for more than 24 hours [2]. For reliable PI3K/Akt pathway activation assays[1][7], always thaw a fresh -80°C aliquot immediately before treatment.

Part 4: Quantitative Data & Stability Matrices

Table 1: Physicochemical & Solubility Profile of 4-HIL

PropertyValueClinical/Experimental Implication
Molecular Weight 147.17 g/mol Crucial for accurate molarity calculations (e.g., 10 mM stock).
Solubility (Milli-Q Water) ≥26 mg/mLHigh solubility, but prone to rapid pH-induced degradation.
Solubility (PBS, pH 7.2) ~5 mg/mLLower solubility limit; strictly adhere to this for stable stocks.
Optimal Reaction pH 7.0 – 7.5Maintains the open-chain amino acid structure.

Table 2: Aqueous Stability Matrix

Storage ConditionMatrixMax Recommended DurationStatus / Risk Factor
4°C (Refrigeration) Buffered (pH 7.2)24 hoursStable for immediate use. High risk of lactonization beyond 24h.
-20°C (Freezer) Aqueous Aliquot1 monthMarginal. Risk of cryoconcentration degradation over time.
-80°C (Deep Freeze) Aqueous Aliquot6 monthsHighly Stable. Recommended for long-term experimental consistency.
Freeze-Thaw Cycles Aqueous Aliquot0 cycles (Single use)High Risk. Strictly avoid to prevent structural cleavage.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must be a self-validating system. The following workflow integrates preparation with built-in analytical checkpoints.

Protocol 1: Preparation of Stable 4-HIL Stock Solutions

Objective: Formulate a stable, sterile stock solution while preventing lactonization.

  • Equilibration: Remove the solid 4-HIL powder (stored tightly sealed at -20°C) and allow the vial to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture condensation, which initiates solid-state hydrolysis[3].

  • Weighing: Weigh the required mass using a calibrated analytical balance. To prepare a 5 mg/mL solution, weigh 5 mg of 4-HIL.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder. Vortex gently until completely dissolved. Self-Validation Check: The solution must be perfectly clear. Any opacity indicates local pH issues or impurities.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter. Do not use cellulose filters, which may bind the amino acid.

  • Aliquot & Freeze: Immediately divide the solution into 50 µL single-use aliquots in sterile microcentrifuge tubes. Flash-freeze in liquid nitrogen (optional but recommended) and transfer to -80°C for storage up to 6 months[7].

ProtocolWorkflow Start Equilibrate Solid 4-HIL to Room Temp Buffer Dissolve in PBS (pH 7.2) Concentration ≤ 5 mg/mL Start->Buffer Filter Sterile Filter (0.22 µm PVDF) Buffer->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store80 Store at -80°C (Stable up to 6 months) Aliquot->Store80 Long-term Storage Store4 Store at 4°C (Use within 24 hours) Aliquot->Store4 Immediate Use

Fig 2. Optimal workflow for preparing and storing stable 4-HIL aqueous solutions.

Protocol 2: Forced Degradation & Stability Assessment Assay

Objective: Validate the integrity of stored aliquots before critical in vivo studies.

  • Sample Preparation: Thaw a single -80°C aliquot of 4-HIL on ice.

  • Control Generation (Acid Hydrolysis): To create a known degraded standard, mix a 10 µL aliquot with 10 µL of 0.1 M HCl. Incubate at 60°C for 2 hours to force lactonization[3]. Neutralize with 10 µL of 0.1 M NaOH.

  • HPLC-UV/MS Analysis: Run the thawed sample alongside the forced-degradation control using a validated Ultra-Performance Liquid Chromatography (UPLC) method[8].

  • Data Interpretation: The intact 4-HIL will elute as the primary peak. If the thawed sample shows a secondary peak matching the retention time of the acid-degraded control (lactone/sotolone), the batch has degraded and must be discarded.

References

  • Method for producing 4-hydroxy-l-isoleucine (WO2008044614A1)
  • Formation of Sotolone from 4-Hydroxy-L-isoleucine Imre Blank et al.[Link]

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine RSC Advances[Link]

  • The C-4(4′)-hydroxylation of free l-isoleucine as a putative pathway ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 4-Hydroxyisoleucine Bioanalysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the bioanalysis of 4-hydroxyisoleucine (4-HI). This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bioanalysis of 4-hydroxyisoleucine (4-HI). This resource is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust quantitative assays for 4-HI in complex biological matrices like blood, plasma, and serum. This guide provides in-depth, field-proven insights into diagnosing, mitigating, and overcoming the analytical challenges posed by matrix effects, ensuring the accuracy and reliability of your data.

Part 1: Understanding and Diagnosing Matrix Effects

This section addresses the fundamental questions surrounding matrix effects and how to determine if they are impacting your 4-hydroxyisoleucine assay.

Q1: What are "matrix effects" in the context of LC-MS/MS bioanalysis?

A1: The "matrix" refers to all components within a biological sample apart from the analyte you intend to measure (in this case, 4-hydroxyisoleucine).[1] Matrix effects are the adverse impact these co-eluting endogenous components have on the ionization efficiency of your analyte in the mass spectrometer's source.[2] This interference can manifest as:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to reduced sensitivity and potentially inaccurate quantification. This is the most common form of matrix effect.[3][4]

  • Ion Enhancement: An increase in the analyte's signal intensity, which can also lead to erroneous results.[2][3]

Failure to address matrix effects can compromise the accuracy, precision, and reproducibility of your bioanalytical method, which is a critical parameter evaluated during method validation according to regulatory guidelines.[5][6][7]

Q2: What are the most common sources of matrix effects in blood and plasma samples for an analyte like 4-hydroxyisoleucine?

A2: For a polar molecule like 4-hydroxyisoleucine, the primary sources of interference in blood-derived matrices are other polar and nonpolar endogenous compounds. The most significant contributors include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI), particularly in positive ion mode.[4][8][9] They often co-extract with analytes and can elute across a wide chromatographic window, potentially overlapping with the analyte of interest.[8][10]

  • Salts and Ions: High concentrations of salts (e.g., from buffers or the biological matrix itself) can alter the droplet chemistry in the ESI source, suppressing the analyte's signal.[2]

  • Endogenous Metabolites: Blood and plasma contain a vast number of small molecules (other amino acids, organic acids, etc.) that can co-elute and compete with 4-hydroxyisoleucine for ionization.[2] A published method for 4-HI analysis specifically highlights the challenge of separating it from endogenous interferences.[11][12]

  • Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin) can sometimes contribute to matrix effects.[1][2]

Q3: How can I definitively diagnose if my 4-hydroxyisoleucine assay is suffering from matrix effects?

A3: There are two well-established experiments to systematically assess matrix effects, which should be performed during method development and validation.[2][13]

  • Post-Column Infusion (Qualitative Assessment): This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.[13][14] A solution of 4-hydroxyisoleucine is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any deviation (a dip or peak) in the steady baseline signal indicates a matrix effect at that specific retention time.[2][13] This allows you to see if the retention time of 4-HI falls within a zone of ion suppression.[4]

  • Post-Extraction Spike (Quantitative Assessment): This experiment quantifies the extent of the matrix effect by calculating a "Matrix Factor" (MF).[2] You compare the peak response of 4-HI spiked into a pre-extracted blank matrix (Set B) with the response of 4-HI in a neat solution (Set A).

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • An MF between 0.85 and 1.15 is often considered acceptable, but should be consistent across different lots of matrix.

The FDA and other regulatory bodies require a thorough evaluation of matrix effects during method validation.[6][15][16]

cluster_Diagnosis Workflow: Diagnosing Matrix Effects A Observe Poor Reproducibility, Accuracy, or Sensitivity B Hypothesize Matrix Effects A->B C Perform Post-Column Infusion Experiment B->C E Perform Post-Extraction Spike Experiment B->E D Does 4-HI Retention Time (RT) Align with Suppression Zone? C->D D->E Yes I No Significant Matrix Effect Detected. Troubleshoot other parameters. D->I No F Calculate Matrix Factor (MF) from at least 6 matrix lots E->F G Is MF consistent and within acceptable limits (e.g., 0.85-1.15)? F->G H Matrix Effects Confirmed. Proceed to Mitigation. G->H No G->I Yes

Caption: Workflow for the systematic diagnosis of matrix effects.

Part 2: Mitigation Strategies - A Tiered Approach

Once matrix effects are confirmed, the goal is to eliminate or compensate for them. The most effective strategies focus on improving sample cleanup.[7][17]

Q4: What is the most effective way to combat matrix effects? Should I start with changing my sample preparation?

A4: Yes, optimizing sample preparation is the most powerful and recommended first step to combat matrix effects.[17] The goal is to remove the interfering components, especially phospholipids, before the sample is injected into the LC-MS/MS system.[9] A cleaner sample not only mitigates matrix effects but also improves column lifetime and system robustness.[4][8]

Here is a comparison of common sample preparation techniques:

TechniqueSelectivity & EffectivenessThroughput & SimplicityCostKey Consideration for 4-Hydroxyisoleucine
Protein Precipitation (PPT) Low. Removes proteins but leaves phospholipids and salts.[8]High. Simple and fast.LowA simple starting point, but often insufficient. One study used ACN for PPT[18], another used a MeOH-ACN mix.[19] Likely to result in ion suppression.
Liquid-Liquid Extraction (LLE) Moderate. Good for removing salts and some lipids.[3][17]Moderate. Can be labor-intensive and difficult to automate.Low-MediumCan be effective, but optimization is required to ensure good recovery of the polar 4-HI while removing nonpolar interferences.
Solid-Phase Extraction (SPE) High. Highly selective based on sorbent chemistry (e.g., ion exchange, reversed-phase).[3][17]Moderate. Requires method development but is highly automatable.Medium-HighIon-exchange SPE is a strong candidate for isolating the zwitterionic 4-HI from matrix components.[20][21]
Phospholipid Removal (PLR) Very High. Specifically targets and removes >99% of phospholipids.[4]High. Often a simple pass-through or precipitation-based workflow.MediumHighly recommended. Techniques like HybridSPE combine protein precipitation and phospholipid removal in one step.[8]
Q5: My sample preparation is optimized, but I still see some matrix effects. What should I do next?

A5: If residual matrix effects persist, the next steps involve chromatographic optimization and the use of an appropriate internal standard (IS).

  • Optimize Chromatography: The goal is to achieve chromatographic separation between 4-hydroxyisoleucine and the interfering region of the matrix.[13]

    • Use HILIC: For a polar compound like 4-hydroxyisoleucine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. It provides better retention for polar analytes than traditional reversed-phase columns, allowing them to elute later in the gradient, away from the early-eluting phospholipids and salts that often cause suppression.[11][12][22]

    • Adjust Gradient/Mobile Phase: Fine-tune your gradient slope or mobile phase modifiers to improve separation.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects.[3][23] A SIL-IS (e.g., 4-hydroxyisoleucine-¹³C₅, ¹⁵N) is chemically identical to the analyte but has a different mass. It will co-elute perfectly and be affected by ion suppression or enhancement in exactly the same way as the analyte.[3][24] This allows for highly accurate correction, as the analyte/IS peak area ratio will remain constant even if the absolute signal intensity varies.[25][26] If a custom SIL-IS is not available, a structurally similar analog can be used, but it will not compensate for matrix effects as effectively.[18]

cluster_Mitigation Tiered Approach to Mitigating Matrix Effects A Start: Matrix Effects Confirmed B Tier 1: Optimize Sample Preparation (Most Effective) A->B C Select Method: PPT -> LLE -> SPE -> PLR B->C D Re-evaluate with Post-Extraction Spike C->D E Effects Mitigated? D->E F Tier 2: Optimize Chromatography E->F No H Tier 3: Use Appropriate Internal Standard E->H Minor Effects Remain J Method Validated: Robust & Reliable Assay E->J Yes G Implement HILIC for polar 4-HI. Adjust gradient to separate from suppression zones. F->G G->D I Implement Stable Isotope-Labeled (SIL) IS for optimal compensation. H->I I->J

Caption: A tiered strategy for mitigating matrix effects.

Part 3: Detailed Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and mitigating matrix effects in 4-hydroxyisoleucine bioanalysis.

Protocol 1: Post-Column Infusion for Qualitative Assessment

Objective: To qualitatively identify chromatographic regions of ion suppression or enhancement.[13][14]

Materials:

  • Validated LC-MS/MS system.

  • Syringe pump.

  • T-connector for post-column mixing.

  • 4-hydroxyisoleucine standard solution (e.g., 100 ng/mL in 50% methanol).

  • Extracted blank biological matrix (e.g., plasma) from at least six different sources.[1]

  • Mobile phase.

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical column and mobile phase intended for the 4-HI assay.

  • Set up the syringe pump to deliver the 4-HI standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the LC eluent and the syringe pump flow to the MS source via the T-connector.

  • Begin infusing the 4-HI solution. Acquire data in MRM mode for the 4-HI transition (e.g., m/z 148.1 → 102.1[11][22]) to establish a stable signal baseline.

  • Inject a processed blank matrix sample onto the LC column.

  • Monitor the 4-HI MRM channel throughout the entire chromatographic run.

  • Analysis: A dip in the stable baseline indicates a zone of ion suppression. A peak indicates a zone of ion enhancement. Note the retention times of these zones and compare them to the expected retention time of 4-hydroxyisoleucine.

Protocol 2: Phospholipid Removal using a Pass-Through Plate

Objective: To efficiently remove proteins and phospholipids from plasma samples, providing a clean extract and minimizing matrix effects.[8]

Materials:

  • Phospholipid removal 96-well plate (e.g., Waters Ostro, Supelco HybridSPE-Phospholipid).

  • Plasma samples, calibrators, and QCs.

  • Acetonitrile (ACN) containing 1% formic acid (precipitation solvent).

  • Collection plate.

  • Vacuum manifold or positive pressure manifold.

Procedure:

  • Pipette 100 µL of plasma sample (or standard/QC) into the wells of the 96-well plate.

  • Add 300 µL of the ACN with 1% formic acid to each well.

  • Mix thoroughly by aspirating and dispensing 5-10 times to ensure complete protein precipitation.

  • Apply vacuum or positive pressure to the manifold to draw the supernatant through the packed bed and into the clean collection plate below. The plate's sorbent retains the precipitated proteins and binds the phospholipids.[8]

  • Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Part 4: Troubleshooting Common Scenarios

Observed Problem Probable Cause(s) Recommended Troubleshooting Steps
Low Analyte Recovery 1. Inefficient extraction by the chosen sample prep method. 2. Severe, uncompensated ion suppression.1. Re-evaluate Sample Prep: If using LLE, adjust the pH or solvent polarity. If using SPE, ensure the wash steps are not eluting the analyte and the elution solvent is strong enough.[20] 2. Confirm Suppression: Use post-column infusion to confirm suppression at the analyte's retention time.[13] Implement a more rigorous cleanup like phospholipid removal.[9]
High Variability in QC Samples (%CV > 15%) 1. Inconsistent matrix effects between different lots of biological matrix. 2. A non-ideal internal standard that does not track analyte variability.1. Assess Lot-to-Lot Variability: Perform the post-extraction spike experiment on at least 6 different sources of blank matrix.[2] If variability is high, the sample cleanup is insufficient. 2. Switch to a SIL-IS: This is the most robust way to correct for variability caused by matrix effects.[3][23]
Poor Peak Shape or Tailing 1. Co-eluting matrix components interfering with chromatography. 2. Secondary interactions on the analytical column.1. Improve Sample Cleanup: A cleaner extract often leads to better chromatography. 2. Switch to HILIC: HILIC columns are well-suited for polar analytes like 4-HI and can provide better peak shape than reversed-phase for this compound class.[11][22]
Signal Intensity Drifts Downward During a Run 1. Buildup of phospholipids and other matrix components on the column and in the MS source.[8]1. Implement PLR: Use a phospholipid removal plate/cartridge to prevent this buildup.[4] 2. Add a Divert Valve: Program the divert valve to send the highly contaminated early-eluting portion of the chromatogram to waste, protecting the MS source.

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytix. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]

  • Acosta-García, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. [Link]

  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis. (n.d.). ResearchGate. [Link]

  • Al-Sarihin, M. M., et al. (2022). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. Metabolites. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Chambers, E., et al. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Bioanalysis. [Link]

  • Stüber, M., & Reemtsma, T. (2009). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis With LC-MS/MS. Analytical Chemistry. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024). Food and Drug Administration. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). IVT - Center for Professional Advancement. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]

  • Bioanalytical Method Validation. (2001). Food and Drug Administration. [Link]

  • Sudhaker, S., et al. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Gavin Publishers. [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bakthavatsalam, S., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]

  • Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics. (2023). PubMed. [Link]

  • Zhang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek. (2022). ResearchGate. [Link]

  • Gowda, L., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. PubMed. [Link]

  • Stable Isotope-Labeled Amino Acid Mixes. (2024). Separation Science. [Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (n.d.). PMC. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI. [Link]

  • Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. (n.d.). CNKI. [Link]

  • Novel method for extracting 4-hydroxy isoleucine product
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]

  • A method for extracting various by-products such as 4-hydroxy-isoleucine and fenugreek gum from fenugreek seeds. (n.d.).
  • Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. (2022). Semantic Scholar. [Link]

Sources

Optimization

Improving bioavailability of 2-Amino-3-hydroxy-4-methylpentanoic acid in vivo

Technical Support Center: Bioavailability Enhancement for 3-Hydroxyleucine Ticket ID: #BIO-3HL-OPT Subject: Improving in vivo bioavailability of 2-Amino-3-hydroxy-4-methylpentanoic acid Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioavailability Enhancement for 3-Hydroxyleucine

Ticket ID: #BIO-3HL-OPT Subject: Improving in vivo bioavailability of 2-Amino-3-hydroxy-4-methylpentanoic acid Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the Technical Support Center

You are accessing this guide because you are experiencing suboptimal systemic exposure with 2-Amino-3-hydroxy-4-methylpentanoic acid (commonly referred to as 3-Hydroxyleucine or 3-HLeu ).

This compound is a non-proteinogenic amino acid, structurally distinct from the antidiabetic agent 4-hydroxyisoleucine. Its bioavailability challenges typically stem from its zwitterionic nature and Class III BCS status (High Solubility, Low Permeability).

Below is your interactive troubleshooting guide. Please locate the specific issue you are encountering to access the relevant protocols and solutions.

Visual Troubleshooting Matrix

Use the following decision tree to identify the root cause of your bioavailability failure before selecting a protocol.

Bioavailability_Troubleshooting Start Start: Bioavailability Failure Solubility_Check Is the compound soluble in aqueous buffer (pH 7.4)? Start->Solubility_Check Permeability_Check Does it cross Caco-2 monolayers (Papp > 5x10^-6)? Solubility_Check->Permeability_Check Yes Solubility_Issue Issue: Solubility Limited Action: Salt Formation / pH Adjustment Solubility_Check->Solubility_Issue No Clearance_Check Is Microsomal Stability (t1/2) < 30 min? Permeability_Check->Clearance_Check Yes Permeability_Issue Issue: Permeability Limited (Zwitterion) Action: Prodrug Strategy (Module 1) Permeability_Check->Permeability_Issue No (Most Likely) Clearance_Issue Issue: Rapid Metabolism/Excretion Action: N-Methylation / Co-dosing Clearance_Check->Clearance_Issue Yes

Figure 1: Diagnostic logic flow for identifying the barrier to systemic exposure of 3-Hydroxyleucine.

Module 1: The Permeability Barrier (Zwitterion Effect)

User Issue: "My compound dissolves perfectly in water, but plasma levels are negligible after oral gavage."

Technical Diagnosis: 3-Hydroxyleucine exists as a zwitterion at physiological pH (COO⁻ and NH₃⁺). This charge prevents passive diffusion across the lipophilic enterocyte membrane. While it may utilize amino acid transporters (like LAT1 or PAT1), these are easily saturated and often have lower affinity for beta-hydroxy derivatives compared to endogenous leucine.

Solution: Ester Prodrug Synthesis To mask the negative charge of the carboxyl group, synthesize an ester prodrug. This increases lipophilicity (LogP), allowing passive diffusion. Once in the plasma, esterases will hydrolyze the ester, releasing the active 3-HLeu.

Protocol: Synthesis of 3-Hydroxyleucine Ethyl Ester

This protocol utilizes thionyl chloride to generate the ethyl ester hydrochloride salt.

Reagents:

  • 2-Amino-3-hydroxy-4-methylpentanoic acid (3-HLeu)[1]

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂). Place in an ice bath (0°C).

  • Solvent Charge: Add 20 mL of absolute ethanol per gram of 3-HLeu.

  • Activation: Dropwise, add Thionyl Chloride (1.5 equivalents) to the chilled ethanol. Caution: Exothermic reaction; HCl gas evolution. Stir for 15 minutes at 0°C.

  • Addition: Add 3-HLeu active ingredient to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[2] The spot for the starting material (lower Rf) should disappear.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.

  • Precipitation: Add cold diethyl ether to the oil and scratch the flask wall to induce crystallization of the 3-HLeu Ethyl Ester HCl salt .

  • Validation: Confirm structure via ¹H-NMR (Shift of ethyl group signals) and Mass Spectrometry.

Why this works: The esterification caps the carboxylic acid, removing the negative charge. The amine remains protonated (salt form), improving solubility, but the overall molecule is now sufficiently lipophilic to cross membranes via passive diffusion or PEPT1 transporters if dipeptide strategies are used [1, 2].

Module 2: Formulation Strategies (Non-Synthetic)

User Issue: "I cannot chemically modify the drug (NCE is locked). How do I improve uptake?"

Technical Diagnosis: If chemical modification is prohibited, you must modulate the intestinal environment to favor paracellular transport or active uptake.

Solution: Permeation Enhancers (SNAC) Sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC) forms a non-covalent complex with the amino acid, increasing its lipophilicity transiently without changing its chemical structure.

Protocol: Preparation of SNAC Co-Formulation
ComponentConcentrationFunction
3-HLeu 10 mg/kg (Target Dose)Active Ingredient
SNAC 100–300 mg/kgPermeation Enhancer
Vehicle Phosphate Buffer (pH 7.4)Solvent

Workflow:

  • Dissolve SNAC in a minimal volume of phosphate buffer.

  • Add 3-HLeu to the solution.

  • Adjust pH to 7.0–7.4 immediately before dosing. Note: SNAC is pH sensitive.

  • Dosing: Administer via oral gavage.

  • Mechanism: SNAC interacts with the amino acid to create a lipophilic complex that penetrates the gastric epithelium, bypassing the need for specific amino acid transporters [3].

Module 3: Experimental Validation (Caco-2 Assay)

User Issue: "How do I prove the mechanism of transport before going into animals?"

Technical Diagnosis: You need to differentiate between passive diffusion and transporter-mediated uptake.

Protocol: Transporter-Competent Caco-2 Permeability Assay

Reagents:

  • HBSS Buffer (pH 7.4 and pH 6.0)

  • L-Leucine (Competitor)

  • Caco-2 monolayers (21-day culture, TEER > 300 Ω·cm²)[1][2]

Experimental Design:

GroupApical BufferCompetitorHypothesis Tested
A pH 7.4NonePassive Diffusion + LAT1
B pH 6.0NoneProton-dependent Transport (PAT1)
C pH 7.410 mM L-LeucineLAT1 Saturation (Active Transport Check)

Step-by-Step:

  • Equilibration: Wash cells with HBSS (37°C).

  • Dosing: Add 10 µM 3-HLeu to the Apical chamber (A-to-B transport).

  • Sampling: Collect 100 µL from the Basolateral chamber at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation: Calculate

    
    .
    

Interpretation:

  • If Group A ≈ Group C: Transport is Passive (and likely low). Action: Use Prodrug.

  • If Group A >> Group C: Transport is Active (LAT1 mediated) . Action: Optimize dose frequency to avoid saturation.

Mechanism of Action Diagram

The following diagram illustrates how the proposed strategies (Prodrug vs. Enhancer) overcome the epithelial barrier.

Transport_Mechanism cluster_lumen Intestinal Lumen (Apical) cluster_cell Enterocyte cluster_blood Systemic Circulation Drug_Native 3-HLeu (Zwitterion) Transporter LAT1 / PAT1 Transporter Drug_Native->Transporter Saturable Uptake Drug_Prodrug 3-HLeu-Ester (Lipophilic) Drug_Prodrug->Drug_Prodrug Passive Diffusion Esterase Carboxylesterase (Enzyme) Drug_Prodrug->Esterase Drug_SNAC 3-HLeu + SNAC (Complex) Drug_Systemic Free 3-HLeu Drug_SNAC->Drug_Systemic Transcellular Permeation Transporter->Drug_Systemic Esterase->Drug_Systemic Hydrolysis

Figure 2: Transport pathways. Native 3-HLeu relies on saturable transporters (Blue). Ester prodrugs (Green) utilize passive diffusion followed by intracellular hydrolysis. SNAC (Yellow) facilitates complex-mediated permeation.

References

  • Vig, B. S., et al. (2013). "Amino acids as promoieties in prodrug design and development." Advanced Drug Delivery Reviews, 65(10), 1370-1385.[]

  • Huttunen, K. M., et al. (2011). "Prodrugs: from serendipity to rational design."[4] Pharmacological Reviews, 63(3), 750-771.

  • Twarog, C., et al. (2019). "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics, 11(2), 78.

  • Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews, 46(1-3), 27-43.

Sources

Troubleshooting

Minimizing racemization during 4-hydroxyisoleucine synthesis

Senior Application Scientist: Dr. Aris Thorne Department: Biocatalysis & Asymmetric Synthesis Support Subject: Minimizing Racemization & Epimerization in 4-HIL Production Introduction: The Stereochemical Challenge 4-Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Biocatalysis & Asymmetric Synthesis Support Subject: Minimizing Racemization & Epimerization in 4-HIL Production

Introduction: The Stereochemical Challenge

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid with three contiguous chiral centers (C2, C3, C4). The specific isomer responsible for glucose-dependent insulinotropic activity is (2S, 3R, 4S) .[1][2][3]

The synthesis of 4-HIL is chemically perilous. The primary failure mode is C2-epimerization (often colloquially called racemization). The


-proton at C2 is acidic; under the basic conditions often required for aldol condensation or deprotection, this proton is removed, forming a planar enolate intermediate that destroys stereochemical integrity.

This guide prioritizes the prevention of stereochemical erosion through biocatalytic route selection and provides mitigation strategies for chemical synthesis.

Module 1: Route Selection (Prevention Strategy)

The most effective way to minimize racemization is to utilize a synthetic route that leaves the C2 and C3 stereocenters of a chiral starting material (L-Isoleucine) untouched.

The Gold Standard: L-Isoleucine Dioxygenase (IDO)

Unlike chemical oxidation, which often requires harsh conditions, the enzymatic route using L-Isoleucine Dioxygenase (IDO) catalyzes the direct hydroxylation of L-Isoleucine at the C4 position with absolute stereospecificity.[4]

Mechanism: IDO is an Fe(II)/


-ketoglutarate-dependent dioxygenase.[4] It couples the decarboxylation of 

-ketoglutarate to succinate with the hydroxylation of L-Ile.[4]

Protocol Overview:

  • Expression System: E. coli expressing Bacillus thuringiensis IDO gene.[5]

  • Reaction Medium: HEPES or MES buffer (pH 6.0–7.0).

  • Cofactors: FeSO

    
     (0.1–1 mM), Ascorbic Acid (to prevent Fe(II) oxidation).
    
  • Cosubstrate:

    
    -Ketoglutarate (equimolar to L-Ile).
    

Why this prevents racemization: The enzymatic pocket binds the substrate in a specific orientation. The hydrogen abstraction occurs at C4. The C2-N bond and C3-C stereocenters are never subjected to enolization conditions.

Workflow Visualization

IDO_Pathway LIle L-Isoleucine (2S, 3S) Complex Enzyme-Substrate Complex LIle->Complex Cofactors Cofactors: Fe(II), Ascorbate α-Ketoglutarate Cofactors->Complex IDO IDO Enzyme (Bacillus thuringiensis) HIL (2S, 3R, 4S)-4-HIL >99% de IDO->HIL Succ Succinate + CO2 IDO->Succ Complex->IDO Catalysis

Figure 1: The biocatalytic pathway preserves C2/C3 chirality by targeting C4 exclusively.

Module 2: Chemical Synthesis Troubleshooting (Mitigation)

If you must use chemical synthesis (e.g., total synthesis via aldol condensation or modification of crotonaldehyde), you are operating in the "Danger Zone" for C2 epimerization.

Critical Control Point: The Lactone Equilibrium

4-HIL spontaneously forms a lactone (sotolone precursor) under acidic conditions. While lactonization can be a purification tool, opening the lactone (hydrolysis) is the #1 cause of racemization because it typically requires base.

The Risk:



If the pH > 10, the


-proton abstraction becomes rapid.
Troubleshooting Table: Synthetic Steps
SymptomProbable CauseCorrective Action
Loss of ee% at C2 Strong base used during deprotection (e.g., NaOH).Switch to LiOH (weaker base) or use enzymatic hydrolysis (e.g., Penicillin Acylase G) if using phenylacetyl protection.
Diastereomer mix at C3/C4 Thermodynamic control during Aldol condensation.Use Evans chiral auxiliaries (oxazolidinones) to enforce kinetic control and set stereochemistry via steric hindrance.
Sotolone smell (Maple syrup) Unwanted acid-catalyzed lactonization & degradation.Maintain neutral pH during workup. Avoid high heat (>40°C) in acidic buffers.
Low Yield Incomplete lactone hydrolysis.Use a cation exchange resin (NH

form) for mild hydrolysis instead of solution-phase base.
Protocol: Mild Lactone Hydrolysis (Resin Method)

To open the lactone without racemizing C2:

  • Pack a column with Dowex 50WX8 (cation exchange).[6]

  • Convert resin to NH

    
     form using 2M NH
    
    
    
    Cl, then wash with water.[6]
  • Dissolve 4-HIL lactone in water and load onto the column.

  • Elute with 1M NH

    
    OH.
    
  • Logic: The resin buffers the local pH, preventing the harsh basic spike that strips the

    
    -proton.
    

Module 3: Analytical Validation

You cannot minimize what you cannot measure. Standard HPLC often fails to separate the (2S,3R,4S) isomer from the (2R,3R,4S) epimer.

Recommended Analytical Method

Technique: 1H-NMR Analysis of Coupling Constants (


).
The coupling constant between H-2 and H-3 is diagnostic for the relative stereochemistry.
  • Isomer (2S, 3R, 4S):

    
    
    
  • Isomer (2S, 3S, 4S):

    
    
    

Technique: Chiral HPLC

  • Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are superior for free amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water mixes. Note: Acidic mobile phases keep the amino acid protonated, preventing on-column epimerization.

Frequently Asked Questions (FAQ)

Q1: I am seeing a 50:50 mixture of diastereomers after the aldol step. What went wrong? A: You likely operated under thermodynamic control. In aldol reactions involving isoleucine precursors, the anti-product is often kinetically favored (using bulky bases like LDA at -78°C), while the syn-product is thermodynamically favored. Ensure you quench the reaction immediately at low temperature. Do not let it warm up before quenching.

Q2: Can I use standard Boc-deprotection (TFA/DCM)? A: Yes, acid deprotection (TFA) is safe for the stereocenters. The danger arises during the neutralization step. If you neutralize the TFA salt with strong base (pH > 10), you risk C2 epimerization. Use a weak base (NaHCO


) or ion-exchange resin for neutralization.

Q3: Why is the enzymatic route preferred over the "Rolland" chemical synthesis? A: The Rolland synthesis is elegant but involves a chemo-enzymatic resolution step that sacrifices 50% of the material (kinetic resolution) or requires complex recycling. The IDO route (Smirnov/Kodera method) is a direct asymmetric synthesis with 100% theoretical yield and zero risk to the C2 center.

Q4: How do I store 4-HIL to prevent degradation? A: Store as the solid zwitterion at -20°C. In solution, avoid pH extremes. At pH < 4, it slowly lactonizes. At pH > 9, it risks epimerization. pH 6-7 is optimal for stability.

References

  • Kodera, T., et al. (2009). "A novel L-isoleucine hydroxylating enzyme, L-isoleucine dioxygenase from Bacillus thuringiensis, and its application to the efficient synthesis of (2S,3R,4S)-4-hydroxyisoleucine."[3][4][5] Biochemical and Biophysical Research Communications. Link

  • Smirnov, S.V., et al. (2010). "L-Isoleucine-4-hydroxylase from Bacillus thuringiensis: cloning, gene expression and characterization." FEMS Microbiology Letters. Link

  • Rolland-Fulcrand, V., et al. (2004).[7] "Chemoenzymatic synthesis of (2S,3R,4S)-4-hydroxyisoleucine, a potent insulinotropic amino acid."[3] The Journal of Organic Chemistry. Link

  • Hasan, M., et al. (1976). "Synthesis of (2S, 3R, 4R)-4-hydroxyisoleucine." Canadian Journal of Chemistry. (Describes the lactonization/hydrolysis equilibrium). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 4-hydroxyisoleucine vs sulfonylureas in diabetes models

Executive Summary: The Glucose-Dependency Paradigm This guide provides a technical comparison between 4-Hydroxyisoleucine (4-OH-Ile) , a branched-chain amino acid isolated from Trigonella foenum-graecum (fenugreek), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Glucose-Dependency Paradigm

This guide provides a technical comparison between 4-Hydroxyisoleucine (4-OH-Ile) , a branched-chain amino acid isolated from Trigonella foenum-graecum (fenugreek), and Sulfonylureas (SUs) (e.g., glibenclamide, tolbutamide), the traditional class of insulin secretagogues.

The Core Distinction:

  • Sulfonylureas act as "blind" secretagogues. They close KATP channels regardless of glucose concentration, driving insulin secretion even under hypoglycemic conditions.

  • 4-Hydroxyisoleucine acts as a "smart" secretagogue. It requires a permissive concentration of glucose (> 5.5 mM) to exert its effect.[1] It potentiates the insulin secretory machinery rather than independently triggering depolarization, resulting in a significantly superior safety profile regarding hypoglycemia.

Mechanistic Comparison: Signaling Pathways

Understanding the divergent signaling cascades is critical for interpreting efficacy data.

Sulfonylurea Mechanism (The "Trigger" Pathway)

Sulfonylureas bind directly to the SUR1 subunit of the KATP channel. This binding induces channel closure, mimicking the effect of high ATP. This leads to membrane depolarization, opening of Voltage-Dependent Calcium Channels (VDCC), and calcium influx, which triggers insulin granule exocytosis. Crucially, this bypasses the metabolic requirement for glucose.

4-Hydroxyisoleucine Mechanism (The "Amplifying" Pathway)

4-OH-Ile operates distinct from the KATP closure mechanism. Experimental evidence (Broca et al., 1999; Sauvaire et al., 1998) indicates it activates the PI3K (Phosphoinositide 3-kinase) pathway within the beta-cell. This activation appears to sensitize the exocytotic machinery to Ca2+ or recruit granules to the releasable pool, but only when glucose metabolism has already initiated the triggering pathway.

Pathway Visualization (Graphviz)

BetaCellSignaling cluster_membrane Beta Cell Membrane cluster_intracellular Intracellular Signaling KATP K_ATP Channel Depol Depolarization KATP->Depol Inhibits K+ Efflux KATP->Depol SUR1 SUR1 Receptor SUR1->KATP Forces Closure VDCC VDCC (Ca2+ Channel) Ca_Influx Ca2+ Influx VDCC->Ca_Influx Glucose Glucose (> 6 mM) Metabolism Glycolysis / TCA (ATP Increase) Glucose->Metabolism Exocytosis Insulin Secretion Glucose->Exocytosis Permissive Signal Metabolism->KATP ATP closes channel Depol->VDCC Opens Ca_Influx->Exocytosis Triggers Insulin_Granules Insulin Granules PI3K PI3K Activation PI3K->Exocytosis Potentiates (Requires Ca2+) SU_Drug Sulfonylurea (e.g., Glibenclamide) SU_Drug->SUR1 Direct Binding Four_OH 4-Hydroxyisoleucine Four_OH->PI3K Activates

Figure 1: Divergent signaling pathways. Sulfonylureas (Red path) force KATP closure directly. 4-Hydroxyisoleucine (Blue path) amplifies the secretion signal via PI3K but requires the glucose-mediated Ca2+ influx (Green path) to be effective.

Comparative Efficacy Data

In Vitro: Insulin Secretion in Isolated Islets

The following table summarizes data derived from perfusion experiments on isolated rat and human islets (Sauvaire et al., 1998; Broca et al., 1999).

ParameterSulfonylureas (e.g., Tolbutamide)4-Hydroxyisoleucine (200 µM)
Effect at Basal Glucose (3 mM) Stimulates (High Risk)No Effect (Safety)
Effect at Intermediate Glucose (8.3 mM) Strong StimulationModerate Potentiation
Effect at High Glucose (16.7 mM) Strong Stimulation (Plateau)Strong Potentiation (Synergistic)
Mechanism Dependency KATP DependentGlucose Dependent
Insulin Secretion Pattern Monophasic (mostly)Biphasic (Preserves physiology)

Key Insight: At 3.0 mM glucose (hypoglycemic range), 4-OH-Ile shows zero insulinotropic activity, whereas sulfonylureas continue to drive secretion, explaining the clinical risk of hypoglycemia with SUs.

In Vivo: Metabolic Impact in Diabetic Models

Comparison based on NIDD (Non-Insulin Dependent Diabetes) rat models and dyslipidemic hamsters (Narender et al., 2006; Broca et al., 2004).

Physiological OutcomeSulfonylureas4-Hydroxyisoleucine
Glucose Tolerance (OGTT) ImprovedImproved
Fasting Blood Glucose DecreasedDecreased
Hypoglycemia Incidence Common Adverse Event Not Observed
Insulin Sensitivity Neutral or Worsened (Exhaustion)Improved (Peripheral PI3K activation)
Lipid Profile (TG, LDL) NeutralSignificantly Improved (Dyslipidemia benefit)
Body Weight Weight Gain (Common)Neutral / Slight Reduction

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use rigorous isolation and incubation protocols. The following methods ensure the differentiation between glucose-dependent and glucose-independent effects.

Protocol: Static Incubation of Isolated Islets

Objective: To quantify the glucose-dependency of the insulinotropic agent.

Reagents:

  • Krebs-Ringer Bicarbonate (KRB) Buffer: 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA (Fatty-acid free). pH 7.4.[2][3]

  • Gas Phase: 95% O2 / 5% CO2.

Workflow:

  • Isolation: Isolate islets from Wistar rats (or equivalent model) via collagenase digestion and Ficoll gradient purification.

  • Recovery: Culture islets overnight in RPMI-1640 (11 mM glucose) to stabilize basal secretion.

  • Pre-incubation (Starvation):

    • Wash islets 3x with KRB.

    • Incubate for 60 minutes at 37°C in KRB containing 3.0 mM glucose (Basal).

    • Rationale: This step eliminates the memory of the high-glucose culture medium.

  • Batch Incubation (The Test):

    • Distribute islets into batches of 5-10 islets per tube/well.

    • Group A (Hypoglycemic Check): 3.0 mM Glucose + Vehicle vs. 3.0 mM Glucose + 4-OH-Ile (200 µM) vs. 3.0 mM Glucose + Tolbutamide (100 µM).

    • Group B (Hyperglycemic Efficacy): 16.7 mM Glucose + Vehicle vs. 16.7 mM Glucose + 4-OH-Ile (200 µM).

    • Incubate for 60 minutes at 37°C.

  • Sampling:

    • Immediately place tubes on ice to stop secretion.

    • Collect supernatant and store at -20°C for Insulin ELISA/RIA.

  • Validation Criteria:

    • Valid Assay: 16.7 mM Glucose control must show >5-fold insulin increase over 3.0 mM Glucose control.

    • 4-OH-Ile Success: No significant difference in Group A; Significant increase (p<0.05) in Group B.

Protocol: In Vivo Glucose Tolerance Test (IVGTT/OGTT)

Objective: To assess whole-body glucose disposal and insulin response.[4]

Workflow:

  • Animal Prep: Fast NIDD rats (e.g., GK rats or STZ-induced) for 12-16 hours.

  • Basal Sampling (t=0): Measure Blood Glucose (BG) and Plasma Insulin.

  • Administration:

    • Control: Saline.[5]

    • Test: 4-OH-Ile (50 mg/kg, IV or PO).[4]

    • Comparator: Glibenclamide (5 mg/kg, PO).

  • Glucose Load: Administer Glucose (2 g/kg PO for OGTT or 0.5 g/kg IV for IVGTT) immediately after drug administration.

  • Time Course: Collect blood from tail vein at t = 15, 30, 60, 90, 120 min.

  • Analysis:

    • Calculate AUC (Area Under Curve) for Glucose and Insulin.

    • Key Differentiator: Look for the "Insulinogenic Index" (Delta Insulin / Delta Glucose). 4-OH-Ile should increase this index without causing late-phase hypoglycemia (t=120+).

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion." Diabetes, 47(2), 206-210.[1]

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[4][6] American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.[6]

  • Broca, C., et al. (2004). "Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat."[6] American Journal of Physiology-Endocrinology and Metabolism, 287(3), E463-E471.[6]

  • Narender, T., et al. (2006). "4-Hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent." Bioorganic & Medicinal Chemistry Letters, 16(2), 293-296.

  • Doyle, M. E., & Egan, J. M. (2003). "Pharmacological agents that directly modulate insulin secretion." Pharmacological Reviews, 55(1), 105-131.

Sources

Comparative

Validation of Analytical Methods for 2-Amino-3-hydroxy-4-methylpentanoic Acid Purity: A Comparative Guide

The Analytical Challenge of 3-Hydroxyleucine 2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine, is a non-proteinogenic β-hydroxy-α-amino acid. It serves as a critical structural motif in severa...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of 3-Hydroxyleucine

2-Amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyleucine, is a non-proteinogenic β-hydroxy-α-amino acid. It serves as a critical structural motif in several bioactive natural products, including muraymycin nucleoside antibiotics and trichormamides, where it acts as a crucial acylation site for fatty acid side chains[1].

From an analytical perspective, validating the chemical and enantiomeric purity of 3-hydroxyleucine presents a triad of challenges:

  • High Polarity: The presence of both a hydroxyl and a carboxyl group makes the molecule highly hydrophilic, leading to poor retention and peak shape on standard C18 reversed-phase (RP) columns.

  • Lack of Chromophore: The aliphatic backbone lacks conjugated pi-systems, rendering standard UV/Vis detection practically useless without pre- or post-column derivatization.

  • Stereochemical Complexity: With two chiral centers (C2 and C3), the molecule exists as four stereoisomers. Distinguishing the target (2S,3S) isomer from the (2R,3S) isomer requires complex chiral resolution techniques[2].

Objective Comparison of Analytical Workflows

As a Senior Application Scientist, I have evaluated multiple methodologies for the purity validation of highly polar amino acids. Below is an objective comparison of the traditional Pre-column Derivatization RP-HPLC method, Quantitative NMR (qNMR), and our optimized direct Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow.

Table 1: Performance Matrix of Analytical Methods for 3-Hydroxyleucine Purity
ParameterDerivatization RP-HPLC (FDLA)Quantitative NMR (qNMR)Direct HILIC-MS/MS (Optimized)
Primary Utility Enantiomeric & Chiral PurityAbsolute Chemical PurityTrace Chemical Purity & Quantitation
Sample Prep Time High (60+ mins, heating required)Low (Direct dissolution)Low (Direct dilution)
Sensitivity (LOD) ~0.5 µg/mL~50 µg/mL~0.01 µg/mL
Linearity (R²) > 0.990> 0.999> 0.995
Run Time per Sample 45 - 60 minutes10 - 15 minutes7 - 10 minutes
Major Limitation Derivatization artifacts, kinetic biasLow sensitivity for trace impuritiesCannot resolve enantiomers without chiral stationary phase

Mechanistic Insights and Method Causality

Traditional RP-HPLC via Marfey’s Derivatization

To overcome the lack of a chromophore and resolve stereoisomers, traditional methods rely on derivatization with Marfey's reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA)[3]. The nucleophilic substitution of the primary amine on 3-hydroxyleucine with the fluorodinitrobenzene moiety of FDLA introduces a strong UV chromophore (absorbance at 340 nm) and converts enantiomers into diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard C18 column[2]. Causality: While effective for chiral purity, derivatization is kinetically dependent. Incomplete reactions, reagent degradation, and matrix interference often compromise the self-validating nature of the assay, leading to false-positive impurity peaks and variable recovery rates.

The Advanced HILIC-MS/MS Workflow

HILIC bypasses the kinetic liabilities of derivatization entirely. The stationary phase (e.g., zwitterionic or amide-bonded silica) retains a water-rich layer. The highly polar 3-hydroxyleucine partitions between the hydrophobic, acetonitrile-rich mobile phase and this immobilized aqueous layer[4]. Causality: By utilizing an initial mobile phase of 90% acetonitrile, we force the polar analyte into the stationary water layer, achieving excellent retention. Coupling this with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) provides absolute structural specificity based on precursor-to-product ion transitions, eliminating the need for a chromophore[5].

Workflow cluster_RP Traditional RP-HPLC (Derivatization) cluster_HILIC Advanced HILIC-MS/MS Workflow R1 Sample Hydrolysis/Prep R2 FDLA/OPA Derivatization (60 min, 40°C) R1->R2 R3 C18 RP-HPLC Separation R2->R3 R4 UV/Vis or FLD Detection R3->R4 H1 Sample Hydrolysis/Prep H2 Direct Dilution (High Organic Solvent) H1->H2 H3 HILIC Separation (Underivatized) H2->H3 H4 ESI-MS/MS (MRM) H3->H4

Workflow comparison: Traditional derivatization RP-HPLC vs. direct HILIC-MS/MS for amino acids.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must operate as a self-validating system. This means incorporating System Suitability Testing (SST) and internal standard calibrations directly into the workflow.

Protocol A: Direct HILIC-MS/MS for Chemical Purity (Optimized Workflow)

System Suitability: The system must demonstrate a signal-to-noise (S/N) ratio > 100 for the Lower Limit of Quantification (LLOQ) standard before sample analysis.

  • Sample Preparation: Accurately weigh 1.0 mg of the 3-hydroxyleucine sample. Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock to 10 µg/mL using 90% Acetonitrile containing 0.1% Formic Acid and 5 mM Ammonium Formate. Causality: Matching the sample diluent to the initial mobile phase conditions is critical in HILIC to prevent peak distortion and solvent-induced band broadening.

  • Internal Standard Addition: Spike all samples and calibration standards with 1 µg/mL of an isotopically labeled internal standard (e.g., 13C, 15N-Leucine) to correct for matrix effects and ESI ionization suppression.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 90% B for 4 mins.

  • MS/MS Detection: Operate in Positive ESI mode. Monitor MRM transitions m/z 148.1 -> 102.1 (quantifier, loss of HCOOH) and 148.1 -> 84.1 (qualifier).

MRM M Precursor Ion[M+H]+ m/z 148.1 F1 Product Ion 1 Loss of NH3 (m/z 131.1) M->F1 -NH3 F2 Product Ion 2 Loss of HCOOH (m/z 102.1) M->F2 -HCOOH F3 Product Ion 3 Loss of H2O + HCOOH (m/z 84.1) M->F3 -H2O, -HCOOH

Proposed ESI-MS/MS CID fragmentation pathway for 3-hydroxyleucine.

Protocol B: Advanced Marfey's Method for Enantiomeric Purity

System Suitability: Baseline resolution (Rs > 1.5) must be achieved between (2S,3S) and (2R,3S) derivatized reference standards.

  • Derivatization: Mix 50 µL of the 3-hydroxyleucine sample solution (50 mM in water) with 20 µL of 1 M NaHCO3 and 100 µL of 1% L-FDLA in acetone.

  • Incubation: Heat the mixture at 40°C for 60 minutes in a thermoshaker. Causality: Mild heating ensures complete nucleophilic aromatic substitution without inducing racemization at the labile C2 chiral center.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl to neutralize the pH. Dilute the mixture with 810 µL of acetonitrile prior to injection.

  • Analysis: Inject 5 µL onto a C18 column (4.6 x 250 mm, 5 µm). Elute with a linear gradient of 10% to 100% Acetonitrile (containing 0.1% TFA) over 45 minutes. Detect absorbance at 340 nm.

Conclusion

While traditional Pre-column Derivatization RP-HPLC remains a necessary staple for resolving the stereoisomers of 3-hydroxyleucine, it is fundamentally limited by derivatization artifacts, kinetic biases, and lower throughput. For rapid, high-throughput chemical purity validation and trace impurity profiling, the direct HILIC-MS/MS workflow is vastly superior. By leveraging orthogonal partitioning mechanisms and tandem mass spectrometry, researchers can achieve self-validating, highly sensitive purity assessments that drive greater confidence in drug development and natural product synthesis pipelines.

References

  • Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours Source: Molecules / National Institutes of Health (PMC) URL:[Link]

  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Trichormamides A and B with Antiproliferative Activity from the Cultured Freshwater Cyanobacterium Trichormus sp. UIC 10339 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products Source: Journal of Natural Products / National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Comparative Mechanism of Action: 4-Hydroxyisoleucine vs. Metformin

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Metabolic Researchers Executive Synthesis: The Mechanistic Divergence In the landscape of metabolic therapeutics, Metform...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Metabolic Researchers

Executive Synthesis: The Mechanistic Divergence

In the landscape of metabolic therapeutics, Metformin and 4-Hydroxyisoleucine (4-OH-Ile) represent two distinct pharmacological philosophies: the "energy restrictor" versus the "nutrient sensor."

While Metformin remains the gold standard for inhibiting hepatic gluconeogenesis via AMPK activation, it lacks direct insulinotropic activity. In contrast, 4-OH-Ile, a non-proteinogenic amino acid isolated from Trigonella foenum-graecum, functions as a glucose-dependent insulin secretagogue with secondary insulin-sensitizing properties.

Critical Distinction:

  • Metformin: Uncouples oxidative phosphorylation (Complex I inhibition)

    
     increases AMP:ATP ratio 
    
    
    
    activates AMPK
    
    
    shuts down gluconeogenesis.
  • 4-Hydroxyisoleucine: Directly stimulates pancreatic

    
    -cells only in the presence of elevated glucose (>5.5 mM), bypassing the hypoglycemia risk associated with sulfonylureas.
    
Mechanistic Architecture & Signaling Pathways

To understand the comparative efficacy, we must visualize the signal transduction cascades. 4-OH-Ile operates through a dual-mechanism involving direct


-cell stimulation and peripheral PI3K/Akt activation, whereas Metformin’s primary domain is hepatic energy modulation.
Figure 1: Comparative Signaling Pathways

The following diagram illustrates the distinct entry points and downstream effectors for both compounds.

G cluster_0 Pancreatic Beta-Cell (4-OH-Ile Specific) cluster_1 Hepatocyte (Metformin Dominant) cluster_2 Peripheral Tissue (Shared Sensitization) Glucose Glucose (>6.6mM) InsulinGranules Insulin Granules Glucose->InsulinGranules ATP/ADP ratio FourOH 4-Hydroxyisoleucine FourOH->InsulinGranules Direct Potentiation PI3K PI3K / Akt FourOH->PI3K Direct Activation? Exocytosis Insulin Secretion InsulinGranules->Exocytosis IR Insulin Receptor Exocytosis->IR Endogenous Insulin Metformin Metformin ComplexI Mito Complex I Metformin->ComplexI Inhibition AMPK AMPK Activation ComplexI->AMPK AMP:ATP ratio Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibition (via TORC2) ACC ACC (Lipogenesis) AMPK->ACC Phosphorylation (Inhibition) IRS1 IRS-1 IR->IRS1 IRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4

Caption: 4-OH-Ile drives glucose-dependent secretion and PI3K signaling; Metformin drives AMPK-mediated suppression of hepatic glucose output.

Comparative Efficacy Data

The following data summarizes key experimental parameters derived from comparative studies in rodent models (STZ-diabetic rats) and cell lines (HepG2, L6 myotubes).

ParameterMetformin (Standard)4-Hydroxyisoleucine (4-OH-Ile)Mechanistic Implication
Primary Target Liver (Hepatocytes)Pancreas (

-cells) + Muscle
Metformin targets production; 4-OH-Ile targets disposal & secretion.[1]
Effective Conc. (In Vitro) 1.0 mM – 2.0 mM10 µM – 100 µM4-OH-Ile is significantly more potent on a molar basis in vitro.
Insulin Secretion (Basal) No EffectNo EffectBoth avoid hypoglycemia in fasting states.
Insulin Secretion (High Glucose) No Effect2-3 fold increase 4-OH-Ile requires glucose >5.5 mM to act.
Hepatic Glucose Output Strong Inhibition (-60%) Moderate Inhibition (-30%)Metformin is superior for fasting hyperglycemia control.
Glucose Uptake (Adipocytes) Low/Indirect EffectDirect Increase (+65%) 4-OH-Ile promotes GLUT4 translocation more effectively in fat tissue.
AMPK Activation Strong (Primary Mechanism)Moderate (Secondary)4-OH-Ile activates AMPK likely via anti-inflammatory pathways (SOCS-3 suppression).
Experimental Protocols for Validation

To objectively compare these compounds in your own laboratory, use the following self-validating protocols. These workflows control for the glucose-dependent nature of 4-OH-Ile.[2][3][4][5]

Protocol A: Glucose-Dependent Insulin Secretion Assay (Static Incubation)

Objective: To verify the glucose-dependency of 4-OH-Ile compared to a sulfonylurea or Metformin (negative control).

Materials:

  • Isolated rat/mouse Islets of Langerhans (freshly isolated via collagenase digestion).

  • KRB Buffer (Krebs-Ringer Bicarbonate) supplemented with 10 mM HEPES and 0.5% BSA.

  • Compounds: 4-OH-Ile (200 µM), Metformin (1 mM), Glibenclamide (positive control).

Workflow:

  • Pre-incubation: Incubate 5 islets/tube in KRB with 2.8 mM Glucose for 30 min at 37°C. Rationale: Stabilizes basal secretion.

  • Treatment Groups (n=5 replicates):

    • Basal: 2.8 mM Glucose + Vehicle.

    • Stimulated: 16.7 mM Glucose + Vehicle.

    • Test A: 2.8 mM Glucose + 4-OH-Ile (200 µM).

    • Test B: 16.7 mM Glucose + 4-OH-Ile (200 µM).

    • Control C: 16.7 mM Glucose + Metformin (1 mM).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Immediately place tubes on ice. Centrifuge at 4°C (1000 x g, 5 min).

  • Analysis: Collect supernatant for Insulin ELISA.

Validation Criteria:

  • Test A must equal Basal (Proves no hypoglycemia risk).

  • Test B must be significantly > Stimulated (Proves potentiation).

  • Control C should equal Stimulated (Metformin does not stimulate secretion).

Protocol B: Hepatic Glucose Production (HGP) Assay

Objective: To compare the potency of gluconeogenesis inhibition in HepG2 cells.

Workflow Diagram:

HGP Step1 Starve HepG2 cells (Serum-free, 4h) Step2 Incubate in Glucose-free Buffer + Pyruvate/Lactate (Substrates) Step1->Step2 Step3 Add Treatments (Metformin 2mM vs 4-OH-Ile 50µM) Step2->Step3 Step4 Incubate 4h Step3->Step4 Step5 Measure Glucose in Supernatant (GO Assay Kit) Step4->Step5

Caption: Workflow for assessing inhibition of hepatic gluconeogenesis.

Key Technical Note: Metformin requires a longer incubation (often >4h or overnight pretreatment) to fully activate AMPK and suppress gluconeogenic gene expression (PEPCK/G6Pase). 4-OH-Ile effects may be observed faster if mediated via acute insulin signaling crosstalk (PI3K/Akt), but generally, Metformin will show superior efficacy in this specific assay.

Pharmacokinetics & Safety Profile
  • Hypoglycemia Risk: Both compounds possess a "smart" safety profile. Metformin acts as an antihyperglycemic (prevents rise) rather than a hypoglycemic (lowers baseline). 4-OH-Ile shares this benefit because its insulinotropic effect vanishes as glucose levels normalize (below 5 mM).

  • Bioavailability: 4-OH-Ile is a free amino acid with high water solubility and rapid absorption, whereas Metformin has saturable absorption (OCT1 transporters) and can cause GI distress.

References
  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[4][6] American Journal of Physiology-Endocrinology and Metabolism. Link[4]

  • Jaiswal, N., et al. (2012). "4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway."[1] European Journal of Nutrition. Link

  • Rawat, A.K., et al. (2014). "4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway."[7] Fitoterapia. Link

  • Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link

  • Gautam, S., et al. (2016). "4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3."[8][9][10] Molecular and Cellular Biochemistry. Link

Sources

Comparative

Technical Comparison: Bioactivity and Reproducibility of 4-Hydroxyisoleucine Stereoisomers

Executive Summary: The Stereochemical Imperative In the development of metabolic therapeutics, 4-hydroxyisoleucine (4-HIL) represents a unique class of insulinotropic agents that mitigate the risk of hypoglycemia inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of metabolic therapeutics, 4-hydroxyisoleucine (4-HIL) represents a unique class of insulinotropic agents that mitigate the risk of hypoglycemia inherent to sulfonylureas. However, reproducibility in 4-HIL research is critically compromised by stereochemical ambiguity.

Unlike standard amino acids, 4-HIL possesses three chiral centers, theoretically allowing for eight stereoisomers. Experimental evidence confirms that bioactivity is strictly confined to the major natural isomer, (2S,3R,4S)-4-hydroxyisoleucine .[1] Furthermore, this active acid form exists in a precarious equilibrium with its inactive lactone form, a transition driven by acidic pH.

This guide provides the structural, mechanistic, and methodological standards required to ensure reproducible bioactivity data for 4-HIL.

Part 1: The Stereochemical Landscape

The "Golden Standard": (2S,3R,4S)-4-Hydroxyisoleucine

The primary bioactive form found in Trigonella foenum-graecum (Fenugreek) seeds (approx. 90% of total 4-HIL content) is the (2S,3R,4S) isomer.[2][3][4]

  • Bioactivity: Potentiates insulin secretion only in the presence of supranormal glucose (>6.6 mM).

  • Key Characteristic: Linear, acyclic amino acid.

The "Inactive Trap": The Lactone Form

Under acidic conditions (pH < 5), the γ-hydroxyl group attacks the carboxylic acid, cyclizing the molecule into a lactone.

  • Bioactivity: Inactive in vitro and in vivo.

  • Reproducibility Risk: Extraction protocols using strong acids (e.g., HCl) without neutralization will yield the inactive lactone, leading to false-negative results.

Synthetic Diastereomers

Total synthesis often yields mixtures of isomers, such as (2R,3R,4S) or γ-hydroxynorvaline analogs.

  • Bioactivity: Significantly lower potency.

  • Threshold: While the (2S,3R,4S) isomer is active at 200 µM, other diastereomers often require concentrations >1 mM to elicit a response, introducing off-target osmotic effects.

Part 2: Comparative Bioactivity Analysis

The following table summarizes the functional divergence across different forms of 4-HIL.

Compound FormConfigurationSourceInsulinotropic Threshold (In Vitro)Bioactivity Status
Major Natural Isomer (2S,3R,4S) Trigonella / Asymmetric Synthesis200 µM High Potency (Glucose-dependent)
Minor Natural Isomer (2R,3R,4S)Trigonella (Trace)~500 µM - 1 mMLow/Moderate Potency
Lactone Form Cyclic (2S,3R,4S)Acidic degradation productInactive Null (False Negative Risk)
Synthetic Mix Racemic/DiastereomericNon-stereoselective synthesis> 1000 µMLow Potency (Dilution effect)
Isoleucine (2S,3S)Standard Amino AcidN/ADistinct Mechanism (Glucose uptake only)

Part 3: Mechanistic Pathways

Diagram 1: Glucose-Dependent Insulin Amplification

Unlike sulfonylureas, which close KATP channels regardless of glucose levels, 4-HIL acts as a metabolic amplifier. It upregulates mitochondrial respiration and glycolysis specifically in the presence of glucose, thereby increasing the ATP/ADP ratio and triggering insulin exocytosis without causing hypoglycemia at basal glucose levels.

G cluster_beta Pancreatic Beta-Cell Glucose Glucose (>6.6 mM) Glut2 GLUT2 Transporter Glucose->Glut2 Glycolysis Glycolysis Glut2->Glycolysis Mito Mitochondrial Respiration (TCA Cycle) Glycolysis->Mito HIL (2S,3R,4S)-4-HIL HIL->Mito Amplifies Respiration ATP ATP/ADP Ratio Increase Mito->ATP KATP K_ATP Channel Closure ATP->KATP Inhibits Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Insulin Insulin Exocytosis Ca->Insulin

Caption: 4-HIL amplifies mitochondrial respiration strictly in the presence of glucose, leading to ATP-dependent insulin secretion.

Diagram 2: The Stability/Lactonization Equilibrium

The most common cause of reproducibility failure is the inadvertent conversion of the active acid to the inactive lactone during storage or formulation.

Stability cluster_conditions Handling Conditions Acid (2S,3R,4S)-Acid (Active) Lactone (2S,3R,4S)-Lactone (Inactive) Acid->Lactone pH < 5 (Acidic) Lactone->Acid pH > 7 (Basic) Warning Avoid HCl extraction without neutralization Storage Store as dry salt or buffered pH 7.4

Caption: The reversible cyclization of 4-HIL. Acidic environments favor the inactive lactone; neutral/basic conditions favor the active acid.

Part 4: Critical Reproducibility Protocols

Protocol 1: Isomeric Purity & Form Verification

Before initiating any bioassay, the material must be validated to ensure it is the (2S,3R,4S) acid form and not the lactone.

Method: 1H-NMR Spectroscopy (D2O)

  • Sample Prep: Dissolve 5 mg of 4-HIL in 0.6 mL D2O.

  • Key Shift Analysis:

    • Active Acid Form: Look for the H-4 signal (proton attached to the hydroxylated carbon). In the acyclic form, this typically appears upfield relative to the lactone.

    • Inactive Lactone Form: Cyclization causes a downfield shift of the H-4 proton and the H-2 (alpha-proton) due to the ring strain and ester formation.

  • Acceptance Criteria: >95% integration of the Acid signals. If Lactone signals are present (>5%), neutralize the solution with NaOD to ring-open before use.

Protocol 2: In Vitro Insulin Secretion Assay (Self-Validating)

This protocol includes internal controls to distinguish 4-HIL activity from non-specific effects.

Materials:

  • Isolated rat/human Islets of Langerhans.[5]

  • Krebs-Ringer Bicarbonate buffer (KRB), pH 7.4.

  • Critical: 4-HIL stock solution prepared in KRB (pH 7.4), freshly prepared . Do NOT store acidic stock solutions.

Workflow:

  • Pre-incubation: Incubate islets in KRB with 2.8 mM glucose (basal) for 30 min.

  • Treatment Groups (n=5 replicates):

    • Negative Control: 2.8 mM Glucose (Basal).

    • Glucose Control: 16.7 mM Glucose (Stimulated).

    • 4-HIL Test: 16.7 mM Glucose + 200 µM 4-HIL.[6][7]

    • Specificity Control: 2.8 mM Glucose + 200 µM 4-HIL.

  • Validation Check:

    • If Specificity Control shows insulin spike: The batch is contaminated or the islets are leaky (Reject).

    • If Glucose Control = 4-HIL Test: The 4-HIL has likely lactonized or is the wrong isomer (Reject).

    • Valid Result: 4-HIL Test > Glucose Control (typically 1.5 - 2.0 fold increase), while Specificity Control ≈ Negative Control.

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion." Diabetes.[5][6][7][8][9][10][11]

  • Broca, C., et al. (2000). "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion."[1] European Journal of Pharmacology.

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[7] American Journal of Physiology-Endocrinology and Metabolism.

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity."[11] Molecules.

  • Sergent, D., et al. (2008). "Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties."[13] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Comparative Guide to 4-Hydroxyisoleucine and GLP-1 Analogs as Insulin Secretagogues

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of therapeutic agents for type 2 diabetes, the stimulation of endogenous insulin secretion remains a cornerstone of glycemic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic agents for type 2 diabetes, the stimulation of endogenous insulin secretion remains a cornerstone of glycemic control. This guide provides a detailed comparative analysis of two distinct classes of insulin secretagogues: the naturally derived amino acid 4-hydroxyisoleucine and the well-established class of Glucagon-like peptide-1 (GLP-1) receptor agonists. While both potentiate glucose-stimulated insulin secretion (GSIS), their underlying mechanisms, potency, and ancillary physiological effects exhibit significant differences. This document aims to provide an in-depth, objective comparison to inform preclinical and clinical research decisions.

Understanding the Mechanisms of Action

A fundamental understanding of the signaling pathways initiated by these compounds is crucial for appreciating their therapeutic potential and limitations.

4-Hydroxyisoleucine: A Direct Modulator of Pancreatic β-Cells and Insulin Sensitivity

4-Hydroxyisoleucine, an unusual branched-chain amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has demonstrated significant insulinotropic properties.[1][2] Its primary mechanism involves a direct, glucose-dependent stimulation of insulin secretion from pancreatic β-cells.[1][3] This effect is observed in a concentration range of 100 µmol/l to 1 mmol/l.[1][3]

Beyond its direct effects on the pancreas, 4-hydroxyisoleucine has been shown to enhance insulin sensitivity in peripheral tissues such as the liver, skeletal muscle, and adipose tissue.[4][5] This is achieved through the activation of the insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade in insulin action.[4][5] Some evidence also suggests its involvement in increasing the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[4][6]

4_Hydroxyisoleucine_Pathway cluster_0 Pancreatic β-Cell cluster_1 Peripheral Tissues (Muscle, Adipose) 4HIL_beta 4-Hydroxyisoleucine Insulin_Granules Insulin Granules 4HIL_beta->Insulin_Granules Potentiates Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion High_Glucose High Glucose High_Glucose->Insulin_Granules Stimulates 4HIL_peripheral 4-Hydroxyisoleucine IRS1_PI3K IRS-1/PI3K Pathway 4HIL_peripheral->IRS1_PI3K Activates GLUT4 GLUT4 Translocation IRS1_PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity Increased Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Figure 1: Signaling pathway of 4-hydroxyisoleucine.

GLP-1 Analogs: Incretin Mimetics with Pleiotropic Effects

GLP-1 receptor agonists are synthetic analogs of the native incretin hormone GLP-1.[7] Their mechanism is receptor-mediated. Upon binding to the GLP-1 receptor on pancreatic β-cells, they initiate a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] This elevation in cAMP potentiates glucose-stimulated insulin secretion.[8][9]

Crucially, the action of GLP-1 analogs is glucose-dependent, meaning they exert their insulinotropic effect primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[10] In addition to their effects on insulin secretion, GLP-1 analogs have several other important physiological actions, including:

  • Suppression of glucagon secretion: They inhibit the release of glucagon from pancreatic α-cells in a glucose-dependent manner, which reduces hepatic glucose production.[9][10]

  • Delayed gastric emptying: They slow the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream.[7][9]

  • Central nervous system effects: They act on the brain to promote satiety and reduce appetite, which can contribute to weight loss.[9][11]

GLP1_Analog_Pathway cluster_0 Pancreatic β-Cell cluster_1 Other Physiological Effects GLP1_Analog GLP-1 Analog GLP1R GLP-1 Receptor GLP1_Analog->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP ↑ cAMP AC->cAMP Insulin_Secretion_GLP1 Insulin Secretion cAMP->Insulin_Secretion_GLP1 Potentiates (Glucose-dependent) GLP1_Analog_other GLP-1 Analog Glucagon_Suppression ↓ Glucagon Secretion GLP1_Analog_other->Glucagon_Suppression Gastric_Emptying Delayed Gastric Emptying GLP1_Analog_other->Gastric_Emptying Satiety ↑ Satiety GLP1_Analog_other->Satiety

Figure 2: Signaling pathway of GLP-1 analogs.

Head-to-Head Comparison: Efficacy, Potency, and Additional Effects

A direct comparison reveals key differences in the pharmacological profiles of 4-hydroxyisoleucine and GLP-1 analogs.

Feature4-HydroxyisoleucineGLP-1 Analogs (e.g., Liraglutide, Semaglutide)
Mechanism of Action Direct, non-receptor-mediated potentiation of GSIS; enhances peripheral insulin sensitivity.[1][4][5]Receptor-mediated (GLP-1R) activation of cAMP signaling to potentiate GSIS.[7][8][9]
Potency (EC50) ~1.50 µg/mL (for blood glucose reduction)[12][13]pM to low nM range (e.g., native GLP-1 ~16.2 pM, Aib8,Arg34GLP-1(7-37) ~6.2 pM)[14]
Glucose-Dependent Action Yes, strictly glucose-dependent.[1][3]Yes, glucose-dependent, leading to a low risk of hypoglycemia.[10]
Effect on Glucagon No significant effect on glucagon secretion.[4]Suppresses glucagon secretion in a glucose-dependent manner.[9][10]
Effect on Gastric Emptying Not reported.Delays gastric emptying.[7][9]
Effect on Body Weight May reduce body weight in diet-induced obese mice.[12]Clinically proven to induce significant weight loss.[7][15][16]
Cardiovascular Effects Not well-established.Some have demonstrated cardiovascular benefits in clinical trials.[7][10]
Clinical Development Investigational, primarily preclinical and some early human studies.Established class of drugs with multiple agents approved for type 2 diabetes and obesity.[7][11][16]

Experimental Protocols for Comparative Assessment

To generate robust comparative data, standardized in vitro and in vivo assays are essential.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This assay directly measures the insulin secretory capacity of pancreatic islets in response to varying glucose concentrations, with and without the test compounds.

Methodology:

  • Islet Isolation:

    • Isolate pancreatic islets from a suitable animal model (e.g., C57BL/6N mice) via collagenase digestion of the pancreas.[17]

    • Purify the islets using a density gradient centrifugation method.[17]

    • Culture the isolated islets overnight in a standard culture medium (e.g., RPMI supplemented with 10% FBS) to allow for recovery.[17]

  • GSIS Assay:

    • Hand-pick islets of similar size and transfer a set number (e.g., 9-10 islets) into each well of a multi-well plate.[17][18]

    • Pre-incubate the islets in a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[17][18]

    • Replace the pre-incubation buffer with fresh low-glucose KRBB (basal condition) and incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant.[17][19]

    • Wash the islets with low-glucose KRBB.[17]

    • Incubate the islets in KRBB containing a high glucose concentration (e.g., 16.7 mM) for a defined period (e.g., 30-60 minutes). Collect the supernatant.[17][20]

    • For comparative analysis, parallel experiments should be conducted where the high-glucose KRBB is supplemented with varying concentrations of 4-hydroxyisoleucine or a GLP-1 analog.

    • Measure the insulin concentration in the collected supernatants using a suitable immunoassay (e.g., ELISA).[17][19][20]

    • The results can be expressed as absolute insulin secretion or as a stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).

GSIS_Workflow Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture (Recovery) Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Basal_Stimulation Basal Stimulation (Low Glucose) Pre_incubation->Basal_Stimulation High_Glucose_Stimulation Stimulation (High Glucose ± Compound) Basal_Stimulation->High_Glucose_Stimulation Supernatant_Collection Supernatant Collection Basal_Stimulation->Supernatant_Collection Basal Sample High_Glucose_Stimulation->Supernatant_Collection Stimulated Sample Insulin_Assay Insulin Measurement (ELISA) Supernatant_Collection->Insulin_Assay

Figure 3: In vitro GSIS experimental workflow.

In Vivo: Hyperglycemic Clamp in Animal Models

The hyperglycemic clamp is the gold-standard technique for assessing in vivo insulin secretion in response to a sustained hyperglycemic stimulus.[21][22][23]

Methodology:

  • Surgical Preparation:

    • Perform survival surgery on mice to implant chronic indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the experiment.[22][24]

  • Hyperglycemic Clamp Procedure:

    • Fast the mice overnight (~15 hours) or for 5 hours before the experiment.[24][25]

    • On the day of the experiment, connect the venous catheter to an infusion pump.[24][25]

    • Collect a basal blood sample (t=0) to measure baseline glucose and insulin levels.[24][25]

    • Initiate a variable infusion of a dextrose solution (e.g., 20% or 50%) to rapidly raise and then maintain blood glucose at a specific hyperglycemic level (e.g., ~300 mg/dl).[21][24]

    • Monitor blood glucose levels frequently (e.g., every 10-15 minutes) from the arterial catheter and adjust the glucose infusion rate to maintain the target glycemic level.[21][24]

    • Collect blood samples at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) to measure plasma insulin concentrations.[24][25]

    • To compare 4-hydroxyisoleucine and a GLP-1 analog, the test compounds can be administered as a bolus or continuous infusion prior to or during the clamp.

    • The area under the curve (AUC) for plasma insulin during the clamp provides a measure of in vivo insulin secretion.[24]

Future Directions and Conclusion

4-hydroxyisoleucine presents an intriguing profile as a potential therapeutic agent for type 2 diabetes, distinguished by its dual action on insulin secretion and insulin sensitivity. Its natural origin and distinct mechanism of action, which does not involve the incretin pathway, suggest it could be a valuable alternative or adjunct to existing therapies.

GLP-1 analogs are a highly potent and clinically validated class of drugs that offer robust glycemic control coupled with significant benefits in weight management and cardiovascular health.[7][10][16]

Key areas for future research on 4-hydroxyisoleucine include:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials benchmarking the efficacy and safety of 4-hydroxyisoleucine against GLP-1 analogs are needed to definitively position its therapeutic potential.

  • Receptor Identification: The specific molecular target(s) of 4-hydroxyisoleucine in the pancreatic β-cell remain to be fully elucidated.

  • Long-term Efficacy and Safety: Comprehensive long-term studies are required to assess the durability of its effects and its long-term safety profile.

References

  • Hyperglycemic clamp - Mouse Metabolic Phenotyping Centers. (2013, September 23). Retrieved from [Link]

  • Islet isolation and glucose-stimulated insulin secretion assay (GSIS) - Bio-protocol. (n.d.). Retrieved from [Link]

  • 4-Hydroxyisoleucine: A plant-derived treatment for metabolic syndrome. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center. (n.d.). Retrieved from [Link]

  • Hyperglycemic clamp | Vanderbilt MMPC. (2018, August 8). Retrieved from [Link]

  • DeFronzo, R. A., Tobin, J. D., & Andres, R. (1979). Glucose clamp technique: a method for quantifying insulin secretion and resistance. The American journal of physiology, 237(3), E214–E223.
  • Zhu, Y. X., Zhou, Y. C., Zhang, Y., Sun, P., Chang, X. A., & Han, X. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR protocols, 2(3), 100742.
  • U Mass - Hyperglycemic clamp - Protocols.io. (2019, February 11). Retrieved from [Link]

  • Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., Gross, R., Roye, M., Leconte, A., Gomis, R., & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206–210.
  • Jaiswal, N., Maurya, C. K., Singh, S., Kumar, V., Srivastava, A. K., Narender, T., & Tamrakar, A. K. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules (Basel, Switzerland), 21(11), 1597.
  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. (2025, July 21). PMC. Retrieved from [Link]

  • GLP-1 Receptor Agonists in Type 1 Diabetes Treatment. (2024, December 31). European Society of Medicine. Retrieved from [Link]

  • Lau, J., Bloch, P., Schäffer, L., Pettersson, I., Spetzler, J., Kofoed, J., Madsen, K., Knudsen, L. B., McGuire, J., Steensgaard, D. B., Strauss, H. M., Gram, D. X., Knudsen, S. M., Nielsen, F. S., Thygesen, P., Reedtz-Runge, S., & Kruse, T. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of medicinal chemistry, 58(18), 7370–7380.
  • Spigelman, A. F., et al. (2020, February 12). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. Retrieved from [Link]

  • Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., ... & Ribes, G. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes, 47(2), 206-210.
  • Collins, L., & Costello, R. A. (2024). Glucagon-Like Peptide-1 Receptor Agonists. In StatPearls.
  • Broca, C., Gross, R., Petit, P., Sauvaire, Y., Manteghetti, M., Tournier, M., ... & Ribes, G. (2000). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 279(4), E617-E623.
  • Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. (n.d.). Retrieved from [Link]

  • Glucagon-Like Peptide-1 Receptor Agonists for Type 2 Diabetes: UK Guide. (2026, February 23). Bolt Pharmacy. Retrieved from [Link]

  • Singh, S., Vats, P., & Sharma, M. (2022). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. International journal of molecular sciences, 23(5), 2884.
  • Wang, Y., et al. (2018). Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice. Frontiers in Endocrinology, 9, 733.
  • Al-Asady, M. A. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University.
  • GLP-1 Agonists: What They Are, How They Work & Side Effects. (2023, July 3). Cleveland Clinic. Retrieved from [Link]

  • Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in endocrinology, 10, 155.
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. (2023, April 13). Frontiers. Retrieved from [Link]

  • Semaglutide - LITFL. (2025, July 17). Retrieved from [Link]

  • Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs): Mechanism, Benefits, and Evidence. (2025, March 4). Retrieved from [Link]

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Comparative

Inter-laboratory validation of 4-hydroxyisoleucine quantification standards

Title: Inter-Laboratory Validation of 4-Hydroxyisoleucine (4-HIL) Quantification Standards: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of 4-Hydroxyisoleucine (4-HIL) Quantification Standards: A Comprehensive Comparison Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-proteinogenic amino acids. 4-Hydroxyisoleucine (4-HIL), the primary bioactive compound extracted from Trigonella foenum-graecum (Fenugreek), presents a unique challenge: it lacks a strong UV chromophore and exists as multiple diastereoisomers. Because 4-HIL is a potent insulinotropic agent that reduces insulin resistance via PI3K activation[1], accurate quantification is critical for both pharmacokinetic modeling[2] and the standardization of phytopharmaceutical therapeutics[3].

This guide objectively compares the three dominant analytical modalities—HPLC-FLD, LC-MS/MS, and HPTLC—and provides a self-validating protocol designed to ensure inter-laboratory reproducibility.

Mechanistic Context: The Biological Role of 4-HIL

Before optimizing an assay, we must understand the target's biological behavior. 4-HIL is not found in mammalian tissues; it is exclusively plant-derived[4]. In vivo, it stimulates glucose-dependent insulin secretion from pancreatic β-cells and modulates lipid metabolism by activating insulin receptor substrate-associated phosphoinositide-3 kinase (PI3K)[1].

G A 4-Hydroxyisoleucine (4-HIL) B Pancreatic β-Cells A->B Stimulates D PI3K Pathway (Muscle/Liver) A->D Activates IRS C Insulin Secretion (Glucose-Dependent) B->C Enhances E Reduced Insulin Resistance D->E Modulates

Figure 1: Mechanistic pathway of 4-HIL stimulating insulin secretion and reducing resistance.

Comparative Analysis of Quantification Standards

To achieve robust inter-laboratory validation, the choice of analytical platform must align with the matrix complexity.

  • HPLC-FLD (Fluorescence Detection): Because 4-HIL lacks a UV-absorbing chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is mandatory. OPA reacts with the primary amine of 4-HIL to form a highly fluorescent isoindole derivative[4].

  • LC-MS/MS: The gold standard for pharmacokinetic studies[5]. It bypasses derivatization, utilizing Multiple Reaction Monitoring (MRM) for absolute quantification. L-isoleucine is employed as an internal standard due to its structural homology, which perfectly normalizes matrix ionization effects[2].

  • HPTLC: A high-throughput alternative for simultaneous quantification of trigonelline and 4-HIL in raw seed extracts, utilizing ninhydrin derivatization[6].

Table 1: Analytical Method Performance Comparison

Analytical ModalityDerivatization Required?Linear RangePrecision (%RSD)Primary Application
LC-MS/MS No1 – 5000 ng/mL< 7.1%Pharmacokinetics & Bioavailability[2]
HPLC-FLD Yes (OPA)1 – 4 µg/mL< 2.5%Standardized Extract Quality Control[4]
HPTLC Yes (Ninhydrin)50 – 500 ng/band< 2.0%High-Throughput Seed Screening[6]

Inter-Laboratory Validation Protocol (Self-Validating System)

A protocol is only as reliable as its internal controls. The following dual-modality workflow ensures that any deviations in extraction efficiency or instrument sensitivity are immediately flagged by the system suitability criteria.

Workflow S1 Fenugreek Extract (Matrix) S3 Protein Precipitation & Extraction S1->S3 S2 Internal Standard (L-Isoleucine Spiking) S2->S3 Normalizes Matrix Effects S4 LC-MS/MS or HPLC-FLD Analysis S3->S4 Injection S5 Data Validation (%RSD & Recovery) S4->S5 Quantification

Figure 2: Standardized workflow for 4-HIL extraction, derivatization, and quantification.

Step-by-Step Methodology:

Step 1: Matrix Preparation & Internal Standard Spiking

  • Action: Weigh 20 g of powdered Trigonella foenum-graecum seeds, defat, and extract with 50% ethanol. For plasma samples, spike with L-isoleucine (Internal Standard)[2].

  • Causality: L-isoleucine shares near-identical physicochemical properties with 4-HIL. In LC-MS/MS, it co-elutes and experiences the exact same ion suppression/enhancement, acting as a self-correcting mathematical denominator for quantification[2].

Step 2: Protein Precipitation

  • Action: Add HPLC-grade acetonitrile (1:3 v/v) to the matrix. Vortex for 2 minutes and centrifuge at 10,000 rpm.

  • Causality: Acetonitrile rapidly denatures proteins, releasing bound 4-HIL into the supernatant while crashing out large macromolecules that would otherwise foul the analytical column.

Step 3: Derivatization (Exclusive to HPLC-FLD)

  • Action: React 2 µL of the supernatant with OPA reagent prior to injection.

  • Causality: Because 4-HIL cannot be detected efficiently via UV, OPA binds to the primary amine in the presence of a thiol to form a highly fluorescent complex. This enables sensitive detection at λex=330nm and λem=440nm.

Step 4: Chromatographic Separation

  • Action: For LC-MS/MS, utilize a BEH Shield RP-18 column (150 mm × 2.1 mm, 1.7 µm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid[2].

  • Causality: The slightly acidic mobile phase ensures 4-HIL remains fully protonated [M+H]+, maximizing ionization efficiency in the positive electrospray ionization (ESI+) mode. The precursor-to-product ion transition monitored is m/z 148.19 > 74.02 for 4-HIL[2].

Step 5: System Suitability & Validation

  • Action: Inject 6 replicates of Quality Control (QC) samples at Low, Medium, and High concentrations.

  • Causality: This step self-validates the run. The batch is only accepted if the intra-day and inter-day precision (%RSD) do not exceed 15% (or 20% at the LLOQ), proving the instrument is stable and the extraction recovery is consistent[2].

Quantitative Data & Inter-Laboratory Reproducibility

When validating across multiple laboratories, tracking recovery and precision is paramount. The table below synthesizes validation metrics from leading studies, demonstrating the robustness of these standardized protocols.

Table 2: Inter-Laboratory Precision and Accuracy Data

MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Mean Recovery (%)Reference
LC-MS/MS Rat Plasma< 7.11%< 8.50%98.5%[2]
HPLC-FLD Seed Extract< 2.50%< 3.20%99.0%[4]
HPTLC Seed Extract< 1.50%< 2.00%99.03%[6]

Note on Isomeric Conversion: During HPLC quantification, the major (2S, 3R, 4S) and minor isomers of 4-HIL can convert into one another in standard solutions. Therefore, robust quantification requires calculating the sum of the Area Under the Curve (AUC) for both isomers to plot an accurate calibration curve.

Conclusion

For high-throughput botanical screening, HPTLC offers rapid, simultaneous quantification[6]. For standardized extract manufacturing, HPLC-FLD with OPA derivatization remains the workhorse[4]. However, for rigorous pharmacokinetic modeling and trace-level biological matrix analysis, LC-MS/MS utilizing L-isoleucine as an internal standard is the undisputed gold standard[2]. By strictly adhering to the causality-driven protocols outlined above, laboratories can achieve seamless inter-laboratory reproducibility.

References

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran - Journal of Medicinal Plants. Source: jmp.ir. URL:

  • [6] Development and validation of a densitometric TLC method for analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds - AKJournals. Source: akjournals.com. URL:6

  • [5] Application Notes and Protocols for the Analytical ... - Benchchem. Source: benchchem.com. URL: 5

  • [4] Extraction and characterization of 4-hydroxyisoleucine from trigonella foenum graecum seeds - IAJPS. Source: iajps.com. URL:4

  • [3] Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics - PubMed. Source: nih.gov. URL: 3

  • [2] Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - ResearchGate. Source: researchgate.net. URL:2

  • [1] Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - Frontiers. Source: frontiersin.org. URL: 1

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-Amino-3-hydroxy-4-methylpentanoic Acid

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Amino-3-hydroxy-4-methylpentanoic acid (CAS: 10148-71-7). As researchers and drug development professionals, o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Amino-3-hydroxy-4-methylpentanoic acid (CAS: 10148-71-7). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle, culminating in their proper disposal. Adherence to these protocols is essential not only for regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of ourselves, our colleagues, and the environment.[1]

Hazard Characterization and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Amino-3-hydroxy-4-methylpentanoic acid, while not classified as acutely toxic, presents significant irritant hazards that dictate its handling and disposal requirements.

The Globally Harmonized System (GHS) of Classification and Labeling of Chemicals categorizes this compound with the GHS07 "Exclamation Mark" pictogram , indicating a range of potential hazards. The specific hazard statements associated with this chemical are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications firmly place it in the category of regulated hazardous waste, meaning it must never be disposed of in standard trash or via sink drains.[3][4] The following table summarizes the key identification and hazard information.

PropertyValueSource
IUPAC Name (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid[5]
CAS Number 10148-71-7[5]
Molecular Formula C6H13NO3[5]
Physical State White Powder Solid[6]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2]
Primary Hazards Skin, Eye, and Respiratory Irritant[2]
Incompatibilities Strong oxidizing agents[6]
Storage Refrigerated

The Core Principles of Compliant Chemical Disposal

All hazardous waste management is governed by the EPA's "cradle-to-grave" principle, which holds the generator responsible for the waste from its creation to its ultimate disposal.[7] Your institution's Environmental Health and Safety (EHS) office is your primary partner in this process, managing the final collection and transfer to a licensed hazardous waste facility.[1] The following principles form the bedrock of safe laboratory waste management.

  • Segregation: Never mix incompatible waste streams.[8] Waste containing 2-Amino-3-hydroxy-4-methylpentanoic acid must be kept separate from other chemical waste, particularly strong oxidizing agents, to prevent dangerous reactions.[3][6]

  • Containerization: All hazardous waste must be collected in sturdy, leak-proof containers that are compatible with the chemical.[3][9] The container must be kept sealed at all times except when actively adding waste.[9]

  • Labeling: Clear and accurate labeling is a legal requirement and is critical for safety.[9] Every waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name(s) and approximate percentages of the contents.[9]

  • Accumulation: Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][9] It should not be moved to other rooms for storage.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams containing 2-Amino-3-hydroxy-4-methylpentanoic acid.

Protocol 3.1: Unused or Expired Solid Chemical

This protocol applies to the original reagent powder that is expired, off-specification, or no longer needed.

  • Preparation: Ensure all necessary Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and nitrile gloves.

  • Container Selection: Obtain a designated solid hazardous waste container from your EHS office or use a compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Labeling: Affix a completed EHS Hazardous Waste Label to the container before adding any waste. Clearly write "Hazardous Waste," the full chemical name "2-Amino-3-hydroxy-4-methylpentanoic acid," and any other required information.

  • Transfer: Carefully transfer the solid chemical into the labeled waste container. If the original container is being discarded, place the entire sealed container into the waste container. Avoid creating dust.[6]

  • Sealing and Storage: Securely seal the waste container and place it in your designated Satellite Accumulation Area.

  • Pickup Request: Once the container is full, or if you are ceasing work with the material, submit a chemical waste pickup request to your EHS office.[10]

Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)

This covers disposable items that have come into direct contact with the chemical.

  • Collection: In the work area, establish a dedicated waste collection bag or container for contaminated solids. A heavy-duty, sealable plastic bag is often suitable.

  • Segregation: Collect all contaminated items—gloves, weigh papers, pipette tips, and absorbent paper—directly into this container.[11]

  • Labeling and Storage: Once the procedure is complete, seal the bag or container. Label it clearly as "Hazardous Waste" with the chemical name. Place this container in your designated SAA.

  • Disposal: This sealed bag should be placed within a larger, rigid solid hazardous waste drum or container provided by EHS for final pickup.

Protocol 3.3: Aqueous Solutions Containing the Compound

This protocol is for liquid waste generated from experimental procedures.

  • Container Selection: Use a dedicated, compatible liquid waste container, typically a high-density polyethylene (HDPE) carboy. Never use glass Schott bottles for waste accumulation.[8]

  • Labeling: Pre-label the container with a Hazardous Waste tag. List "2-Amino-3-hydroxy-4-methylpentanoic acid" and all other constituents, including water and any buffers, with estimated percentages.

  • Collection: Carefully pour the liquid waste into the container using a funnel. Remove the funnel immediately after use; do not leave it in the container opening.[9]

  • Sealing and Storage: Keep the container tightly capped at all times when not in use.[9] Store it in a secondary containment bin within your SAA to prevent the spread of potential leaks.

  • Pickup Request: Do not fill the container beyond 90% capacity to allow for expansion.[9] Request a pickup from EHS when the container is full.

Protocol 3.4: Decontamination of "Empty" Containers

The original reagent bottle is not truly empty and must be decontaminated before disposal.

  • First Rinse (Hazardous): The initial rinse is critical. Triple rinse the container with a suitable solvent (e.g., water). The first rinsate must be collected and disposed of as hazardous liquid waste as described in Protocol 3.3, as it will contain the highest concentration of the chemical residue.[10]

  • Subsequent Rinses: The second and third rinsates can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS guidelines.

  • Defacing: Completely remove or deface the original manufacturer's label to prevent confusion.[10] You can use a marker to black out the label or scrape it off entirely.

  • Final Disposal: Once rinsed and defaced, the container can be disposed of in the appropriate glass or plastic recycling bin.[8]

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for managing waste streams generated from work with 2-Amino-3-hydroxy-4-methylpentanoic acid.

G cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Identify Waste Type cluster_2 Segregation & Containerization Protocol cluster_3 Final Accumulation & Disposal Start Generate Waste Containing 2-Amino-3-hydroxy-4-methylpentanoic acid Solid Solid Waste (Unused chemical, PPE, consumables) Start->Solid Liquid Liquid Waste (Aqueous solutions) Start->Liquid Container Empty Reagent Container Start->Container Solid_Bin Collect in Labeled Solid Waste Container (Protocol 3.1 & 3.2) Solid->Solid_Bin Liquid_Bin Collect in Labeled Liquid Waste Carboy (Protocol 3.3) Liquid->Liquid_Bin Rinse Triple Rinse Container (Protocol 3.4) Container->Rinse SAA Store in Satellite Accumulation Area (SAA) Solid_Bin->SAA Liquid_Bin->SAA Rinse_Rinsate Collect First Rinsate as Liquid Waste Rinse->Rinse_Rinsate Deface Deface Label & Dispose as Non-Haz Glass/Plastic Rinse->Deface Rinse_Rinsate->Liquid_Bin EHS Request Pickup from Environmental Health & Safety (EHS) SAA->EHS

Caption: Disposal workflow for 2-Amino-3-hydroxy-4-methylpentanoic acid.

Emergency Procedures: Spills and Exposures

Immediate and correct action is vital in the event of an accidental release.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the powder, avoiding dust creation, and place it into a labeled hazardous waste container.[6]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS office or emergency response line.

    • Prevent entry to the affected area until trained responders arrive.[11]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our research advancements do not come at the cost of personal or ecological well-being.

References

  • Laboratory Waste Management Guidelines. Environmental Health & Safety, Princeton University. [URL: https://ehs.princeton.
  • Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety, Columbia University. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS, Texas Woman's University. [URL: https://www.actenviro.
  • (2S,3R)-2-amino-3-hydroxy-4-methyl-pentanoic acid Safety Information. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/pharmablock/pbkh9c0d3b5c]
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [URL: https://www.tetratech.
  • 2-Amino-4-hydroxy-3-methylpentanoic acid Safety and Hazards. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.
  • What are Federal and State Hazardous Waste Regulations? Temarry Recycling. [URL: https://www.temarry.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [URL: https://www.laborsecurity.
  • Laboratory Waste Management Guidelines. Ministry of Health, Zambia. [URL: https://washinhealth.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/_empty/uoc-2022-waste-guidelines-v2.pdf]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hazardous-waste/learn-basics-hazardous-waste]
  • EPA Hazardous Waste Regulations. Study.com. [URL: https://study.
  • 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7. Molbase. [URL: https://www.molbase.com/en/cas-10148-71-7.html]
  • Safety Data Sheet for (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds/96724]
  • (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61201777.htm]
  • Disposal Procedures for Non Hazardous Waste. East Carolina University. [URL: https://ehs.ecu.edu/wp-content/pv-uploads/sites/168/2019/07/Disposal-Procedures-for-Non-Hazardous-Waste.pdf]
  • Navigating the Safe Handling of 2-Amino-3-hydroxycyclopentenone: A Comprehensive Guide. BenchChem. [URL: https://www.benchchem.com/blog/navigating-the-safe-handling-of-2-amino-3-hydroxycyclopentenone-a-comprehensive-guide]
  • Hazardous Waste Disposal Guide. Environmental Health & Safety, Weill Cornell Medicine. [URL: https://ehs.weill.cornell.edu/policies/hazardous-waste-disposal-guide]
  • The NIH Drain Discharge Guide. National Institutes of Health. [URL: https://www.ors.od.nih.gov/sr/dohs/Documents/NIH%20Drain%20Discharge%20Guide.pdf]
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). U.S. Department of Veterans Affairs. [URL: https://www.va.

Sources

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